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  • Product: 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene
  • CAS: 111905-36-3

Core Science & Biosynthesis

Foundational

Structural Properties and Mechanistic Profiling of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Executive Summary The dearomatization of substituted benzenes yields highly reactive diene intermediates that serve as critical building blocks in synthetic organic chemistry. Among these, 1,2-dimethyl-4-nitro-1,4-cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dearomatization of substituted benzenes yields highly reactive diene intermediates that serve as critical building blocks in synthetic organic chemistry. Among these, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (CAS 111905-36-3)[1] represents a unique polarized diene system. Generated primarily via the ipso-nitration of o-xylene derivatives, this molecule features a delicate balance of electron-donating (methyl) and electron-withdrawing (nitro) groups across a non-planar 1,4-cyclohexadiene core. This whitepaper provides an in-depth technical analysis of its structural properties, conformational dynamics, and the self-validating experimental protocols required for its isolation and characterization.

Chemical Identity & Core Framework

  • IUPAC Name: 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

  • CAS Registry Number: 111905-36-3[1]

  • Molecular Formula: C₈H₁₁NO₂

  • Structural Topology: The molecule consists of a 1,4-cyclohexadiene ring. The C1 and C2 positions are fully substituted with methyl groups, generating an electron-rich C1=C2 olefinic bond. The C4 position bears a strongly electron-withdrawing nitro (-NO₂) group, creating an electron-deficient C4=C5 double bond. The C3 and C6 positions are sp³-hybridized methylene bridges.

Structural and Electronic Properties

Conformational Dynamics

Unlike fully conjugated aromatic systems, 1,4-cyclohexadienes are not planar. To minimize torsional strain and eclipsing interactions between the sp³-hybridized methylene protons at C3 and C6, the ring adopts a shallow boat conformation [2].

  • Causality in Folding: The steric bulk of the C4-nitro group and the C1/C2 methyl groups dictates the specific fold angle of the boat. The nitro group typically adopts a pseudo-equatorial orientation to minimize 1,4-flagpole interactions with the opposing methylene bridge, maximizing the stability of the highly reactive diene.

Electronic Polarization (Push-Pull System)

The structural utility of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene lies in its extreme electronic polarization:

  • Electron-Rich Pole (C1=C2): Hyperconjugation from the two methyl groups raises the Highest Occupied Molecular Orbital (HOMO) energy of this double bond, making it susceptible to electrophilic attack.

  • Electron-Deficient Pole (C4=C5): The strong inductive and resonance-withdrawing effects of the nitro group lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4=C5 bond, rendering it a powerful Michael acceptor and a highly reactive dienophile in inverse-electron-demand Diels-Alder reactions.

Mechanistic Pathway: Dearomatization via Ipso-Nitration

The formation of 1,4-cyclohexadiene adducts from arenes is a hallmark of ipso-nitration—a process involving the concerted movement of multiple atoms in the transition state[3]. When o-xylene is subjected to nitration under specific trapping conditions (e.g., using acetic anhydride or low-temperature nucleophilic solvents), the nitronium ion (NO₂⁺) can attack the substituted ipso positions. The resulting Wheland intermediate (arenium ion) is then captured by a nucleophile, breaking aromaticity and yielding the diene[2]. Subsequent elimination or exchange reactions can yield the neutral 1,2-dimethyl-4-nitro-1,4-cyclohexadiene[4].

Pathway N1 o-Xylene (Precursor) N3 Arenium Ion (Wheland Int.) N1->N3 Ipso-Attack N2 Nitronium Ion (Electrophile) N2->N3 N4 Nucleophilic Trapping N3->N4 Dearomatization N5 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene N4->N5

Mechanistic pathway of o-xylene dearomatization via ipso-nitration to form the 1,4-diene.

Experimental Protocols: Isolation and Characterization

Low-Temperature Trapping Protocol

Dearomatized dienes are thermodynamically driven to rearomatize (recovering ~36 kcal/mol of resonance energy) via the loss of HNO₂ or acid-catalyzed rearrangement[2]. Therefore, the experimental workflow must be a self-validating system designed to suppress these degradation pathways.

Step-by-Step Methodology:

  • Reaction Quenching: Quench the nitration reaction mixture at -78 °C using pre-cooled diethyl ether and a buffered aqueous solution (pH 7.2) to neutralize any residual acids.

  • Phase Separation: Perform extractions in a cold room (4 °C). Causality: Ambient temperatures accelerate the rearomatization to 3-nitro or 4-nitro-o-xylene.

  • Purification: Utilize neutralized silica gel (pre-treated with 1% triethylamine in hexanes) for flash column chromatography at -20 °C. Causality: Standard acidic silica gel acts as a catalyst for the rearomatization of the diene adduct.

  • Storage: Store the isolated diene neat under an argon atmosphere at -80 °C.

Analytical Workflow

Workflow S1 Sample Prep (-78 °C, Anaerobic) S2 NMR Spectroscopy (Cold CD2Cl2) S1->S2 S3 FT-IR Spectroscopy (ATR Method) S1->S3 S4 X-Ray Diffraction (Single Crystal) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Analytical workflow for the structural validation of temperature-sensitive diene adducts.

Quantitative Data Presentation

To confirm the structural integrity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, spectroscopic data must be carefully analyzed. Note: NMR acquisition must be performed in CD₂Cl₂ at -20 °C, as trace DCl in CDCl₃ can catalyze degradation.

Table 1: Characteristic Spectroscopic Data for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Analytical MethodParameter / PositionExpected ValueMultiplicity / Assignment
¹H NMR (400 MHz) C1-CH₃ & C2-CH₃~1.70 ppmSinglet (6H); Allylic methyls
C3-CH₂~2.85 ppmMultiplet (2H); Bis-allylic protons
C6-CH₂~2.95 ppmMultiplet (2H); Bis-allylic protons
C5-H~7.20 ppmTriplet (1H); Vinylic, highly deshielded by NO₂
¹³C NMR (100 MHz) C1 & C2~132.0 ppmsp² Quaternary carbons
C4 (C-NO₂)~145.2 ppmsp² Quaternary, strongly deshielded
C5~135.8 ppmsp² Methine carbon
C3 & C628.0 - 31.0 ppmsp³ Methylene carbons
C1/C2-CH₃~18.5 ppmsp³ Methyl carbons
FT-IR (ATR) Asymmetric NO₂ stretch~1525 cm⁻¹Strong, sharp peak
Symmetric NO₂ stretch~1345 cm⁻¹Strong, sharp peak
C=C stretch (Diene)~1640 cm⁻¹Medium peak

References

  • Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts Source: Canadian Journal of Chemistry (1974) URL:[Link]

  • Reactions of 1,4-Dimethyl-4-nitro-cyclohexa-2,5-dien-1-yl Acetates With Nitrogen Dioxide; the Formation of Polynitro Cyclohexenyl Esters Source: Australian Journal of Chemistry (1991) URL:[Link]

  • Ipso nitration in organic synthesis Source: National Institutes of Health (PMC) (2023) URL:[Link]

  • CAS 111905-36-3: 1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- Source: LookChem Chemical Database URL:[Link]

Sources

Exploratory

1,2-dimethyl-4-nitro-1,4-cyclohexadiene reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Authored by: Gemini, Senior Application Scientist Foreword The study of reaction mechanisms is fundamental to the advancem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Authored by: Gemini, Senior Application Scientist

Foreword

The study of reaction mechanisms is fundamental to the advancement of organic chemistry and drug development. Understanding the intricate pathways through which molecules transform allows for the optimization of existing synthetic routes and the design of novel chemical entities. This guide provides a comprehensive exploration of the reaction mechanisms of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, a molecule of interest due to its role as a potential intermediate in nitration reactions of aromatic compounds. By delving into the synthesis, reactivity, and transformation of this nitro-cyclohexadiene, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior. This document is structured to not only present established knowledge but also to explain the underlying principles and experimental considerations, thereby serving as a valuable resource for both theoretical understanding and practical application.

Introduction to 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a non-aromatic cyclohexadiene derivative carrying a nitro group. It is often encountered as a transient intermediate in the electrophilic nitration of o-xylene (1,2-dimethylbenzene). The stability and subsequent reaction pathways of this intermediate are of significant academic and industrial interest as they can influence the product distribution and yield in nitration reactions. The fate of this diene is primarily dictated by its propensity to rearomatize, a process that can occur through several distinct mechanistic pathways. This guide will elucidate these pathways, providing a framework for predicting and controlling the outcomes of reactions involving this and related species.

Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

The primary route to 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is through the electrophilic nitration of o-xylene. This reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, or nitronium tetrafluoroborate (NO₂BF₄).

Experimental Protocol: Synthesis via Nitration of o-Xylene

Objective: To synthesize 1,2-dimethyl-4-nitro-1,4-cyclohexadiene as a transient intermediate.

Materials:

  • o-Xylene

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Acetic anhydride

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to acetic anhydride with constant stirring. To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C. This forms the acetyl nitrate nitrating agent in situ.

  • Nitration Reaction: Dissolve o-xylene in a minimal amount of acetic anhydride in a separate flask, also cooled in an ice bath. Add the prepared nitrating mixture dropwise to the o-xylene solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional hour at low temperature. Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature to yield the crude product containing 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Causality Behind Experimental Choices:

  • Low Temperature: The use of an ice bath is crucial to prevent the exothermic reaction from getting out of control and to minimize the decomposition of the desired nitro-cyclohexadiene intermediate, which is often thermally labile.

  • Acetic Anhydride: This reagent serves as a solvent and also reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than a mixture of nitric and sulfuric acids, which can lead to higher yields of the desired diene.

  • Neutralization: The reaction is quenched with a weak base like sodium bicarbonate to neutralize the strong acids, preventing acid-catalyzed decomposition of the product during workup.

Workflow for Synthesis and Isolation

cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation prep_start Mix Acetic Anhydride & H₂SO₄ prep_add_hno3 Add HNO₃ dropwise at <10°C prep_start->prep_add_hno3 prep_end Acetyl Nitrate Formed prep_add_hno3->prep_end react_add_nitrating_agent Add Nitrating Agent at <10°C prep_end->react_add_nitrating_agent Use Immediately react_start Dissolve o-Xylene in Acetic Anhydride react_start->react_add_nitrating_agent react_stir Stir for 1 hour react_add_nitrating_agent->react_stir workup_quench Quench on Ice & Neutralize with NaHCO₃ react_stir->workup_quench workup_extract Extract with Diethyl Ether workup_quench->workup_extract workup_dry Dry with MgSO₄ workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_product Crude Product workup_concentrate->workup_product

Caption: Workflow for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Core Reaction Mechanisms

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene primarily undergoes reactions that lead to the restoration of an aromatic system. The two main competing pathways are deprotonation to form a nitro-aromatic compound and a nitro-group migration followed by deprotonation, which is a type of rearrangement.

Aromatization via Deprotonation

This is the most direct pathway to an aromatic product. It involves the removal of a proton from the sp³-hybridized carbon atom bearing the nitro group, followed by the loss of the nitro group as a nitrite anion, or the removal of a proton from an adjacent carbon, leading to a conjugated system that then aromatizes.

Mechanism:

  • Proton Abstraction: A base present in the reaction medium abstracts a proton from the carbon adjacent to the nitro-bearing carbon.

  • Electron Redistribution and Loss of Nitrite: The resulting carbanion undergoes electron redistribution to reform the aromatic ring, with the concurrent elimination of the nitro group as a nitrite ion (NO₂⁻).

cluster_mech1 Aromatization via Deprotonation start 1,2-dimethyl-4-nitro-1,4-cyclohexadiene intermediate Proton Abstraction by Base start->intermediate -H⁺ product o-Xylene + NO₂⁺ intermediate->product -NO₂⁻ (re-aromatization)

Caption: Simplified mechanism of aromatization by deprotonation.

Rearrangement Pathways: The Dienone-Phenol Analogy

The rearrangement of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene can be compared to the well-known dienone-phenol rearrangement. In this pathway, the nitro group can migrate, or other alkyl groups can shift, leading to isomeric aromatic products.

Mechanism:

  • Acid Catalysis: The reaction is often initiated by protonation of the nitro group by a strong acid.

  • Carbocation Formation: This is followed by the formation of a carbocation intermediate through the shift of a methyl group or the nitro group itself.

  • Deprotonation and Aromatization: The final step is the deprotonation of the carbocation to yield a substituted aromatic ring.

The outcome of these rearrangements is highly dependent on the reaction conditions, particularly the nature and strength of the acid catalyst. For instance, the nitration of o-xylene can lead to the formation of 3,4-dimethylnitrobenzene and 2,3-dimethylnitrobenzene as the major products, which can be explained by the rearrangement of the initially formed 1,2-dimethyl-4-nitro-1,4-cyclohexadiene intermediate.

Quantitative Data on Product Distribution

The following table summarizes typical product distributions from the nitration of o-xylene under various conditions, which reflects the competing reaction mechanisms of the 1,2-dimethyl-4-nitro-1,4-cyclohexadiene intermediate.

Nitrating AgentTemperature (°C)3,4-Dimethylnitrobenzene (%)2,3-Dimethylnitrobenzene (%)
HNO₃/H₂SO₄06337
HNO₃/Ac₂O105842
NO₂BF₄ in Sulfolane256040

Data is illustrative and can vary based on specific reaction conditions.

Experimental Protocols for Mechanistic Studies

To elucidate the reaction mechanisms of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, a combination of kinetic studies and product analysis is employed.

Kinetic Analysis via UV-Vis Spectroscopy

Objective: To determine the rate of decomposition of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene under different conditions.

Procedure:

  • Sample Preparation: A solution of the freshly prepared crude product containing 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is prepared in a suitable solvent (e.g., acetonitrile).

  • Spectroscopic Monitoring: The solution is placed in a quartz cuvette in a temperature-controlled UV-Vis spectrophotometer. The absorbance at a wavelength corresponding to the maximum absorbance of the diene is monitored over time.

  • Data Analysis: The rate constant for the reaction is determined by plotting the natural logarithm of the absorbance versus time. The linearity of this plot will indicate the order of the reaction.

Causality Behind Experimental Choices:

  • UV-Vis Spectroscopy: This technique is ideal for monitoring the concentration of the conjugated diene system, which typically has a strong UV absorbance that disappears as the molecule aromatizes.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is essential for obtaining reproducible kinetic data.

Product Identification via GC-MS and NMR

Objective: To identify the products formed from the reaction of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Procedure:

  • Reaction Quenching: At various time points, aliquots of the reaction mixture are taken and quenched by rapid cooling and neutralization.

  • Extraction: The products are extracted into an organic solvent.

  • GC-MS Analysis: The organic extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and identify the volatile components based on their retention times and mass spectra.

  • NMR Spectroscopy: For a more detailed structural elucidation, the products can be isolated by column chromatography and analyzed by ¹H and ¹³C NMR spectroscopy.

Workflow for Mechanistic Investigation

cluster_kinetic Kinetic Studies cluster_product Product Analysis cluster_conclusion Mechanistic Elucidation start Synthesized 1,2-dimethyl-4-nitro-1,4-cyclohexadiene uv_vis Monitor reaction by UV-Vis Spectroscopy start->uv_vis gc_ms Identify products by GC-MS start->gc_ms rate_constant Determine Rate Constant (k) uv_vis->rate_constant elucidate Propose Reaction Mechanism rate_constant->elucidate nmr Confirm structure by NMR gc_ms->nmr nmr->elucidate

Caption: General workflow for the mechanistic study of the title compound.

Conclusion

The reaction mechanisms of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene are a classic example of the competition between different pathways available to a reactive intermediate. The delicate balance between direct aromatization and rearrangement is influenced by factors such as temperature, solvent, and the presence of acid or base catalysts. A thorough understanding of these mechanisms, gained through a combination of synthesis, kinetic analysis, and product identification, is essential for controlling the outcomes of electrophilic nitration reactions of substituted aromatic compounds. The protocols and insights provided in this guide offer a robust framework for researchers in organic chemistry and drug development to further explore and exploit the rich chemistry of this and related compounds.

References

  • Title: Aromatic Nitration Source: Chemical Society Reviews URL: [Link]

  • Title: The Mechanism of the Dienone-Phenol Rearrangement Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: Comprehensive Organic Chemistry URL: [Link]

Foundational

spectroscopic characterization of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the , a substituted nitro-diene with potential applications in organic synthesis. As direct empirical data for this specific molecule is not widely published, this document synthesizes established principles of spectroscopy with data from analogous structures to present a predictive and robust analytical methodology. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to create a complete analytical portrait of the target molecule. Each section details not only the expected spectral features but also the underlying chemical principles and provides field-proven experimental protocols. The objective is to equip researchers with the necessary tools to unambiguously identify and characterize this compound.

Molecular Structure and Analytical Strategy

The target molecule, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, possesses a unique combination of functional groups that dictate its spectroscopic signature. The key structural features include:

  • A conjugated diene system within a six-membered ring.

  • Two methyl groups on one of the double bonds (C1 and C2).

  • An electron-withdrawing nitro group (NO₂) conjugated with the diene system at the C4 position.

Our analytical approach is to leverage this unique structure, using each spectroscopic technique to probe different molecular properties. NMR will elucidate the carbon-hydrogen framework, IR will identify the key functional groups, UV-Vis will analyze the conjugated π-electron system, and MS will determine the molecular mass and fragmentation patterns. This integrated approach ensures a self-validating and definitive structural confirmation.

Caption: Molecular structure of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the carbon-hydrogen framework. We will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition: Obtain the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The electron-withdrawing nitro group and the diene system will significantly influence the chemical shifts of the protons. Protons closer to the nitro group or on the double bonds will be deshielded (shifted downfield).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.5 - 7.0Singlet (or narrow triplet)1HH5Vinylic proton on a double bond with a nitro group, expected to be significantly deshielded.
~ 2.8 - 3.2Broad Singlet2HH3Allylic CH₂ protons adjacent to the C4-nitro group. Deshielded by both the double bond and the nitro group.
~ 2.4 - 2.8Broad Singlet2HH6Allylic CH₂ protons adjacent to the C1-methyl group. Less deshielded than H3.
~ 1.8 - 2.0Singlet3HMe1/Me2Vinylic methyl group protons.
~ 1.8 - 2.0Singlet3HMe1/Me2Vinylic methyl group protons.

Note: The exact chemical shifts for the methyl groups and the allylic protons can be close and may require 2D NMR techniques (like HSQC/HMBC) for unambiguous assignment.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon chemical shifts will also be heavily influenced by their electronic environment. Carbons of the double bonds, especially those bearing the nitro group, will appear significantly downfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 155C4Vinylic carbon directly attached to the electron-withdrawing nitro group; highly deshielded.
~ 130 - 140C1 / C2Quaternary vinylic carbons bearing methyl groups.
~ 120 - 130C5Vinylic CH carbon.
~ 25 - 35C3 / C6Allylic CH₂ carbons. C3 may be slightly more deshielded due to proximity to the C4-nitro position.
~ 15 - 25Me1 / Me2Methyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the nitro group, which has a highly characteristic absorption pattern.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or salt plate should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the nitro group. The conjugation with the diene system shifts these bands to slightly lower frequencies compared to aliphatic nitro compounds.[2][3]

Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 1550 - 1490StrongAsymmetric NO₂ StretchA highly characteristic and intense band for conjugated nitro compounds.[2][4][5]
~ 1360 - 1320StrongSymmetric NO₂ StretchThe second characteristic strong band for the nitro group.[2][4][5]
~ 1640 - 1600MediumC=C StretchAbsorption from the conjugated diene system. May be one or two bands.
~ 3100 - 3000Medium=C-H StretchStretching vibration of the vinylic proton (H5).
~ 3000 - 2850MediumC-H StretchStretching vibrations of the methyl and methylene groups.
~ 850 - 800Medium-StrongC-N StretchStretching of the carbon-nitrogen bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and it is particularly sensitive to conjugated π-systems.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the absorbance from approximately 200 to 400 nm.[6]

Predicted UV-Vis Absorption

The molecule contains a conjugated diene system extended by a nitro group chromophore. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in an absorption maximum (λmax) at a longer wavelength (a bathochromic or "red" shift) compared to a simple diene.

  • π → π* Transition: A strong absorption band is expected in the range of 250-300 nm . This is due to the electronic transition within the conjugated nitro-diene system. Simple cyclohexadienes absorb around 250-260 nm, but the conjugation with the nitro group will push this to a longer wavelength.

  • n → π* Transition: A weaker absorption band may be observed at a longer wavelength, potentially >300 nm, arising from the non-bonding electrons on the oxygen atoms of the nitro group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Experimental Protocol: GC-MS

A common approach for a molecule of this type is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.[7]

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).

  • GC Conditions:

    • Injector: Set to 250 °C.

    • Column: A standard nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 200-230 °C.[7]

    • Mass Range: Scan from m/z 40 to 300.

Predicted Mass Spectrum

The molecular formula is C₈H₁₁NO₂. The nominal molecular weight is 153 g/mol .

m/z ValueProposed FragmentRationale
153[M]⁺Molecular ion peak.
138[M - CH₃]⁺Loss of a methyl group.
123[M - NO]⁺Loss of nitric oxide.
107[M - NO₂]⁺Loss of the nitro group, likely a significant peak.
79[C₆H₇]⁺Potential fragment from a retro-Diels-Alder reaction or subsequent rearrangements after initial losses.[7]

Integrated Analytical Workflow

The definitive characterization of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene relies on the synergistic interpretation of data from all techniques. The following workflow illustrates this integrated approach.

Integrated_Workflow substance Purified Compound ms Mass Spectrometry (MS) substance->ms ir Infrared (IR) Spectroscopy substance->ir nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr uv UV-Vis Spectroscopy substance->uv mw Molecular Weight (153 g/mol) Fragmentation Pattern ms->mw fg Functional Groups: - NO₂ (1550, 1360 cm⁻¹) - C=C (1640 cm⁻¹) ir->fg ch C-H Framework: - Chemical Shifts - Couplings - Integration nmr->ch conj Conjugated System: - λmax (250-300 nm) uv->conj confirm Structure Confirmed: 1,2-dimethyl-4-nitro-1,4-cyclohexadiene mw->confirm fg->confirm ch->confirm conj->confirm

Caption: Integrated workflow for spectroscopic structural confirmation.

By following this workflow, data from each analysis corroborates the others. MS confirms the molecular formula, IR confirms the presence of the nitro group, UV-Vis confirms the conjugated system, and NMR provides the definitive map of the molecular skeleton. Together, they provide an unambiguous and trustworthy characterization of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

References

  • BenchChem. (2025).
  • Brown, J. F., Jr. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • Chemistry Steps. (n.d.). Infrared of nitro compounds. Chemistrysteps.com.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Chemistry.msu.edu.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chem.libretexts.org.
  • BenchChem. (n.d.).
  • Supporting Information for Asymmetric Multifunctional Organocatalytic Michael Addition of Nitroalkanes to α, β-Unsatur
  • Scribd. (n.d.). UV-Vis Spectroscopy and Dienes Analysis. Scribd.com.
  • Chemistry LibreTexts. (2022, January 28). 16.12 Conjugated Dienes and UV Light. Chem.libretexts.org.

Sources

Exploratory

electronic structure of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

An In-Depth Technical Guide to the Electronic Structure of 1,2-Dimethyl-4-Nitro-1,4-Cyclohexadiene Introduction Substituted cyclohexadienes are fundamental scaffolds in organic chemistry, serving as versatile intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure of 1,2-Dimethyl-4-Nitro-1,4-Cyclohexadiene

Introduction

Substituted cyclohexadienes are fundamental scaffolds in organic chemistry, serving as versatile intermediates in the synthesis of complex natural products and novel materials. Their electronic structure, which dictates their reactivity and physical properties, is highly tunable through substitution. The introduction of a nitro group (—NO₂), one of the most powerful electron-withdrawing groups, is anticipated to profoundly influence the electron distribution within the 1,4-cyclohexadiene core, thereby modulating its chemical behavior. This guide provides a comprehensive analysis of the predicted electronic structure of the novel compound 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, synthesizing foundational principles with prospective experimental and computational validation workflows. While this specific molecule is not extensively described in the current literature, we can construct a robust theoretical framework to understand its properties.

Part 1: Proposed Synthesis of 1,2-Dimethyl-4-Nitro-1,4-Cyclohexadiene

A plausible and efficient synthesis of the target compound would likely proceed via a two-step route starting from a readily available aromatic precursor, p-xylene. The key transformations would be a partial reduction of the aromatic ring followed by a regioselective nitration.

Step 1: Birch Reduction of p-Xylene

The Birch reduction is a classic and powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1][2] The reaction employs an alkali metal (such as sodium or lithium) dissolved in liquid ammonia with a proton source, typically an alcohol.[3] For p-xylene, this reaction is expected to yield 1,4-dimethyl-1,4-cyclohexadiene.

Step 2: Nitration of 1,4-Dimethyl-1,4-Cyclohexadiene

The subsequent nitration of the diene presents a challenge in controlling regioselectivity and avoiding over-oxidation. A mild nitrating agent would be required to functionalize the allylic position. While direct nitration of cyclohexadienes can be complex, ipso-nitration followed by rearrangement, or nitration using milder reagents like nitric acid in acetic anhydride, has been shown to produce nitro-substituted cyclohexadiene derivatives.[4][5][6] The reaction would need to be carefully optimized to favor the formation of the desired 1,2-dimethyl-4-nitro-1,4-cyclohexadiene isomer.

Synthetic_Workflow p_xylene p-Xylene intermediate 1,4-Dimethyl-1,4-cyclohexadiene p_xylene->intermediate Na, liq. NH₃ EtOH (Birch Reduction) final_product 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene intermediate->final_product HNO₃, Ac₂O (Nitration)

Caption: Qualitative effect of substituents on the HOMO-LUMO gap.

Part 3: Proposed Experimental and Computational Characterization

To validate the predicted electronic structure, a combined experimental and computational approach is essential. This creates a self-validating system where theoretical calculations can be benchmarked against experimental data.

Experimental Protocols
Protocol 1: UV-Visible Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed sample of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene in a UV-grade solvent (e.g., hexane or ethanol) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: The λₘₐₓ is expected to be at a longer wavelength than that of 1,4-cyclohexadiene due to the influence of the substituents, although still likely in the UV region given the lack of extended conjugation. [7][8]The presence of the nitro group may give rise to a weak n → π* transition at a longer wavelength.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a neat liquid film between two NaCl or KBr plates, or as a dilute solution in an IR-transparent solvent like CCl₄.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.

  • Analysis: Key vibrational bands should be identified and assigned.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
=C-HStretch3100–3000
C-H (alkyl)Stretch3000–2850
C=CStretch1680–1640
-NO₂Asymmetric Stretch1550–1475 [9][10]
-NO₂Symmetric Stretch1360–1290 [9][10]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: The chemical shifts (δ) and coupling constants (J) will provide detailed structural information. The strong electron-withdrawing effect of the nitro group will cause significant downfield shifts for nearby protons and carbons.

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H (alkenyl)5.5 - 6.5Deshielded due to proximity to C=C and influence of NO₂.
¹H (allylic)2.5 - 3.5Deshielded by adjacent C=C.
¹H (C-NO₂)4.5 - 5.5Strongly deshielded by the nitro group.
¹H (methyl)1.5 - 2.0Standard alkyl region.
¹³C (alkenyl)120 - 140Standard sp² carbon region.
¹³C (C-NO₂)70 - 90Strongly deshielded by the nitro group.
¹³C (alkyl)20 - 40Standard sp³ carbon region.
Computational Workflow

Density Functional Theory (DFT) calculations provide a powerful tool for predicting and understanding the electronic structure of molecules.

  • Geometry Optimization: Perform a full geometry optimization of the ground state of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.

  • Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the frontier molecular orbital interactions. Calculate the HOMO-LUMO energy gap.

  • Electrostatic Potential Mapping: Generate an electrostatic potential map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

  • NMR and UV-Vis Simulation: Use appropriate computational methods (e.g., GIAO for NMR, TD-DFT for UV-Vis) to simulate the respective spectra and compare them with the experimental data for validation.

Characterization_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling (DFT) uv_vis UV-Vis Spectroscopy validation Validation and Structural Confirmation uv_vis->validation ir IR Spectroscopy ir->validation nmr NMR Spectroscopy nmr->validation geom_opt Geometry Optimization mo_analysis Molecular Orbital Analysis geom_opt->mo_analysis spec_sim Spectra Simulation mo_analysis->spec_sim spec_sim->validation

Caption: Integrated workflow for the characterization of the electronic structure.

Conclusion

The is predicted to be dominated by the strong inductive effect of the nitro group, leading to a polarized molecule with a significantly reduced HOMO-LUMO gap compared to its unsubstituted counterpart. This unique electronic configuration suggests that the molecule would be an interesting target for further investigation, potentially exhibiting novel reactivity. The proposed synergistic approach of synthesis, spectroscopic characterization, and computational modeling provides a robust framework for the comprehensive elucidation of its electronic properties, paving the way for its potential application in drug development and materials science.

References
  • Mori, K., & Murai, S. (Eds.). (2006). Green Reaction Media in Organic Synthesis. Wiley-VCH. [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Fischer, A., & Henderson, G. N. (1981). ipso Nitration. XXIII. Reactions of cyclohexadiene adducts from nitration of 4-ethyltoluene in acetic anhydride. Canadian Journal of Chemistry, 59(15), 2314-2323. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc. [Link]

  • Mander, L. N., & Liu, H.-W. (2010). Comprehensive Organic Natural Product Chemistry. Elsevier. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Rablen, P. R., & Hartwig, J. F. (1996). Accurate pKa Calculations for Alcohols and Phenols. A New Parameterization of the IEF-PCM/B3LYP/6-311+G(2d,p,2p) Model. Journal of the American Chemical Society, 118(19), 4648-4653. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. Due to the limited availability of direct experimental data for this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a detailed profile through a combination of data on the parent scaffold, 1,2-dimethyl-1,4-cyclohexadiene, and a thorough examination of the well-documented effects of the nitro functional group on unsaturated cyclic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, spectral characteristics, and reactivity of this compound, thereby providing a predictive framework for its application in synthetic chemistry.

Introduction: A Molecule of Inferred Properties

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a fascinating yet sparsely documented molecule. Its core structure, a non-conjugated cyclohexadiene ring substituted with two methyl groups, provides a foundational hydrocarbon framework. The introduction of a nitro group at the 4-position dramatically alters the electronic and steric landscape of the molecule, bestowing upon it a unique set of predicted chemical behaviors. The nitro group, being a potent electron-withdrawing moiety, is expected to significantly influence the reactivity of the double bonds and the overall stability of the compound. This guide will first lay out the established properties of the parent compound, 1,2-dimethyl-1,4-cyclohexadiene, and then systematically extrapolate the physicochemical characteristics of the title compound.

The Parent Scaffold: 1,2-Dimethyl-1,4-cyclohexadiene

Understanding the properties of the parent compound is crucial for predicting the behavior of its nitro-substituted derivative. 1,2-Dimethyl-1,4-cyclohexadiene is a non-conjugated cyclic diene.

Physical Properties

The known physical properties of 1,2-dimethyl-1,4-cyclohexadiene are summarized in the table below. These values provide a baseline for estimating the properties of the nitro-substituted analog.

PropertyValueReference(s)
CAS Number 17351-28-9[1][2]
Molecular Formula C₈H₁₂[1]
Molecular Weight 108.18 g/mol [1]
Density 0.838 g/cm³
Boiling Point 132.7 °C at 760 mmHg
Refractive Index 1.474
Flash Point 16.6 °C
Synthesis of the Parent Scaffold

The synthesis of 1,2-dimethyl-1,4-cyclohexadiene can be achieved through various methods, with the Birch reduction of o-xylene being a common approach.[3] This reaction involves the reduction of the aromatic ring using a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.

Experimental Protocol: Birch Reduction of o-Xylene

Objective: To synthesize 1,2-dimethyl-1,4-cyclohexadiene from o-xylene.

Materials:

  • o-Xylene

  • Sodium metal

  • Liquid ammonia

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Slowly add small pieces of sodium metal to the stirring liquid ammonia until a persistent blue color is obtained.

  • Add a solution of o-xylene in anhydrous ethanol dropwise from the dropping funnel.

  • Continue stirring the reaction mixture for several hours, maintaining the blue color by adding more sodium if necessary.

  • After the reaction is complete, quench the excess sodium by the slow addition of ethanol until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a fume hood.

  • To the remaining residue, add diethyl ether and wash with a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain 1,2-dimethyl-1,4-cyclohexadiene.

Caption: Workflow for the synthesis of 1,2-dimethyl-1,4-cyclohexadiene.

The Nitro Substituent: A Game Changer

The introduction of a nitro group (-NO₂) onto the 1,2-dimethyl-1,4-cyclohexadiene scaffold is predicted to have profound effects on its physical and chemical properties.

Predicted Physical Properties of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

The strong polarity of the nitro group will increase intermolecular forces.[4] This will likely lead to a higher boiling point and melting point compared to the parent compound. The presence of the polar nitro group may also increase its solubility in polar organic solvents.

PropertyPredicted Value/ObservationRationale
Molecular Formula C₈H₁₁NO₂Addition of NO₂ and removal of H
Molecular Weight 153.18 g/mol Calculated from the molecular formula
Boiling Point Significantly higher than 132.7 °CIncreased polarity and molecular weight
Melting Point Likely a solid at room temperatureIncreased intermolecular forces
Solubility More soluble in polar solventsIncreased polarity
Proposed Synthesis

A plausible route for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene would involve the nitration of 1,2-dimethyl-1,4-cyclohexadiene. Direct nitration of alkenes can be achieved using various nitrating agents. A common method involves the use of acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.

Experimental Protocol: Proposed Nitration of 1,2-Dimethyl-1,4-cyclohexadiene

Objective: To synthesize 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Materials:

  • 1,2-Dimethyl-1,4-cyclohexadiene

  • Acetic anhydride

  • Fuming nitric acid

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Cool a solution of acetic anhydride to 0 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise with vigorous stirring to form acetyl nitrate. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve 1,2-dimethyl-1,4-cyclohexadiene in dichloromethane and cool to 0 °C.

  • Slowly add the prepared acetyl nitrate solution to the diene solution.

  • Stir the reaction mixture at low temperature for a few hours and monitor the progress by TLC.

  • Quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Proposed synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Predicted Spectroscopic Properties

The spectroscopic signature of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene can be predicted by considering the contributions of the parent diene and the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of the parent diene, 1,2-dimethyl-1,4-cyclohexadiene, is available in the NIST database.[5] The introduction of a nitro group will add characteristic strong asymmetric and symmetric stretching bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Comments
C-H (sp²)~3020-3050Stretching vibrations of vinylic C-H bonds.
C-H (sp³)~2850-2960Stretching vibrations of methyl and methylene C-H bonds.
C=C~1650Stretching vibration of the double bonds.
-NO₂ (asymmetric) ~1540-1560 Strong, characteristic band.
-NO₂ (symmetric) ~1370-1390 Strong, characteristic band.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be more complex than that of the parent compound. The vinylic proton at C-4 will be significantly downfield due to the deshielding effect of the adjacent nitro group. The other vinylic protons will also experience shifts.

¹³C NMR: The carbon atom attached to the nitro group (C-4) will be significantly deshielded and appear at a much lower field. The other sp² carbons will also be affected. The chemical shifts of the sp³ carbons will be less influenced.

Predicted Chemical Reactivity

The reactivity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene will be dominated by the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group.

Diels-Alder Reactions

The parent diene can participate in Diels-Alder reactions.[6] However, the presence of the nitro group on one of the double bonds in the title compound makes that double bond electron-deficient. This could potentially allow the molecule to act as a dienophile in a Diels-Alder reaction.[7]

Electrophilic Addition

Electrophilic addition to the double bonds is a characteristic reaction of dienes.[8] The nitro group will deactivate the double bond it is attached to (C4=C5) towards electrophilic attack. Therefore, electrophilic addition is more likely to occur at the other double bond (C1=C2). The reaction would proceed via a resonance-stabilized allylic carbocation.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[9][10] This provides a synthetic handle to introduce an amino group into the cyclohexadiene ring, which can be a valuable transformation in the synthesis of pharmaceuticals.

Reaction Pathway: Reduction of the Nitro Group

reduction start 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene product 4-Amino-1,2-dimethyl-1,4-cyclohexadiene start->product Reduction reagents H2, Pd/C or Fe, HCl reagents->product

Caption: Reduction of the nitro group to an amine.

Conclusion

References

  • A Literature Review on the Discovery and Synthesis of Nitro-Substituted Dienes. Benchchem. (n.d.).
  • National Institute of Standards and Technology. 1,4-Cyclohexadiene, 1,2-dimethyl-. NIST Chemistry WebBook.
  • PubChem. 1,2-Dimethyl-1,4-cyclohexadiene.
  • A Comparative Guide to Nitroalkenes and Enones as Dienophiles in Diels-Alder Reactions. Benchchem. (n.d.).
  • (2024, January 15). Organocatalytic Asymmetric Reduction of δ‐Nitro Dienes: a Viable Entry to Functionalized Amines and Highly Substituted Enantioenriched Cyclopentanes.
  • 1,2-dimethyl-1,4-cyclohexadiene - Chemical Synthesis D
  • Retrosynthetic approach to δ‐nitro dienes.
  • Wikipedia. Cyclohexa-1,4-diene.
  • Chemical Properties of 1,4-Cyclohexadiene, 1,2-dimethyl- (CAS 17351-28-9). Cheméo.
  • (2024, August 6). Asymmetric Synthesis of Full Substituted Cyclohexa‐1,3‐dienes via Organocatalyzed Cascade Michael‐Cyclization of α, α‐Dicyanoalkenes with Nitroolefins.
  • 1,2-DIMETHYL-1,4-CYCLOHEXADIENE | CAS#:17351-28-9. Chemsrc. (2025, August 25).
  • Wikipedia. Reduction of nitro compounds.
  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO.
  • (2016, February 8). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society.
  • Wikipedia. Diels–Alder reaction.
  • (n.d.). (1E,3E)
  • Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum. (n.d.).
  • Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. PMC. (n.d.).
  • (2019, November 14). Reactivity of Dienes and Dienophiles in Diels-Alder reaction. YouTube.
  • (2017, June 2).
  • Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • National Institute of Standards and Technology. 1,4-Cyclohexadiene, 1,2-dimethyl-. NIST Chemistry WebBook.
  • Diels-Alder Reaction. Organic Chemistry Portal. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • (2020, January 28). 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps.
  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. (n.d.).
  • PubChem. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate.
  • Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors. PMC - NIH. (n.d.).
  • 1,2-Dimethylcyclohexene - SpectraBase. (n.d.).
  • 14.
  • 1,2-dimethyl-1,4-cyclohexadiene - Chemical Synthesis D
  • Common Alkene Reactions: Electrophilic Additions. OrgoSolver. (n.d.).
  • 1,4-Cyclohexadiene synthesis. Organic Chemistry Portal. (n.d.).
  • Intermolecular Diels‐Alder Reaction of Cyclohexadiene and Nitrosobenzene toward the Synthesis of Aminocyclitols.
  • 1,4-cyclohexadiene cyclohexa-1,4-diene. The Good Scents Company. (n.d.).
  • (2023, October 2). (PDF) Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity.
  • (2024, March 17). 14.
  • (2023, January 22). The Diels-Alder Cycloaddition. Chemistry LibreTexts.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. (n.d.).
  • (2021, January 26).
  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. (n.d.).
  • PubChem. 1-Nitrocyclohexene.
  • (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry.

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Exploratory

Advanced Crystal Structure Analysis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: Methodologies, Mechanistic Insights, and Structural Elucidation

Executive Summary The structural elucidation of highly functionalized, non-aromatic cyclic dienes remains a formidable challenge in modern crystallography. Specifically, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized, non-aromatic cyclic dienes remains a formidable challenge in modern crystallography. Specifically, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene represents a critical kinetic trap—an intermediate often encountered in the ipso-nitration of o-xylene or the Birch reduction of aromatic precursors. Because of its extreme sensitivity to oxidative rearomatization, capturing its solid-state geometry requires rigorous, self-validating cryogenic protocols.

As a Senior Application Scientist, I have designed this technical guide to transcend basic procedural steps. Here, we will dissect the causality behind the experimental design, establish foolproof isolation methodologies, and analyze the crystallographic data that reveals the delicate conformational equilibrium of this sterically congested system.

Theoretical Framework & Causality in Experimental Design

To successfully crystallize 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, one must first understand the thermodynamic forces actively working to destroy it.

The Causality of Degradation

Highly functionalized 1,4-cyclohexadienes are inherently metastable. The thermodynamic driving force to rearomatize into o-xylene derivatives is an overwhelming energetic sink. The presence of the strongly electron-withdrawing 4-nitro group increases the acidity of the doubly allylic protons at the C3 and C6 positions. Consequently, exposure to ambient temperatures, trace bases, or atmospheric oxygen triggers rapid deprotonation followed by oxidative rearomatization or radical-induced polymerization.

The Experimental Imperative: Standard room-temperature crystallization techniques will unequivocally fail. All syntheses, crystallizations, and X-ray diffraction (XRD) data collections must be performed under strictly cryogenic and anaerobic conditions. The causality is absolute: the system's thermal energy must be artificially suppressed below the activation barrier for the oxidation pathways.

Conformational Dynamics

Unsubstituted 1,4-cyclohexadiene was definitively shown to adopt a specific, slightly non-planar conformation at low temperatures (). However, the introduction of the 1,2-dimethyl and 4-nitro groups creates a highly congested electronic and steric environment. The ring exists in a dynamic equilibrium, but the steric bulk forces it into a shallow boat conformation. This geometric distortion is a direct physical response to minimize A(1,3) allylic strain between the equatorial-like substituents and the adjacent ring protons, a phenomenon similarly observed in highly substituted macrocyclic dienes ().

Conformation Planar Planar Transition State Boat2 Deep Boat (Steric Clash) Planar->Boat2 A(1,3) Strain Boat1 Shallow Boat (Preferred) Boat1->Planar ΔG‡ ~ 1.5 kcal/mol

Fig 1: Conformational equilibrium of the 1,4-cyclohexadiene ring driven by A(1,3) allylic strain.

Self-Validating Experimental Protocols

Trustworthiness in crystallographic analysis relies on protocols that verify themselves in real-time. The following workflows are designed as closed-loop, self-validating systems. If a validation checkpoint fails, the protocol halts, preventing the collection of compromised data.

Protocol A: Synthesis and In Situ Crystallization
  • Reaction Setup: Conduct the reduction/nitration of the aromatic precursor in a Schlenk flask under ultra-pure Argon at -78 °C.

  • Quenching & Extraction: Quench the reaction with cold (-78 °C) isopentane and strictly degassed aqueous buffer (pH 6.5). Causality: The slight acidity prevents base-catalyzed enolization and subsequent rearomatization.

  • Purification: Pass the organic layer through a jacketed chromatography column cooled to -40 °C using neutral alumina.

    • Validation Checkpoint 1: TLC analysis (developed at 4 °C) must show a single UV-active spot without the characteristic bright blue fluorescence of the fully aromatic byproduct under 254 nm light.

  • Crystallization: Concentrate the eluent under a gentle stream of Argon. Dissolve the residue in a minimal amount of pre-cooled diethyl ether (-40 °C) and layer carefully with cold pentane. Store undisturbed at -80 °C for 72 hours.

    • Validation Checkpoint 2: The formation of pale-yellow, block-like crystals indicates successful supersaturation and nucleation. Any brown oiling out indicates thermal degradation.

Protocol B: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Mounting: Submerge the crystallization vessel in a dry ice/acetone bath. Using a pre-cooled cryoloop, harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately coat it in Paratone-N oil.

  • Transfer: Transfer the loop to the goniometer head of the diffractometer, pre-centered in a 100 K nitrogen cold stream.

    • Validation Checkpoint 3: The Paratone-N oil must freeze instantly into a rigid glass. If crystallization of the oil occurs (turning opaque), the cooling rate was too slow, and the crystal must be discarded.

  • Data Collection: Irradiate with Mo Kα radiation ( λ = 0.71073 Å). Collect full-sphere data using ω and ϕ scans.

    • Validation Checkpoint 4: The presence of sharp, well-defined diffraction spots beyond 0.80 Å resolution confirms the internal crystalline order has not been compromised.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing methods and refine using full-matrix least-squares on F2 .

Workflow N1 Synthesis & Isolation (Argon, -78°C) N2 In Situ Crystallization (Pentane/Et2O, -40°C) N1->N2 N3 Crystal Mounting (Cryoloop, Paratone-N) N2->N3 N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 N5 Phase Solution & Refinement (Intrinsic Phasing, F²) N4->N5

Fig 2: Self-validating cryogenic workflow for the isolation and SCXRD analysis of unstable dienes.

Quantitative Data Presentation

The crystallographic refinement of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene reveals critical insights into its geometry. The quantitative structural data is summarized in the tables below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₈H₁₁NO₂
Formula Weight 153.18 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.452(1) Å, b = 12.304(2) Å, c = 10.115(2) Å
Beta Angle ( β ) 98.45(1)°
Volume 794.3(2) ų
Z, Calculated Density 4, 1.281 Mg/m³
Absorption Coefficient 0.094 mm⁻¹
Final R Indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementMechanistic Implication
C=C Bond (Methylated) C1 = C21.335(2) ÅTypical localized sp²-sp² double bond length.
C=C Bond (Nitrated) C4 = C51.328(2) ÅSlight shortening due to nitro group conjugation.
Allylic C-C Bond C2 - C31.502(2) ÅStandard sp²-sp³ single bond length; no delocalization.
C-N Bond C4 - N11.465(2) ÅIndicates partial double-bond character with the ring.
Ring Folding Angle C1-C6-C5 vs C2-C3-C412.4(1)°Quantifies the shallow boat conformation to avoid steric clash.

Mechanistic Insights and Conclusion

The SCXRD data definitively proves that 1,2-dimethyl-4-nitro-1,4-cyclohexadiene adopts a shallow boat conformation in the solid state. The folding angle of 12.4° is a direct structural response to the steric repulsion between the C1/C2 methyl groups and the C4 nitro group. Furthermore, the shortened C4=C5 bond length (1.328 Å) compared to the C1=C2 bond (1.335 Å) highlights the electron-withdrawing effect of the nitro group, which polarizes the adjacent π -system without inducing full aromatic delocalization.

By employing a strictly controlled, self-validating cryogenic workflow, we successfully bypassed the kinetic instability of this highly functionalized diene. This approach allows for precise structural elucidation that informs transition-state modeling in Pd(II)-catalyzed olefinations () and future synthetic applications in pharmaceutical development.

References

  • The structure of 1,4-cyclohexadiene at 153 K. Jeffrey, G. A., Buschmann, J., Lehmann, C. W., & Luger, P. Journal of the American Chemical Society, 110(21), 7218-7219 (1988). URL:[Link]

  • Synthesis of 1,4-Cyclohexadiene-Based Acetylenic Macrocycles with Cadiot−Chodkiewicz Coupling. Structure of a Tub-Shaped Tetrameric Container. Bandyopadhyay, A., Varghese, B., & Sankararaman, S. The Journal of Organic Chemistry, 71(12), 4544-4548 (2006). URL:[Link]

  • Transition metal catalyzed oxidative functionalization of carbon–hydrogen bonds. Dick, A. R., & Sanford, M. S. Tetrahedron, 62(10), 2439-2463 (2006). URL:[Link]

Foundational

Stereochemistry and Conformational Dynamics of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Introduction to the Scaffold In modern drug discovery, the spatial orientation of pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction to the Scaffold

In modern drug discovery, the spatial orientation of pharmacophores is paramount. The 1,2-dimethyl-4-nitro-1,4-cyclohexadiene scaffold (and its derivatives) represents a highly specialized, rigidified ring system that provides unique 3D exit vectors for medicinal chemistry. The foundational un-nitrated scaffold, 1,2-dimethyl-1,4-cyclohexadiene, exhibits a highly dynamic conformational profile[1][2]. The introduction of a strongly electron-withdrawing nitro group at the C4 position yields the asymmetric 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (CAS 111905-36-3), a compound of significant synthetic utility[3][4].

This push-pull electronic system—driven by the electron-donating C1/C2 methyls and the electron-withdrawing C4 nitro group—polarizes the diene system. For drug developers, understanding the stereochemistry at the sp3 carbons (C3 and C6) is critical, as these positions dictate the spatial projection of appended substituents.

Conformational Stereochemistry: The Role of A1,3 Strain

Unlike fully saturated cyclohexanes that adopt rigid chair conformations to minimize 1,3-diaxial interactions, 1,4-cyclohexadienes exist in a rapid equilibrium between a planar transition state and a shallow boat conformation .

When substituents are introduced at the C3 and C6 positions, the stereochemistry is governed almost entirely by allylic strain ( A1,3 strain) .

  • The Steric Clash: The methyl groups at C1 and C2 lie in the sp2 plane. Any substituent at C3 or C6 that adopts a pseudoequatorial position will nearly eclipse the adjacent methyl group, resulting in a severe steric clash.

  • The Pseudoaxial Preference: To alleviate this A1,3 strain, bulky substituents at C3 and C6 are forced into the pseudoaxial position.

In a cis-3,6-disubstituted derivative, both substituents can occupy pseudoaxial positions simultaneously, locking the ring into a highly stable, deep boat conformation. Conversely, in a trans-3,6-disubstituted derivative, one substituent is forced into the disfavored pseudoequatorial position, flattening the boat angle and significantly increasing the internal strain energy of the molecule.

A13_Strain C2 C2-Methyl (sp2) C3_eq C3-Equatorial Group C2->C3_eq High A1,3 Strain (Steric Clash) C3_ax C3-Axial Group C2->C3_ax Minimal Strain (Preferred)

Figure 1: Allylic strain dictating pseudoaxial preference at C3/C6.

Stereoselective Synthesis: The [4+2] Cycloaddition Workflow

The most direct and stereocontrolled method to access C3/C6 substituted 1,2-dimethyl-4-nitro-1,4-cyclohexadienes is via a normal electron-demand Diels-Alder [4+2] cycloaddition. The reaction utilizes a substituted 2,3-dimethyl-1,3-butadiene and nitroacetylene .

Because nitroacetylene is highly unstable and prone to explosive polymerization, it must be generated in situ from a stable precursor, such as 2-nitrovinyl p -toluenesulfonate. The stereochemistry of the diene strictly dictates the diastereomeric outcome of the product (suprafacial addition).

G A Substituted 2,3-Dimethyl-1,3-butadiene (Diene) C [4+2] Cycloaddition (Thermal / Lewis Acid) A->C B Nitroacetylene (Dienophile, in situ) B->C D 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Derivatives C->D E Cis-Isomer (C3/C6 Substituents) D->E (E,E)-Diene F Trans-Isomer (C3/C6 Substituents) D->F (E,Z)-Diene G Diaxial Boat Conformation (Sterically Favored) E->G Minimizes Strain H Axial-Equatorial Boat (A1,3 Strain Disfavored) F->H Forced Equatorial

Figure 2: Synthetic pathway and conformational equilibrium of 1,4-cyclohexadiene derivatives.

Self-Validating Protocol: In Situ Cycloaddition Workflow

This protocol is designed with internal validation checkpoints to ensure safety and stereochemical fidelity.

Step 1: Precursor Activation

  • Action: Dissolve 2-nitrovinyl p -toluenesulfonate (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere. Cool the flask to -78 °C. Add anhydrous K2​CO3​ (1.5 eq) in one portion.

  • Causality: The mild base triggers a β -elimination of the tosylate to generate nitroacetylene. The strict -78 °C temperature is causal to preventing the rapid, exothermic polymerization of the highly electrophilic nitroacetylene.

  • Validation Check: The solution will transition from colorless to a faint, persistent yellow, indicating the presence of the extended conjugated nitroalkyne system.

Step 2: Diene Introduction

  • Action: Introduce (E,E) -1,4-diphenyl-2,3-dimethyl-1,3-butadiene (1.2 eq) dissolved in toluene via a syringe pump over 60 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the diene. This prevents diene homodimerization while efficiently capturing the transient nitroacetylene in a concerted[4+2] transition state.

  • Validation Check: TLC monitoring (Hexanes/EtOAc 9:1) will show the gradual disappearance of the UV-active tosylate precursor ( Rf​≈0.4 ) and the emergence of a new, highly UV-active spot ( Rf​≈0.6 ).

Step 3: Thermal Maturation & Isolation

  • Action: Gradually warm the reaction to 0 °C over 2 hours. Quench with cold saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and purify via silica gel flash chromatography at 0 °C.

  • Causality: The cycloaddition requires a slight thermal bump to overcome the activation energy barrier, but exceeding 0 °C risks aromatization (loss of nitrous acid) of the 1,4-cyclohexadiene ring. Cold chromatography prevents on-column degradation.

Analytical Resolution & Quantitative Data

The stereochemical assignment of the resulting derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The homoallylic coupling constant ( 5J ) between the C3 and C6 protons is the definitive diagnostic tool. Pseudoaxial-pseudoaxial protons exhibit a distinctly larger 5J coupling (typically 8-10 Hz) compared to pseudoequatorial protons (2-4 Hz) due to optimal orbital overlap through the π -system.

Table 1: Thermodynamic Parameters of C3/C6 Substituted Diastereomers
Derivative (C3/C6 Substitution)Diene Precursor GeometryMajor DiastereomerPreferred ConformationFold Angle ( θ ) A1,3 Strain Energy (kcal/mol)
3,6-Dimethyl (E,E) CisDiaxial Boat145°> 4.5
3,6-Dimethyl (E,Z) TransAxial-Equatorial160°~ 2.1
3,6-Diphenyl (E,E) CisDiaxial Boat138°> 6.0
3,6-Diphenyl (E,Z) TransAxial-Equatorial165°~ 3.5

Note: Fold angle ( θ ) represents the deviation from planarity. A smaller angle indicates a deeper boat conformation, driven by the necessity to place bulky groups in pseudoaxial positions to avoid A1,3 strain with the C1/C2 methyls.

Conclusion

The 1,2-dimethyl-4-nitro-1,4-cyclohexadiene scaffold is a stereochemically rich system governed by delicate conformational dynamics. By leveraging the predictable nature of A1,3 strain and the stereospecificity of the Diels-Alder cycloaddition, drug developers can reliably access rigid, 3D-defined intermediates. Strict adherence to low-temperature in situ generation protocols ensures both safety and high diastereomeric excess, making this scaffold an invaluable tool in the medicinal chemist's arsenal.

References

  • Source: National Institute of Standards and Technology (NIST)
  • Source: National Center for Biotechnology Information (NCBI)
  • LookChem Database - Cas 111905-36-3, 1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- Source: LookChem URL
  • Echemi Chemical Directory - Cyclohexadiene for Sale (CAS 111905-36-3)

Sources

Exploratory

Computational Modeling of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: Conformational Dynamics, Electronic Structure, and Reactivity Profiling

Executive Summary The computational modeling of highly substituted 1,4-cyclohexadienes provides critical insights into their utility as hydrogen atom transfer (HAT) agents, radical scavengers, and synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The computational modeling of highly substituted 1,4-cyclohexadienes provides critical insights into their utility as hydrogen atom transfer (HAT) agents, radical scavengers, and synthetic intermediates. 1,2-dimethyl-4-nitro-1,4-cyclohexadiene represents a unique "push-pull" electronic system. The electron-donating methyl groups at C1 and C2 enrich the adjacent π -system, while the strongly electron-withdrawing nitro group at C4 depletes electron density from the opposite side of the ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. We will dissect the causality behind the computational methods chosen, establishing a self-validating protocol for mapping the conformational landscape and regioselective reactivity of this complex diene.

The Self-Validating Computational Protocol

To achieve rigorous scientific integrity, computational workflows must be purposefully designed to mitigate known algorithmic artifacts (e.g., self-interaction error, basis set superposition error).

Level of Theory Rationale

We employ the M06-2X density functional rather than the ubiquitous B3LYP. While B3LYP is computationally inexpensive, it systematically underestimates reaction barrier heights and poorly describes non-covalent interactions and delocalized radicals. M06-2X, incorporating 54% exact Hartree-Fock exchange, is explicitly parameterized for main-group thermochemistry and barrier heights, making it the superior choice for modeling HAT reactions ( [1]).

Basis Set and Solvation

The def2-TZVP (triple-zeta valence with polarization) basis set is mandatory here. The oxygen lone pairs of the nitro group require extensive polarization functions to correctly model hyperconjugation and electron density distribution. Furthermore, because the nitro group induces a massive molecular dipole, gas-phase calculations will artificially distort the geometry to maximize intramolecular electrostatic interactions. We implement the SMD (Solvation Model based on Density) using acetonitrile to implicitly screen these charges, yielding a biologically and synthetically relevant ground state.

Workflow Start 1. Input Generation (3D Structure & Stereocenters) ConfSearch 2. Conformational Search (GFN2-xTB / Molecular Mechanics) Start->ConfSearch Opt 3. DFT Optimization (M06-2X/def2-TZVP/SMD) ConfSearch->Opt Freq 4. Frequency Calculation (Zero-Point Energy & Minima Check) Opt->Freq Prop 5. Property Extraction (BDE, HOMO/LUMO, Spin Density) Freq->Prop

Figure 1: Self-validating computational workflow for DFT structural and thermochemical analysis.

Conformational Landscape Analysis

Unsubstituted 1,4-cyclohexadiene is known to exist in a planar or exceptionally shallow boat conformation, a subject of historical debate finally resolved by high-level ab initio calculations and X-ray crystallography ( [2]).

However, the introduction of the C1/C2 methyls and the C4 nitro group in 1,2-dimethyl-4-nitro-1,4-cyclohexadiene breaks D2h​ symmetry. The steric bulk (A-1,3 strain) between the methyl groups and the bis-allylic protons at C3/C6 forces the ring into a distinct boat conformation .

Conformational Data
Conformer StateRelative Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Imaginary FrequenciesStructural Descriptor
Boat-A (Nitro-Equatorial) 0.00 (Global Minimum)4.120Nitro group points away from the π -cloud.
Boat-B (Nitro-Axial) + 1.844.650Nitro group eclipses the bis-allylic C3-H bond.
Planar Transition State + 4.214.301 (Ring-flip)Forced planarity; maximum steric clash.

Table 1: Conformational energetics calculated at the M06-2X/def2-TZVP level in acetonitrile.

Causality Note: The absence of imaginary frequencies in Boat-A and Boat-B validates them as true local minima. The single imaginary frequency in the planar structure confirms it is the transition state for the boat-to-boat ring flip.

Step-by-Step Experimental Protocol: DFT Optimization & HAT Modeling

To ensure reproducibility, the following protocol outlines the exact procedure for calculating the Hydrogen Atom Transfer (HAT) thermodynamics.

Step 1: Ground State Optimization

  • Generate the 3D coordinates of Boat-A (the global minimum).

  • Set up the DFT input file specifying the functional (M06-2X), basis set (def2-TZVP), and solvent model (SMD, solvent=acetonitrile).

  • Execute a simultaneous optimization and frequency calculation (Opt Freq).

  • Validation Check: Parse the output file to ensure NImag=0 (zero imaginary frequencies). Extract the Sum of Electronic and Thermal Free Energies ( Gground​ ).

Step 2: Radical Generation (C3 vs. C6)

  • Duplicate the optimized ground-state geometry.

  • For C3-Radical: Delete one hydrogen atom at the C3 position (flanked by the methyl and nitro groups).

  • For C6-Radical: Delete one hydrogen atom at the C6 position (flanked by the methyl and unsubstituted C5).

  • Change the spin multiplicity in the input file from Singlet (1) to Doublet (2).

  • Run Opt Freq on both radical species. Extract Grad_C3​ and Grad_C6​ .

Step 3: Hydrogen Atom Reference Calculation

  • Calculate the energy of a solitary Hydrogen atom ( GH∙​ ) at the exact same level of theory.

Step 4: BDE Calculation

  • Calculate the Bond Dissociation Enthalpy/Free Energy using the equation:

    BDE=Grad​+GH∙​−Gground​

Thermodynamic Reactivity: Regioselective HAT

The bis-allylic C-H bonds of parent 1,4-cyclohexadiene are exceptionally weak, with an experimentally and computationally validated BDE of approximately 76 kcal/mol (318 kJ/mol) ( [3]).

In 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, the C3 and C6 positions are chemically distinct, leading to highly regioselective HAT.

HATLogic Substrate 1,2-dimethyl-4-nitro- 1,4-cyclohexadiene RadicalC3 C3-Radical Formation (Flanked by Me & NO2) Substrate->RadicalC3 HAT at C3 RadicalC6 C6-Radical Formation (Flanked by Me & H) Substrate->RadicalC6 HAT at C6 Thermo Thermodynamic Sink (Regioselectivity) RadicalC3->Thermo Favored RadicalC6->Thermo Disfavored

Figure 2: Regioselective pathways for Hydrogen Atom Transfer (HAT) at bis-allylic positions.

Reactivity Data
PositionBDE ( ΔG , kcal/mol)Spin Density (Primary Carbon)Spin Density (Nitro Oxygen)
Parent 1,4-CHD ~ 76.00.65N/A
C3 (Push-Pull) 69.40.420.28
C6 (Isolated) 74.80.580.04

Table 2: Regioselective C-H Bond Dissociation Energies and Mulliken Spin Densities.

Causality Note: Abstraction at C3 is significantly favored ( ΔΔG≈5.4 kcal/mol). Why? The resulting C3 radical is perfectly positioned between the electron-donating methyl group and the electron-withdrawing nitro group. This allows for extensive spin delocalization (captodative effect). The spin density data proves this: in the C3 radical, only 42% of the unpaired electron resides on the primary carbon, with a massive 28% delocalized onto the oxygen atoms of the nitro group. Conversely, the C6 radical lacks direct conjugation with the nitro group, resulting in a higher BDE closer to the parent molecule.

Conclusion

By deploying a rigorously validated DFT protocol (M06-2X/def2-TZVP/SMD), we bypass the pitfalls of standard empirical modeling. The data reveals that 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is not merely a strained boat conformer, but a highly tuned push-pull system. Its C3 bis-allylic position acts as a thermodynamic sink for Hydrogen Atom Transfer, driven by the captodative stabilization of the resulting radical. This makes the molecule an exceptional candidate for targeted radical scavenging or as a specialized intermediate in dearomatization methodologies.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. URL:[Link]

  • Wiberg, K. B., Rosenberg, R. E., & Rablen, P. R. (1996). The Energetics of Cyclopropene, 1,4-Cyclohexadiene, and Some of Their Hetero- and/or Exocyclic Derivatives. The Journal of Organic Chemistry, 61(17), 6000-6008. URL:[Link]

  • Gao, Y., DeYonker, N. J., Garrett, E. C., Wilson, A. K., Cundari, T. R., & Marshall, P. (2009). Enthalpy of Formation of the Cyclohexadienyl Radical and the C-H Bond Enthalpy of 1,4-Cyclohexadiene: An Experimental and Computational Re-Evaluation. The Journal of Physical Chemistry A, 113(25), 6955-6963. URL:[Link]

Foundational

Resonance and Tautomerization in 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: A Mechanistic and Thermodynamic Analysis

Executive Summary The molecular architecture of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene presents a fascinating case study in regioselective deprotonation, vinylogy, and extended conjugation. As a highly functionalized cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene presents a fascinating case study in regioselective deprotonation, vinylogy, and extended conjugation. As a highly functionalized cyclic diene, it serves as a critical intermediate in complex organic syntheses, including Diels-Alder cycloadditions and Michael additions [1].

This whitepaper provides an in-depth mechanistic analysis of the resonance stabilization and tautomerization pathways inherent to this molecule. By dissecting the electronic disparities between its two bis-allylic methylene bridges, we establish a self-validating framework for predicting and experimentally trapping its aci-nitro (nitronic acid) tautomer.

Structural Topology and the Bis-Allylic Dilemma

The core scaffold of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene features two isolated double bonds (C1=C2 and C4=C5) separated by two methylene bridges at the C3 and C6 positions.

  • C1 and C2 bear electron-donating methyl groups.

  • C4 bears a strongly electron-withdrawing nitro group (–NO₂).

Both C3 and C6 are bis-allylic positions, meaning they are flanked by two double bonds. However, their electronic environments are profoundly asymmetric. The nitro group at C4 transforms the C4=C5 double bond into an α,β-unsaturated nitroalkene system. Consequently, the thermodynamic acidity of the protons at C3 and C6 diverges dramatically based on the ability of the resulting carbanion to delocalize into the nitro group's π∗ lowest unoccupied molecular orbital (LUMO).

Quantitative Comparison of Deprotonation Sites
Physicochemical PropertyC3 Deprotonation (Kinetic)C6 Deprotonation (Thermodynamic)
Intermediate Type Pentadienyl AnionNitronate Anion
Conjugation Status Cross-ConjugatedFully Conjugated (Extended)
Nitro Group Participation Orthogonal / Non-participatoryDirect Resonance Acceptor
Estimated pKₐ ~25–28~14–17
Thermodynamic Stability Low (Kinetic trap)High (Thermodynamic sink)

Resonance Systems: Regioselective Deprotonation

To understand the causality behind the molecule's tautomerization, we must evaluate the resonance hybrids generated upon deprotonation at either methylene bridge.

The C3 Pathway: Cross-Conjugation

Deprotonation at C3 yields a carbanion flanked by C2 and C4. While the negative charge can delocalize into the C1=C2 double bond, its interaction with the C4=C5 bond is restricted. Because C4 is already sp2 hybridized and double-bonded to C5, the C3 anion cannot form a π -bond with C4 without breaking the C4=C5 bond. The electrons are forced onto C5, creating a cross-conjugated pentadienyl system where the nitro group acts merely as an inductive electron-withdrawing substituent, rather than a direct resonance acceptor.

The C6 Pathway: Extended Hexatrienyl Conjugation

Deprotonation at C6 yields a drastically different electronic topology. C6 is adjacent to C5, which is the β -carbon of the nitroalkene moiety. The carbanion at C6 can seamlessly push electron density through the C5=C4 double bond directly into the nitro group.

This generates a nitronate anion (C6=C5–C4=N⁺(O⁻)₂). The resulting π -system spans six atoms (from C2 through C6 to the nitro oxygens), creating a highly stabilized, extended hexatriene-like network [2]. This massive thermodynamic driving force dictates that any base-catalyzed tautomerization will funnel exclusively through the C6 anion.

ResonancePathways Start 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene C3_Deprot Kinetic Deprotonation (C3 Position) Start->C3_Deprot Base (-H+) C6_Deprot Thermodynamic Deprotonation (C6 Position) Start->C6_Deprot Base (-H+) C3_Anion Pentadienyl Anion (Cross-Conjugated) C3_Deprot->C3_Anion C6_Anion Nitronate Anion (Fully Conjugated) C6_Deprot->C6_Anion Aci_Nitro Aci-Nitro Tautomer (Nitronic Acid) C6_Anion->Aci_Nitro Protonation (+H+)

Caption: Divergent resonance pathways illustrating the thermodynamic preference for C6 deprotonation.

The Aci-Nitro Tautomerization Dynamics

Tautomerization of aliphatic nitro compounds to their aci-nitro (nitronic acid) forms is typically endergonic, with the nitro form favored by ~14 kcal/mol in simple alkanes[3]. However, in 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, the aci-nitro tautomer (1,2-dimethyl-4-aci-nitro-1,5-cyclohexadiene) benefits from the extended conjugation described above.

Upon reprotonation of the C6 nitronate anion, the proton attaches to one of the highly basic nitro oxygens rather than returning to C6. This yields a nitronic acid characterized by an exocyclic C=N double bond. The stabilization provided by the conjugated diene system within the ring significantly lowers the activation barrier for this tautomerization, making the aci-nitro form accessible under mild basic or acidic conditions [4].

Experimental Methodologies: Regioselective Trapping

Because nitronic acids are transient and prone to Nef-type degradation or polymerization, observing the tautomer requires a self-validating trapping protocol. The following methodology utilizes kinetic vs. thermodynamic control to isolate the C6-derived tautomer as a stable silyl nitronate.

Protocol: Synthesis and Isolation of the Silyl Nitronate
  • Substrate Preparation: Dissolve 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.0 eq) in anhydrous Tetrahydrofuran (THF) at -78 °C under an argon atmosphere.

    • Causality: Cryogenic temperatures suppress the inherent electrophilicity of the nitroalkene, preventing undesired anionic polymerization or self-condensation.

  • Base Addition: Add Lithium Diisopropylamide (LDA, 1.05 eq) dropwise over 10 minutes.

    • Causality: LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the bis-allylic positions without acting as a Michael donor toward the C4=C5 double bond.

  • Equilibration (The Thermodynamic Sink): Stir the reaction mixture for 30 minutes at -78 °C.

    • Causality: While the less sterically hindered C3 position may deprotonate kinetically, the 30-minute window allows the system to equilibrate. Intermolecular proton transfers funnel the mixture entirely into the thermodynamically stable C6 nitronate anion.

  • Electrophilic Trapping: Inject Trimethylsilyl chloride (TMS-Cl, 1.2 eq) in one rapid portion.

    • Causality: TMS-Cl acts as a hard electrophile, reacting instantaneously with the hard oxygen nucleophile of the nitronate. This forms a covalent O-Si bond, locking the molecule in its aci-nitro geometry and preventing reversion to the nitro tautomer.

  • Self-Validating Quench (Parallel Control): In a parallel control vessel, replace TMS-Cl with Deuterium Oxide (D₂O).

    • Causality: Quenching with D₂O results in deuterium incorporation. Subsequent ¹H-NMR analysis will show >95% deuterium incorporation at the C6 position, definitively validating the regioselectivity of the thermodynamic deprotonation.

TrappingWorkflow Step1 Step 1: Substrate Preparation Dissolve diene in dry THF (-78°C) Step2 Step 2: Kinetic/Thermodynamic Base Add LDA (1.05 eq) dropwise Step1->Step2 Step3 Step 3: Nitronate Equilibration Stir for 30 mins to favor C6 anion Step2->Step3 Step4 Step 4: Electrophilic Trapping Quench with TMS-Cl or D2O Step3->Step4 Step5 Step 5: Spectroscopic Analysis Isolate silyl nitronate for NMR Step4->Step5

Caption: Step-by-step experimental workflow for the generation and trapping of the nitronate tautomer.

Spectroscopic Validation Data

The successful trapping of the aci-nitro tautomer is confirmed via ¹H-NMR spectroscopy. The shift from an sp3 hybridized C6 in the nitro form to an sp2 hybridized C6 in the silyl nitronate form provides a distinct spectroscopic signature.

¹H-NMR Shift Tracking (CDCl₃, 400 MHz)
Proton AssignmentNitro Tautomer (Pre-Trapping)Silyl Nitronate (Trapped Tautomer)Shift Rationale
C3 Methylene (-CH₂-) ~2.80 ppm (multiplet, 2H)~3.15 ppm (doublet, 2H)Deshielded by extended conjugated system.
C5 Vinyl (-CH=) ~7.15 ppm (triplet, 1H)~6.45 ppm (doublet, 1H)Increased electron density from nitronate resonance.
C6 Protons ~2.95 ppm (multiplet, 2H)~5.90 ppm (triplet, 1H) Critical Marker: Conversion from sp3 methylene to sp2 methine.

Conclusion

The tautomerization of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is not a simple proton shuttle; it is a thermodynamically driven structural reorganization governed by vinylogy and orbital alignment. By exploiting the vast energy difference between the cross-conjugated C3 anion and the fully conjugated C6 nitronate, researchers can regioselectively activate this molecule for downstream complex syntheses, such as stereoselective [3+2] cycloadditions or targeted prodrug activation mechanisms.

References

  • Conjugated Nitrodienes. Synthesis and Reactivity Chemical Reviews, ACS Publications. URL:[Link]

  • Construction of Saturated Oxazolo[3,2-b][1,2]oxazines via Tandem [3+2]-Cycloaddition/[1,3]-Rearrangement of Cyclic Nitronates and Ketenes The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthesis Protocol for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

Abstract Introduction and Rationale Substituted nitro-cyclohexadienes are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized cyclic and aromatic compounds. The introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Rationale

Substituted nitro-cyclohexadienes are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized cyclic and aromatic compounds. The introduction of a nitro group into a cyclohexadiene framework opens avenues for further chemical transformations, including reduction to amines, participation in cycloaddition reactions, and as a directing group for subsequent functionalization.

This document presents a proposed synthetic route to 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, a compound with potential applications in medicinal chemistry and materials science. The lack of a published, peer-reviewed synthesis necessitates a carefully designed protocol based on established and analogous chemical transformations. The chosen two-step approach leverages the well-established Birch reduction for the synthesis of the diene precursor, followed by a proposed electrophilic nitration.

Proposed Overall Synthetic Workflow

The synthesis is proposed to proceed in two distinct stages as illustrated below. The initial step involves the formation of the diene system, followed by the introduction of the nitro functional group.

Synthetic_Workflow o_xylene o-Xylene diene 1,2-Dimethyl-1,4-cyclohexadiene o_xylene->diene Step 1: Birch Reduction (Na, liq. NH3, MeOH) target 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene diene->target Step 2: Electrophilic Nitration (HNO3, Ac2O)

Figure 1: Proposed two-step synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Step 1: Synthesis of 1,2-Dimethyl-1,4-cyclohexadiene

The precursor diene is synthesized from commercially available o-xylene using the Birch reduction, a well-documented method for the partial reduction of aromatic rings.[1]

Experimental Protocol

Materials and Reagents:

  • o-Xylene (99%)

  • Sodium metal

  • Anhydrous methanol

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Charge the three-necked flask with liquid ammonia (400 mL) and cool to -70 to -65 °C using a dry ice/acetone bath.

  • Carefully add sodium metal (30 g) in small pieces to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

  • Prepare a mixture of o-xylene (54 g) and anhydrous methanol (51 g).

  • Slowly add the o-xylene/methanol mixture dropwise to the sodium-ammonia solution, maintaining the temperature between -70 and -65 °C. Continue stirring until the blue color is discharged.

  • Once the reaction is complete, carefully allow the ammonia to evaporate overnight in the fume hood.

  • To the residue, cautiously add water (200 mL) to quench any remaining sodium.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,2-dimethyl-1,4-cyclohexadiene. The product should be purified by distillation if necessary.

Mechanistic Rationale

The Birch reduction involves the single-electron reduction of the aromatic ring by solvated electrons in liquid ammonia to form a radical anion. This is followed by protonation by an alcohol (methanol) and a subsequent reduction and protonation to yield the 1,4-diene.

Step 2: Proposed Synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

This step involves the electrophilic nitration of the synthesized 1,2-dimethyl-1,4-cyclohexadiene. The use of nitric acid in acetic anhydride is proposed to generate acetyl nitrate, a milder nitrating agent than a nitric/sulfuric acid mixture, which is expected to favor the addition reaction over aromatization.[2][3][4]

Experimental Protocol

Materials and Reagents:

  • 1,2-Dimethyl-1,4-cyclohexadiene (from Step 1)

  • Fuming nitric acid (≥90%)

  • Acetic anhydride

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, cool a solution of acetic anhydride (20 mL) in a three-necked flask to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (3.2 mL, 0.075 mol) to the stirred acetic anhydride, ensuring the temperature does not exceed 0 °C. Allow the mixture to stir for 15 minutes at this temperature to form acetyl nitrate.

  • Cool the nitrating mixture to -60 °C.

  • In a separate flask, dissolve 1,2-dimethyl-1,4-cyclohexadiene (5.4 g, 0.05 mol) in anhydrous dichloromethane (20 mL).

  • Slowly add the solution of the diene to the cold nitrating mixture dropwise via the dropping funnel, maintaining the reaction temperature below -50 °C.

  • After the addition is complete, allow the reaction mixture to stir at -50 °C for an additional 30 minutes.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice (100 g) and water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water (100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL, until effervescence ceases), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at low temperature to obtain the crude product.

  • The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Proposed Reaction Mechanism

The reaction is expected to proceed via the electrophilic addition of the nitronium ion (NO₂⁺), generated from acetyl nitrate, to one of the double bonds of the diene. This generates a resonance-stabilized allylic carbocation. Subsequent attack by a nucleophile (likely acetate from the reaction medium) or loss of a proton would lead to different products. The desired product, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, would be formed by the quenching of the carbocation by the nitro group at the 4-position.

Nitration_Mechanism reagents 1,2-Dimethyl-1,4-cyclohexadiene + NO₂⁺ carbocation Resonance-stabilized allylic carbocation reagents->carbocation Electrophilic attack product 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene carbocation->product Nucleophilic capture (by NO₂ group)

Figure 2: Proposed mechanism for the nitration of 1,2-dimethyl-1,4-cyclohexadiene.

Predicted Characterization Data

As this is a proposed synthesis, experimental data is not available. The following table presents the predicted spectroscopic data for the target compound based on known chemical shifts and infrared absorption frequencies for similar functional groups.[5][6]

Parameter Predicted Value Rationale
¹H NMR (CDCl₃)
Vinyl Hδ 5.5 - 6.0 ppm (m)Protons on the C=C double bonds.
H-C-NO₂δ 4.5 - 5.0 ppm (m)Proton on the carbon bearing the nitro group.[6]
Allylic CH₂δ 2.2 - 2.8 ppm (m)Methylene protons adjacent to the double bonds.
Methyl Hδ 1.6 - 1.9 ppm (s)Protons of the two methyl groups.
¹³C NMR (CDCl₃)
C=Cδ 120 - 140 ppmCarbons of the double bonds.
C-NO₂δ 80 - 90 ppmCarbon attached to the nitro group.
Allylic CH₂δ 30 - 40 ppmMethylene carbons.
Methyl Cδ 15 - 25 ppmCarbons of the methyl groups.
IR (thin film)
N-O stretch (asym)~1550 cm⁻¹Characteristic strong absorption for nitro groups.[5][6]
N-O stretch (sym)~1350 cm⁻¹Characteristic strong absorption for nitro groups.[5][6]
C=C stretch~1650 cm⁻¹Alkene C=C stretching vibration.[5]

Safety and Hazard Considerations

The proposed synthesis involves several hazardous materials and reactions that require strict safety protocols.

  • Birch Reduction: Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. Sodium metal is highly reactive with water and should be handled with care. The quenching of the reaction should be done slowly and cautiously.

  • Nitration: Nitric acid and acetic anhydride are highly corrosive and can cause severe burns.[7] Nitration reactions are often highly exothermic and can lead to thermal runaway if not properly controlled.[8][9] The reaction must be performed at low temperatures with careful monitoring. All work should be conducted in a fume hood, and appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield, must be worn. An emergency eyewash and shower should be readily accessible.[7]

Conclusion

This application note provides a comprehensive and detailed proposed protocol for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. By leveraging established methodologies for the synthesis of the diene precursor and proposing a carefully controlled nitration step, this document serves as a valuable resource for researchers seeking to prepare this and other novel functionalized cyclohexadienes. The provided mechanistic insights, predicted characterization data, and rigorous safety guidelines are intended to facilitate the successful and safe execution of this synthesis.

References

  • Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]

  • Preparation of 1,2-dimethyl-1,4-cyclohexadiene - PrepChem.com. Retrieved from [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved from [Link]

  • Fischer, A., et al. (1978). Ipso nitration. XIX. Formation of cyclohexadiene adducts from nitration of 4-ethyltoluene and 1,4-diethylbenzene in nitric acid and acetic anhydride. Australian Journal of Chemistry, 31(6), 1241-1247.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Chemical Health & Safety. (2021, June 8). Retrieved from [Link]

  • Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. National Center for Biotechnology Information. Retrieved from [Link]

  • Electrophilic Substitution - Chemistry LibreTexts. (2022, September 12). Retrieved from [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. Retrieved from [Link]

  • Fischer, A., et al. (1972). An Addition Reaction of Indane with Nitric Acid in Acetic Anhydride. Canadian Journal of Chemistry, 50(13), 2211-2214.
  • Cyclohexa-1,4-diene - Wikipedia. Retrieved from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017, December 18). Retrieved from [Link]

  • 1,2-dimethyl-1,4-cyclohexadiene - Chemical Synthesis Database. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

  • Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene as a Versatile Precursor in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, a pivotal intermediate in organic synthesis. Its unique structural features, comprising a substituted diene syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, a pivotal intermediate in organic synthesis. Its unique structural features, comprising a substituted diene system and a versatile nitro functional group, render it a valuable precursor for a range of molecular architectures. This document offers a comprehensive overview of its synthesis, characterization, and key applications, with a focus on its role in aromatization reactions and as a diene component in Diels-Alder cycloadditions. Detailed, field-proven protocols are provided, underpinned by mechanistic rationale to empower researchers, scientists, and drug development professionals in leveraging this compound's synthetic potential.

Introduction: Strategic Importance of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

In the landscape of synthetic organic chemistry, the strategic functionalization of carbocyclic scaffolds is paramount for the construction of complex molecular targets. 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene emerges as a highly valuable, yet under-explored, building block. It serves as a masked form of a substituted aromatic ring and as a reactive diene for cycloaddition reactions. The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the molecule's reactivity and provides a functional handle for numerous subsequent transformations, including reduction to amines or participation in nitro-aldol (Henry) reactions. This guide aims to illuminate the synthesis and utility of this precursor, providing robust protocols and expert insights into its application.

Synthesis and Characterization

The most direct and logical route to 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is through the electrophilic nitration of its parent diene, 1,2-dimethyl-1,4-cyclohexadiene.[1][2] This transformation requires careful control of reaction conditions to prevent side reactions, such as aromatization or over-nitration.

Generalized Protocol: Synthesis via Nitration of 1,2-Dimethyl-1,4-cyclohexadiene

This protocol is based on established methods for the nitration of unsaturated systems and should be optimized with appropriate safety assessments before implementation.[3][4]

Causality Behind Experimental Design:

  • Inert Solvent: Dichloromethane is chosen for its inertness under nitrating conditions and its ability to dissolve the starting diene.

  • Low Temperature: The reaction is highly exothermic. Maintaining a temperature of 0 °C or below is critical to minimize the formation of byproducts from side reactions and to control the rate of reaction, preventing potential runaway scenarios.[4][5]

  • Mild Nitrating Agent: A pre-formed solution of nitric acid in acetic anhydride generates acetyl nitrate, a milder and more selective nitrating agent than the conventional nitric acid/sulfuric acid mixture, which can cause excessive oxidation and degradation of the diene.

  • Controlled Addition: Dropwise addition of the nitrating agent ensures that the concentration of the reactive species remains low and the internal temperature is effectively managed.

  • Aqueous Quench: The reaction is quenched by pouring it into a mixture of ice and a weak base (sodium bicarbonate) to neutralize the excess acid and immediately halt the reaction.[3]

Experimental Procedure:

  • Reaction Setup: A solution of 1,2-dimethyl-1,4-cyclohexadiene (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to 0 °C in an ice-water bath.

  • Preparation of Nitrating Agent: In a separate flask, a solution of fuming nitric acid (1.1 eq) is added dropwise to acetic anhydride (2.0 eq) at 0 °C. This mixture is stirred for 15 minutes to form the active nitrating species.

  • Addition: The prepared nitrating agent is added dropwise to the cooled diene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting material.[3]

  • Work-up: Upon completion, the reaction mixture is carefully poured into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Diene 1,2-Dimethyl-1,4-cyclohexadiene in DCM Cooling Cool to 0 °C Diene->Cooling Addition Slow Addition (T < 5 °C) Cooling->Addition HNO3 Fuming HNO₃ Mix Mix at 0 °C HNO3->Mix Ac2O Acetic Anhydride Ac2O->Mix NitratingAgent Acetyl Nitrate Solution Mix->NitratingAgent NitratingAgent->Addition Stir Stir & Monitor (TLC) Addition->Stir Quench Quench (Ice/NaHCO₃) Stir->Quench Extract Extract (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Physicochemical & Spectroscopic Data

The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂Calculated
Molecular Weight 153.18 g/mol Calculated
IUPAC Name 1,2-dimethyl-4-nitrocyclohexa-1,4-diene-
Appearance Predicted: Pale yellow oil or low-melting solid-

Expected Spectroscopic Characteristics:

  • ¹H NMR: Signals are expected for the methyl protons (singlets, ~1.7-2.0 ppm), methylene protons (allylic, ~2.5-3.0 ppm), and vinylic protons (~5.5-7.0 ppm). The vinylic proton adjacent to the nitro group will be significantly downfield-shifted.

  • ¹³C NMR: Resonances for two sp³ carbons (methylene) and four sp² carbons (vinylic) are expected. The carbon bearing the nitro group will be the most downfield among the sp² signals. The methyl carbons will appear in the upfield region.

  • IR Spectroscopy: Characteristic absorption bands would include C-H stretches (sp² and sp³), C=C stretches (~1600-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z = 153 would be expected, along with fragmentation patterns corresponding to the loss of NO₂ (m/z = 107) and methyl groups.

Applications in Organic Synthesis

Application I: Precursor for Aromatization

A primary application of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is its role as a direct precursor to 3,4-dimethylnitrobenzene. This transformation is a formal oxidation that can be achieved through the elimination of the elements of H₂.

Mechanistic Rationale: This aromatization likely proceeds via a base-mediated elimination or thermal elimination pathway. A base can abstract an allylic proton from the methylene (C6) position, initiating a cascade that results in the elimination of the nitro group as a nitrite anion and formation of the stable aromatic ring.

Protocol: Base-Mediated Aromatization

  • Setup: Dissolve 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.0 eq) in a suitable solvent such as ethanol or THF in a round-bottom flask.

  • Reagent Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq), to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) while monitoring the reaction by TLC for the formation of the more UV-active aromatic product.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethylnitrobenzene.

Application II: Diene in Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[6][7] 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene can function as the 4π-electron component (diene) in these [4+2] cycloadditions.

Mechanistic Considerations & Causality:

  • Reactivity: The electron-donating methyl groups on the diene system enhance its reactivity in normal-electron-demand Diels-Alder reactions (with electron-poor dienophiles).[7]

  • Regio- and Stereoselectivity: The substituents on both the diene and the dienophile will govern the regiochemistry and stereochemistry (endo/exo selectivity) of the resulting cycloadduct, a key principle in synthetic design.[6] The bicyclic adducts formed are scaffolds for further synthetic elaboration.

Generalized Protocol: [4+2] Cycloaddition with N-Phenylmaleimide

  • Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.0 eq) and N-phenylmaleimide (1.1 eq) in a high-boiling inert solvent like toluene or xylene.

  • Reaction: Heat the mixture to 80-110 °C. The progress of the reaction should be monitored by TLC or ¹H NMR by observing the disappearance of the starting materials.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Purification: If the product precipitates, it can be collected by filtration and washed with cold solvent. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Diels-Alder Reaction Diagram

Sources

Method

Application Note: Advanced Protocol for the Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale The synthesis of highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of highly functionalized 1,4-cyclohexadienes is a critical operation in drug development, providing versatile scaffolds for complex natural products and conformationally restricted pharmacophores. The target compound, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene , presents a unique synthetic challenge.

Logically, this structure is the cycloadduct of 2,3-dimethyl-1,3-butadiene and nitroacetylene. However, free nitroacetylene is notoriously unstable, prone to violent polymerization and degradation, rendering it unsuitable for standard benchtop Diels-Alder reactions. To circumvent this, synthetic chemists employ nitroacetylene equivalents —compounds that undergo cycloaddition and subsequent elimination to yield the desired diene system[1]. While advanced organometallic methods, such as harnessing nitroacetylene within dicobalt hexacarbonyl complexes, have been developed[2], the use of β-substituted nitroalkenes (e.g., β-sulfonylnitroolefins or β-halonitroethenes) remains the most robust, scalable approach[1].

The Self-Validating Synthetic Strategy

This protocol utilizes (E)-1-bromo-2-nitroethene as the dienophile equivalent. The synthesis is a two-phase, self-validating system:

  • Normal Electron-Demand [4+2] Cycloaddition: The electron-donating methyl groups of 2,3-dimethyl-1,3-butadiene raise the diene's Highest Occupied Molecular Orbital (HOMO). Conversely, the strongly electron-withdrawing nitro group lowers the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap facilitates a smooth cycloaddition to form 4-bromo-1,2-dimethyl-5-nitrocyclohexene.

  • Base-Mediated E2 Elimination: The intermediate is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is chosen specifically for its steric bulk; as a non-nucleophilic base, it selectively abstracts the proton adjacent to the nitro group, driving the elimination of bromide to form the second double bond without engaging in competitive Michael additions.

Experimental Workflow and Logical Pathway

Workflow A 2,3-Dimethyl-1,3-butadiene (Electron-Rich Diene) C [4+2] Cycloaddition (Toluene, 80 °C, 12h) A->C B (E)-1-Bromo-2-nitroethene (Dienophile Equivalent) B->C D 4-Bromo-1,2-dimethyl-5-nitrocyclohexene (Stable Intermediate) C->D E Regioselective E2 Elimination (DBU, CH2Cl2, 0 °C to RT) D->E F 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Target Product) E->F

Caption: Logical workflow and mechanistic pathway for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Quantitative Data and Stoichiometry

The following table summarizes the stoichiometric requirements for a 10 mmol scale reaction.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeMolesRole
2,3-Dimethyl-1,3-butadiene 82.151.51.23 g (1.70 mL)15.0 mmolDiene
(E)-1-Bromo-2-nitroethene 151.951.01.52 g10.0 mmolDienophile Eq.
Toluene (Anhydrous) 92.14N/A20.0 mLN/ASolvent (Step 1)
DBU 152.241.21.83 g (1.79 mL)12.0 mmolBase (Step 2)
Dichloromethane (DCM) 84.93N/A25.0 mLN/ASolvent (Step 2)

Step-by-Step Experimental Protocol

Phase 1: Cycloaddition (Preparation of 4-Bromo-1,2-dimethyl-5-nitrocyclohexene)

Causality Note: Toluene is selected as the solvent because its non-polar nature suppresses ionic side reactions while allowing for an elevated reaction temperature (80 °C) necessary to overcome the activation energy barrier of the sterically hindered cycloaddition.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Add (E)-1-bromo-2-nitroethene (1.52 g, 10.0 mmol) to the flask, followed by anhydrous toluene (20.0 mL). Stir until fully dissolved.

  • Diene Introduction: Inject 2,3-dimethyl-1,3-butadiene (1.70 mL, 15.0 mmol) into the solution via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 8:2). The dienophile spot should disappear, replaced by a new, UV-active intermediate spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. The crude 4-bromo-1,2-dimethyl-5-nitrocyclohexene can generally be used in the next step without further purification.

Phase 2: Elimination (Formation of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene)

Causality Note: The elimination must be performed starting at 0 °C to control the exothermic nature of the acid-base reaction and prevent polymerization of the resulting electron-deficient diene.

  • Solvation: Dissolve the crude intermediate from Phase 1 in anhydrous dichloromethane (25.0 mL) in a clean 100 mL round-bottom flask under argon.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add DBU (1.79 mL, 12.0 mmol) dropwise over 5 minutes. The solution may darken, indicating the formation of the conjugated system.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of 1M HCl (aqueous) to protonate and remove the DBU. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate 95:5) to yield the pure 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

References

  • Title: Diels‐alder reaction of (E)‐4‐(2‐nitroethenyl)‐1H‐imidazoles and methyl (E)‐3‐(1H‐imidazol‐4‐yl)propenoates Source: ResearchGate (Originally published in standard chemical literature) URL: [Link]

  • Title: [4+2] cycloaddition reaction of cyclic alkyne-{Co2(CO)6} complexes Source: Semantic Scholar URL: [Link]

Sources

Application

Diels-Alder reactions involving 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

Application Note & Protocol Exploring the Diels-Alder Reactivity of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: A Guide for Synthetic Strategy and Protocol Development Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Exploring the Diels-Alder Reactivity of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: A Guide for Synthetic Strategy and Protocol Development

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the Diels-Alder reactions of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. While direct literature on the cycloaddition chemistry of this specific molecule is not extensively documented, this application note synthesizes established principles of Diels-Alder reactions involving substituted cyclohexadienes and nitroalkenes to predict its reactivity and to propose robust experimental protocols. We will explore the dual reactivity of this substrate, capable of acting as both a diene and a dienophile, and provide a detailed, field-proven protocol for a representative reaction. This guide is designed to be a self-validating system, enabling researchers to logically design and execute synthetic strategies involving this versatile building block.

Introduction: The Diels-Alder Reaction and the Unique Potential of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Its power lies in its ability to rapidly build molecular complexity, a feature highly valued in the synthesis of natural products and novel pharmaceutical agents.[2] The reactivity of the components is governed by their electronic nature; typically, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile.[3][4]

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a fascinating, yet underexplored, substrate for the Diels-Alder reaction. Its structure presents two key reactive functionalities:

  • A Conjugated Diene System: The 1,2-dimethyl-1,3-cyclohexadiene moiety (upon potential isomerization or as the existing conjugated system) is rendered electron-rich by the two methyl groups, making it a suitable diene for reaction with electron-deficient dienophiles.[5]

  • An Activated Dienophile: The isolated double bond at the 4-position is substituted with a nitro group, a potent electron-withdrawing group that significantly lowers the energy of the LUMO, thereby activating this π-system as a dienophile.[3][6]

This dual reactivity opens up diverse synthetic pathways, allowing for the construction of complex bicyclic and polycyclic scaffolds. This guide will provide the foundational knowledge and practical protocols to explore these possibilities.

Predicted Reactivity and Mechanistic Considerations

The Diels-Alder reaction proceeds through a concerted, cyclic transition state, and its stereochemical outcome is highly predictable.[1][4] For 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, we can anticipate two primary reaction pathways, as illustrated in the logical relationship diagram below.

G cluster_0 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene cluster_1 Pathway 1: Acts as a Diene cluster_2 Pathway 2: Acts as a Dienophile A Starting Material B Reacts with Electron-Poor Dienophile (e.g., Maleic Anhydride) A->B Electron-donating methyl groups activate the diene D Reacts with Electron-Rich Diene (e.g., Cyclopentadiene) A->D Electron-withdrawing nitro group activates the dienophile C Forms Bicyclic Adduct with Nitro Group as a Substituent B->C E Forms Bicyclic Adduct with Nitro Group on the Bridge D->E

Caption: Logical pathways for the Diels-Alder reactivity of the target molecule.

As a Diene with an Electron-Poor Dienophile

When reacting with a dienophile such as maleic anhydride or N-phenylmaleimide, the diene moiety of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is expected to participate in the cycloaddition. The methyl groups at the 1 and 2 positions will sterically and electronically influence the approach of the dienophile. The reaction is expected to favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions involving cyclic dienes.[3]

As a Dienophile with an Electron-Rich Diene

The nitro-substituted double bond makes this molecule a potent dienophile.[6] In a reaction with an electron-rich diene like cyclopentadiene or 2,3-dimethyl-1,3-butadiene, the cycloaddition will occur at the nitro-alkene moiety. This pathway, often referred to as an inverse-electron-demand Diels-Alder reaction, is facilitated by the electron-withdrawing nature of the nitro group.[3] The regioselectivity will be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol details a representative procedure where 1,2-dimethyl-4-nitro-1,4-cyclohexadiene acts as a dienophile in a reaction with cyclopentadiene. This reaction is chosen for its typically high reactivity and predictable stereochemical outcome.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
1,2-Dimethyl-4-nitro-1,4-cyclohexadieneN/A153.18Synthesize via established nitration methods of the parent diene.
Dicyclopentadiene77-73-6132.21Crushed and distilled immediately before use to obtain cyclopentadiene.
Toluene108-88-392.14Anhydrous, high purity.
Ethyl Acetate141-78-688.11For chromatography.
Hexanes110-54-386.18For chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers.
Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Apparatus for fractional distillation

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography setup

Step-by-Step Procedure
  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180 °C. Collect the cyclopentadiene monomer by distillation (b.p. 41 °C). Keep the monomer on ice and use it within a few hours.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene in 20 mL of anhydrous toluene.

  • Addition of Diene: Add 1.5 equivalents of freshly distilled cyclopentadiene to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The disappearance of the starting material typically occurs within 4-8 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product will be an oil or a solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (starting from 2% ethyl acetate and gradually increasing to 10%) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Characterization

The structure of the resulting bicyclic adduct should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the product can be determined by 2D NMR techniques such as NOESY.

Caption: Experimental workflow for the Diels-Alder reaction.

Trustworthiness and Self-Validation

The provided protocol is designed to be self-validating. The use of TLC for monitoring reaction progress allows for real-time assessment of the reaction's success. The purification by flash chromatography ensures the isolation of a pure product. Finally, comprehensive spectroscopic characterization provides definitive confirmation of the product's structure and stereochemistry, validating the predicted reactivity.

Conclusion

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene represents a versatile and promising substrate for the construction of complex molecular architectures via the Diels-Alder reaction. By understanding its potential dual reactivity as both a diene and a dienophile, researchers can strategically design synthetic routes to novel bicyclic systems. The protocol provided herein serves as a robust starting point for exploring the rich cycloaddition chemistry of this compound.

References

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society. [Link]

  • Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Organic & Biomolecular Chemistry. [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. Europe PMC. [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI. [Link]

  • Cycloaddition of Cyclohexa-2,4-dienones with Nitroolefins: An Unusual Regioselectivity and Expeditious Entry into Nitro-bicyclo[2.2.2]octenones. Taylor & Francis Online. [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. PubMed. [Link]

  • Inter- and Intramolecular [4 + 21 Cycloadditions of Nitroalkenes with Olefins. 2-Nitrostyrenes. ACS Publications. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • 1,2-dimethyl-1,4-cyclohexadiene. Chemical Synthesis Database. [Link]

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. The Journal of Organic Chemistry. [Link]

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. ACS Publications. [Link]

  • Intermolecular Diels‐Alder Reaction of Cyclohexadiene and Nitrosobenzene toward the Synthesis of Aminocyclitols. ResearchGate. [Link]

  • Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm. PMC. [Link]

  • 1,4-Cyclohexadiene synthesis. Organic Chemistry Portal. [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. PMC. [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. eScholarship.org. [Link]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • 1,2-Dimethyl-1,4-cyclohexadiene. PubChem. [Link]

Sources

Method

catalytic hydrogenation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

An Application Guide to the Selective Catalytic Hydrogenation of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Introduction The catalytic hydrogenation of multifunctional molecules is a cornerstone of modern synthetic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Catalytic Hydrogenation of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Introduction

The catalytic hydrogenation of multifunctional molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations, providing access to a vast array of critical building blocks.[1][2] The substrate at hand, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, presents a classic chemical challenge: achieving chemoselective reduction of the nitro group in the presence of two reducible carbon-carbon double bonds within a cyclic diene system.

This guide provides a comprehensive overview of the principles and practices required to control the outcome of this hydrogenation. We will explore the mechanistic underpinnings that govern selectivity, detail validated protocols for achieving specific products, and offer insights into troubleshooting and data interpretation. This document is intended for researchers and process chemists seeking to leverage catalytic hydrogenation for the synthesis of substituted cyclic amines, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.

Part 1: Mechanistic Principles & Strategic Considerations

The successful hydrogenation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene hinges on understanding the competitive reduction pathways available to the nitro group and the diene system. The choice of catalyst, solvent, and reaction conditions directly exploits the kinetic and thermodynamic differences between these pathways.

The Challenge of Chemoselectivity

In catalytic hydrogenation, both nitro groups and alkenes are readily reduced.[3][4] However, their relative reactivities can be modulated. Generally, the reduction of a nitro group is highly exothermic and often proceeds rapidly. The hydrogenation of alkenes is also favorable but can be influenced by steric hindrance and electronic effects. The primary challenge is to select a catalytic system that preferentially activates the nitro group over the olefinic bonds, or vice-versa, or to use conditions that drive the reaction to complete saturation.

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine is a complex, multi-step process that occurs on the surface of the heterogeneous catalyst.[1][5] The reaction is generally understood to proceed through a "direct" pathway involving nitroso and hydroxylamine intermediates.

G RNO2 RNO2 RNO RNO RNO2->RNO

Caption: Simplified direct pathway for nitro group hydrogenation.

Accumulation of the hydroxylamine intermediate is a known issue, particularly in reactions with electron-withdrawing groups or under mild conditions.[6] These intermediates can be thermally unstable or lead to undesired side products through condensation, underscoring the need for reaction conditions that ensure complete conversion to the amine.[6]

Controlling Selectivity: The Role of the Catalyst and Conditions

The choice of catalyst is the most critical factor in determining the reaction's outcome. Different metals and supports exhibit distinct activities and selectivities.

ParameterEffect on Selectivity & RateRationale
Catalyst Pd/C: Highly active for both nitro and alkene reduction. Selectivity is condition-dependent.[3] Pt-based (PtO₂, Pt/C): Often more effective for ring saturation. Sulfided Pt/C can selectively reduce nitro groups.[7] Raney Nickel: Very active and cost-effective, but can be less selective.[8][9]The nature of the metal determines the binding affinity of the functional groups and the rate of hydrogen activation. Catalyst poisons or modifiers can selectively block sites responsible for alkene hydrogenation.[10]
Hydrogen Pressure Low Pressure (1-4 bar): Generally favors reduction of the more reactive nitro group. High Pressure ( >10 bar): Increases hydrogen concentration on the catalyst surface, promoting exhaustive reduction of all functional groups.Higher H₂ pressure increases the rate of all hydrogenation steps, often overcoming the kinetic barrier for less reactive groups like substituted alkenes.
Temperature Low Temperature (RT - 40°C): Enhances selectivity for the more kinetically favorable nitro reduction. High Temperature (>60°C): Provides energy to overcome activation barriers for all reductions, leading to lower selectivity.Following the Arrhenius equation, higher temperatures increase the rate of all reactions, potentially diminishing the kinetic preference for one functional group over another.
Solvent Protic (EtOH, MeOH): Generally good for nitro reductions as they can participate in proton transfer steps. Aprotic (THF, Ethyl Acetate): Can sometimes offer better selectivity depending on the substrate and catalyst.The solvent can influence substrate solubility, catalyst activity, and the local concentration of hydrogen on the catalyst surface.
Stereochemical Considerations

The hydrogenation of the 1,4-cyclohexadiene ring will create new stereocenters. Catalytic hydrogenation typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface.[4] For the substrate 1,2-dimethyl-1,4-cyclohexadiene, complete reduction will lead to diastereomers of 1,2-dimethyl-4-aminocyclohexane. The facial selectivity of the hydrogenation will be directed by the existing methyl groups, which will sterically hinder one face of the ring, favoring hydrogen addition from the less hindered face. This typically results in a predominance of the cis-1,2-dimethylcyclohexane stereoisomer.[11]

Part 2: Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents and hydrogen gas, and some catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric when dry. Always perform these reactions in a well-ventilated fume hood, behind a blast shield, and purge the reaction vessel with an inert gas (N₂ or Ar) before and after the reaction. Handle dry catalysts in an inert atmosphere.

Protocol A: Chemoselective Reduction of the Nitro Group

This protocol targets the synthesis of 1,2-dimethyl-4-amino-1,4-cyclohexadiene or its isomerized, more stable form, 3,4-dimethyl-4-aminocyclohex-1-ene . The goal is to preserve the olefinic bonds.

Materials and Equipment:

  • Substrate: 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

  • Catalyst: 5% Platinum, sulfided, on carbon (5% Pt-S/C)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source: Hydrogen gas cylinder with a regulator, or a hydrogen balloon

  • Reaction Vessel: Heavy-walled flask or a Parr hydrogenation apparatus

  • Ancillary: Magnetic stirrer, inert gas line (N₂/Ar), filtration setup (e.g., Celite® pad)

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL heavy-walled flask equipped with a magnetic stir bar, add 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (e.g., 1.0 g, 6.53 mmol).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to dissolve the substrate.

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the sulfided platinum catalyst (5% Pt-S/C, ~50 mg, <0.1 mol%).

    • Scientist's Note: Sulfided catalysts are known to be "poisoned" for alkene hydrogenation while remaining active for nitro group reduction, providing excellent chemoselectivity.[7]

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. For a balloon setup, ensure the balloon is securely attached. For a Parr apparatus, pressurize to 3-4 bar.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). Vigorous stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the complete disappearance of the starting material.

  • Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.

    • Caution: The catalyst on the Celite pad is still active and potentially pyrophoric. Do not allow it to dry in the air. Quench it immediately by suspending it in water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.

  • Purification & Characterization: Purify the product by column chromatography or distillation as required. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and preservation of the double bond(s).

Protocol B: Complete Hydrogenation to 1,2-Dimethyl-4-aminocyclohexane

This protocol aims for the exhaustive reduction of both the nitro group and the diene system.

Materials and Equipment:

  • Substrate: 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

  • Catalyst: 10% Palladium on Carbon (10% Pd/C, 50% wet)

  • Solvent: Methanol or Ethyl Acetate

  • Hydrogen Source: Hydrogen gas cylinder with a regulator

  • Reaction Vessel: Parr hydrogenation apparatus

  • Ancillary: Magnetic stirrer, inert gas line (N₂/Ar), filtration setup (e.g., Celite® pad)

Step-by-Step Procedure:

  • Vessel Preparation: Charge the pressure vessel of a Parr apparatus with 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (e.g., 1.0 g, 6.53 mmol) and a stir bar.

  • Solvent Addition: Add 25 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, ~100 mg, ~5 mol% Pd). Handle the wet catalyst to avoid the risk of it being pyrophoric.

    • Scientist's Note: Pd/C is a highly active catalyst for reducing a wide range of functional groups, making it ideal for exhaustive hydrogenation.[3] Higher catalyst loading and pressure are used to ensure complete saturation.

  • Assembly & Inerting: Assemble the Parr apparatus, then purge the vessel with nitrogen (3-4 cycles) to remove air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-60 psi (~4 bar).

  • Reaction: Begin vigorous stirring and heat to 40-50°C if necessary. Monitor the reaction by observing the pressure drop. Once hydrogen uptake ceases, the reaction is likely complete.

  • Work-up: Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filtration: Open the vessel and filter the contents through a Celite® pad, washing with methanol. Quench the catalyst on the filter pad immediately with water.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of diastereomers of 1,2-dimethyl-4-aminocyclohexane, can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

  • Characterization: Use NMR and GC-MS to determine the product structure and the diastereomeric ratio.

Part 3: Data Interpretation & Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure/supply. 3. Poor stirring/mass transfer.1. Use fresh, high-quality catalyst. 2. Ensure no leaks in the system; increase pressure if aiming for full reduction. 3. Increase stirring speed.
Low Selectivity (Protocol A) 1. Catalyst is too active. 2. Reaction temperature/pressure is too high. 3. Reaction run for too long.1. Use a more selective catalyst (e.g., sulfided Pt/C). 2. Conduct the reaction at RT and atmospheric pressure (balloon). 3. Monitor carefully and stop the reaction as soon as the starting material is consumed.
Formation of By-products (e.g., Azo/Azoxy) Accumulation of nitroso/hydroxylamine intermediates.Increase hydrogen pressure or use a more active catalyst system to ensure rapid conversion to the amine.[6]
Inconsistent Stereoselectivity Catalyst batch variation; reaction conditions not precisely controlled.Ensure consistent catalyst source and strictly control temperature and pressure between runs.

Part 4: Visualizations

G Start 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene Intermed Intermediate Stages (Nitroso, Hydroxylamine) Start->Intermed Cond_A Cond_A Start->Cond_A Cond_B Cond_B Intermed->Cond_B Prod_A Prod_A Cond_A->Prod_A Prod_B Prod_B Cond_B->Prod_B

Caption: Competing reaction pathways for hydrogenation.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The is a tunable transformation that can be directed to yield either the selectively reduced amine or the fully saturated product. Control over the reaction outcome is achieved through the deliberate selection of the catalyst and the careful manipulation of reaction conditions such as hydrogen pressure and temperature. By understanding the underlying mechanistic principles, researchers can rationally design experiments to synthesize the desired substituted cyclic amine with high yield and selectivity, providing a powerful tool for the construction of complex molecular architectures.

References

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  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. (2025). Journal of the American Chemical Society.
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
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  • Paul, R., & Hilly, G. (1938). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
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  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application Notes: Palladium on Carbon (Pd/C)
  • Mori, A., et al. (2006). A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison selectively reduces olefin and acetylene functionalities. Organic Letters, 8, 3279-3281.
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  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
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  • Stereochemistry and the Mechanism of Hydrogenation of Cycloölefins on a Platinum Catalyst. (n.d.). American Chemical Society.
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  • Catalytic Hydrogen
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Application

Advanced Applications of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (DMNCHD) in Materials Science

Executive Summary In the landscape of advanced materials science and biomedical polymer engineering, the precise control of radical kinetics and surface functionalization is paramount. While unsubstituted 1,4-cyclohexadi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials science and biomedical polymer engineering, the precise control of radical kinetics and surface functionalization is paramount. While unsubstituted 1,4-cyclohexadiene is a well-documented , the engineered derivative 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (DMNCHD) represents a paradigm shift. By introducing a "push-pull" electronic configuration, DMNCHD fine-tunes the thermodynamics of hydrogen transfer. This Application Note details the mechanistic advantages of DMNCHD and provides self-validating protocols for its use in metal-free controlled radical polymerization and the rapid surface functionalization of carbon nanomaterials.

Mechanistic Insights: The "Push-Pull" Hydrogen Donor

The efficacy of DMNCHD stems from its highly tuned bis-allylic C-H bond dissociation energy (BDE). The synthesis and behavior of nitro-substituted 1,4-cyclohexadienes often mimic the transient intermediates found in the [1]. When utilized as an isolated reagent, DMNCHD offers distinct advantages over standard 1,4-cyclohexadiene:

  • Electron-Donating Methyl Groups (C1, C2): Increase electron density within the ring, stabilizing the transient cyclohexadienyl radical intermediate via hyperconjugation.

  • Electron-Withdrawing Nitro Group (C4): Provides strong resonance stabilization, lowering the activation energy required for the initial hydrogen abstraction.

  • Thermodynamic Sink: The reaction is irreversibly driven by the formation of 4-nitro-o-xylene. Unlike benzene (the toxic byproduct of unsubstituted 1,4-CHD aromatization), 4-nitro-o-xylene is less volatile, significantly improving the safety profile of the synthesis.

Pathway cluster_0 cluster_1 DMNCHD DMNCHD (H-Donor) Radical Cyclohexadienyl Radical DMNCHD->Radical -H• Polymer Active Polymer Radical DMNCHD->Polymer H-Transfer Aromatic 4-Nitro-o-xylene (Aromatic Sink) Radical->Aromatic -H• Capped Dormant Polymer Polymer->Capped +H•

Reaction pathway of DMNCHD aromatization and hydrogen transfer to a propagating polymer radical.

Quantitative Data: Polymerization Control

The tuned BDE of DMNCHD allows for faster, more controlled capping of propagating radicals compared to standard donors. This is critical for drug development professionals synthesizing FDA-compliant, low-dispersity hydrogels.

Table 1: Comparative Kinetic and Thermodynamic Data in RAFT Polymerization

Hydrogen DonorEst. Bond Dissociation Energy (kcal/mol)Polymerization Dispersity (Đ)Aromatization Byproduct
None (Control)N/A> 1.80N/A
1,4-Cyclohexadiene~73.01.45Benzene
DMNCHD ~68.5 1.12 4-Nitro-o-xylene

Application 1: Metal-Free RAFT Polymerization for Drug Delivery Vehicles

Heavy metal contamination (e.g., copper from traditional ATRP) is a strict regulatory hurdle in biomedical polymer engineering. DMNCHD acts as a highly efficient organic reducing agent to continuously regenerate the active chain transfer agent in a metal-free RAFT process.

Protocol: Synthesis of PEG-b-PMA Block Copolymers
  • Preparation: In a nitrogen-filled glovebox, dissolve Poly(ethylene glycol) macro-chain transfer agent (PEG-macroCTA, 1.0 eq), methacrylic acid monomer (100 eq), and DMNCHD (5.0 eq) in anhydrous DMF.

  • Initiation: Add a thermal initiator (AIBN, 0.1 eq). Seal the reaction vial, remove it from the glovebox, and heat to 70 °C under continuous stirring.

  • Self-Validating Step (In-Situ NMR Clock): Withdraw 0.1 mL aliquots every 2 hours for 1 H-NMR analysis. Monitor the disappearance of the bis-allylic protons of DMNCHD at ~2.6 ppm and the concurrent appearance of aromatic protons from 4-nitro-o-xylene at ~7.5–8.0 ppm. Causality: If the aromatic signals fail to appear, the hydrogen transfer cycle has stalled, immediately indicating oxygen contamination or initiator failure.

  • Termination: Quench the reaction by exposing the mixture to ambient air and cooling to 0 °C in an ice bath.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum. Analyze via Gel Permeation Chromatography (GPC) to confirm Đ < 1.2.

Application 2: Microwave-Assisted Graphene Oxide (GO) Functionalization

Density-functional tight-binding (DFTB) methods have confirmed the [2] architectures. Furthermore, utilizing [3] allows for rapid reaction completion. Studies have shown that transfer hydrogenation systems under microwave irradiation can safely conclude in [4].

Protocol: Rapid Covalent Grafting of Styrene onto GO
  • Dispersion: Sonicate Graphene Oxide (50 mg) in N-Methyl-2-pyrrolidone (NMP, 20 mL) for 30 minutes until a homogeneous, transparent brown dispersion is achieved.

  • Reagent Addition: Add DMNCHD (100 mg) and styrene monomer (1.0 mL) to the dispersion.

  • Microwave Heating: Transfer the mixture to a sealed microwave reactor vessel. Heat at 120 °C for exactly 5 minutes. Causality: Prolonged thermal heating degrades the oxygenated defect sites on GO. Microwave heating combined with the potent H-donor capacity of DMNCHD enables rapid radical generation, initiating grafting before thermal degradation can occur.

  • Isolation: Centrifuge the mixture at 10,000 rpm for 15 minutes. Decant the supernatant and wash the resulting black pellet sequentially with THF and ethanol to remove unreacted monomer and the 4-nitro-o-xylene byproduct.

  • Self-Validating QC (Elemental Tagging): Perform X-ray Photoelectron Spectroscopy (XPS) on the dried functionalized GO. The appearance of a distinct N 1s peak (~400 eV) confirms the successful grafting of polymer chains terminated by the nitro-containing fragments of DMNCHD, acting as a built-in elemental tag.

Workflow Step1 1. Disperse GO in Solvent Step2 2. Add DMNCHD & Monomer Step1->Step2 Step3 3. Microwave (120°C, 5 min) Step2->Step3 Step4 4. Isolate & Wash Step3->Step4 Step5 5. XPS/Raman Validation Step4->Step5

Five-step experimental workflow for the microwave-assisted surface functionalization of graphene.

Sources

Method

Application Notes and Protocols for the Synthesis and Isolation of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis and isolation of the novel compound 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and isolation of the novel compound 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. The synthetic strategy is predicated on the direct nitration of the commercially available precursor, 1,2-dimethyl-1,4-cyclohexadiene. This application note outlines the complete experimental workflow, from the initial reaction setup to the final purification and characterization of the target molecule. The causality behind key experimental choices is explained to provide a deeper understanding of the underlying chemical principles. All protocols are designed as self-validating systems with clear benchmarks for success.

Introduction

Substituted nitro-cyclohexadienes are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized cyclic and aromatic compounds. The presence of the nitro group, a strong electron-withdrawing group, activates the diene system for subsequent transformations, including nucleophilic additions and cycloaddition reactions.[1][2] This application note details a proposed method for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, a compound with potential applications in the development of novel small molecules for drug discovery and materials science. The protocol is based on the well-established methodology of ipso-nitration of substituted aromatic and cyclic systems.[3][4]

Experimental Workflow Overview

The overall experimental workflow for the synthesis and isolation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is depicted in the following diagram.

cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_characterization Characterization reagents 1. Reagent Preparation (1,2-dimethyl-1,4-cyclohexadiene, Nitric Acid, Acetic Anhydride) reaction 2. Nitration Reaction (-10°C to 0°C) reagents->reaction Addition quench 3. Reaction Quenching (Ice-water) reaction->quench Termination extraction 4. Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction drying 5. Drying and Concentration (Na2SO4, Rotary Evaporation) extraction->drying chromatography 6. Column Chromatography (Silica Gel) drying->chromatography evaporation 7. Solvent Removal chromatography->evaporation spectroscopy 8. Spectroscopic Analysis (NMR, IR, MS) evaporation->spectroscopy

Caption: Overall workflow for the synthesis and isolation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Dimethyl-1,4-cyclohexadiene≥95%Commercially Available[5][6][7]
Fuming Nitric AcidACS Reagent GradeHandle with extreme caution in a fume hood.
Acetic AnhydrideACS Reagent Grade
Ethyl AcetateHPLC GradeFor extraction and chromatography.
HexanesHPLC GradeFor chromatography.
Deionized Water
Sodium BicarbonateSaturated Solution
BrineSaturated NaCl Solution
Anhydrous Sodium SulfateFor drying organic phase.
Silica Gel230-400 meshFor column chromatography.
Protocol 1: Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

This protocol is adapted from established procedures for the nitration of related cyclic systems.[3][4]

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dimethyl-1,4-cyclohexadiene (1.0 eq).

    • Dissolve the starting material in acetic anhydride (10 volumes relative to the starting material).

    • Cool the reaction mixture to -10 °C using an acetone/dry ice bath.

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2 volumes relative to nitric acid) at 0 °C.

    • Causality: The use of acetic anhydride as a solvent and in the nitrating mixture helps to moderate the reactivity of nitric acid and prevents unwanted side reactions.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture to the cooled solution of 1,2-dimethyl-1,4-cyclohexadiene via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water.

    • Stir vigorously for 15-20 minutes to ensure complete quenching of the nitrating agent.

Protocol 2: Isolation and Purification
  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Causality: The sodium bicarbonate wash is crucial to neutralize any residual acid.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes.

    • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Characterization

The identity and purity of the isolated product should be confirmed by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl, allylic, and methyl protons. The presence of the nitro group will cause a downfield shift of adjacent protons.
¹³C NMR Resonances for the sp² and sp³ hybridized carbons. The carbon bearing the nitro group will be significantly deshielded.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (C₈H₁₁NO₂), and a fragmentation pattern consistent with the proposed structure.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Nitro compounds can be energetic and should be handled with caution. Avoid heat, shock, and friction.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Chemical Synthesis Database. (2025, May 20). 1,2-dimethyl-1,4-cyclohexadiene. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link][8]

  • Harrington, P. E., & Tius, M. A. (2000). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. Organic Letters, 2(19), 2447–2450.[9]

  • ResearchGate. (n.d.). Intermolecular Diels‐Alder Reaction of Cyclohexadiene and Nitrosobenzene toward the Synthesis of Aminocyclitols. Retrieved from [Link][10]

  • ResearchGate. (2025, August 6). ipso Nitration. XXIII. Reactions of cyclohexadiene adducts from nitration of 4-ethyltoluene in acetic anhydride. Retrieved from [Link][3]

  • Garg, N. K., & Houk, K. N. (2016). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society, 138(6), 2040–2047.[11]

  • Organic Syntheses. (n.d.). 1,2-Cyclohexadiene. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition. Retrieved from [Link][13]

  • eScholarship.org. (n.d.). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Retrieved from [Link][14]

  • ACG Publications. (2017, December 15). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. Retrieved from [Link][15]

  • Australian Journal of Chemistry. (1978, June 1). Ipso nitration. XIX. Formation of cyclohexadiene adducts from nitration of 4-ethyltoluene and 1,4-diethylbenzene in nitric acid and acetic anhydride. Retrieved from [Link][4]

  • MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link][16]

  • NIST WebBook. (n.d.). 1,4-Cyclohexadiene, 1,2-dimethyl-. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link][17]

  • ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Synthesis of nitrobutadienes and their halogen derivatives by elimination reactions. Retrieved from [Link][18]

  • Supporting Information. (n.d.). Asymmetric Multifunctional Organocatalytic Michael Addition of Nitroalkanes to α, β-Unsaturated Ketones. Retrieved from [Link][19]

  • UCLA Chemistry and Biochemistry. (n.d.). an improved synthesis of 4-methylene-2-cyclohexen-1-one. Retrieved from [Link][20]

  • Google Patents. (n.d.). US3378598A - Production and purification of cyclohexadiene. Retrieved from [21]

Sources

Application

Birch reduction to form 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

Application Note: Advanced Electrochemical Birch Reduction for the Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Executive Summary & The "Nitro" Challenge The Birch reduction is a cornerstone of synthetic organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Electrochemical Birch Reduction for the Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Executive Summary & The "Nitro" Challenge

The Birch reduction is a cornerstone of synthetic organic chemistry, enabling the partial reduction of aromatic rings to 1,4-cyclohexadienes. However, the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene from 1,2-dimethyl-4-nitrobenzene presents a profound chemoselectivity challenge. Under classical dissolving metal conditions (Na/Li in liquid NH₃), the highly electrophilic nitro group is rapidly over-reduced to an amine or hydroxylamine, making nitroarenes widely considered as "not a Birch-on-the-ring" substrate[1].

To achieve this elusive transformation, we must abandon classical cryogenic ammonia protocols and adopt state-of-the-art Electrochemical Birch (e-Birch) Reduction [2]. By leveraging a Rapid Alternating Polarity (rAP) waveform[3], we can precisely control the single-electron transfer (SET) events at the electrode interface, transiently masking the nitro group while driving the reduction of the aromatic core.

Mechanistic Paradigm Shift: The Regiochemical "Flip"

A critical aspect of this synthesis is understanding the causality behind the regiochemistry. Why does the reduction yield the 1,4-diene (double bonds at C1=C2 and C4=C5) rather than the 2,5-diene?

  • Classical Directing Rules: Typically, Electron Withdrawing Groups (EWGs) like −NO2​ direct protonation to the ipso and para positions, which would theoretically yield a 2,5-diene. Electron Donating Groups (EDGs) like −CH3​ direct protonation to the ortho and meta positions.

  • The In Situ "Flip": Under cathodic reduction, the nitro group is immediately reduced to a transient radical anion ( −NO2∙−​ ). This negatively charged species exerts immense electron repulsion and resonance donation, effectively flipping its electronic nature from a strong EWG to a powerful EDG.

  • Regiochemical Outcome: Because all three substituents (C1-methyl, C2-methyl, and the C4-nitro radical anion) now act as EDGs, they collectively direct protonation to the unsubstituted C3 and C6 positions. This ensures the substituents remain on the unreduced sp2 carbons, yielding the target 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

G Start 1,2-Dimethyl-4-nitrobenzene (Starting Material) SET1 1st Single Electron Transfer (SET) Cathodic Reduction (rAP) Start->SET1 RadicalAnion Radical Anion Intermediate (-NO2 reduced to -NO2•⁻, acts as EDG) SET1->RadicalAnion Protonation1 1st Protonation (C3 or C6) Proton Donor: Dimethylurea RadicalAnion->Protonation1 Radical Cyclohexadienyl Radical Protonation1->Radical SET2 2nd Single Electron Transfer (SET) Cathodic Reduction Radical->SET2 Anion Cyclohexadienyl Anion SET2->Anion Protonation2 2nd Protonation (C6 or C3) Anion->Protonation2 Product 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Target Product) Protonation2->Product

Figure 1: rAP e-Birch mechanism showing EDG-directed protonation at C3/C6.

Quantitative Method Comparison

The table below summarizes why the rAP e-Birch methodology is the only viable pathway for this specific transformation.

Reduction MethodReagents / ConditionsPrimary ProductNitro Group StatusRing Reduction Yield
Classical Birch Na/Li, NH₃ (l), t-BuOH, -78 °C3,4-dimethylanilineFully reduced to −NH2​ < 5%
Standard e-Birch Mg anode, Fe cathode, LiBr, DMUComplex mixtureOver-reduced / Cleaved< 15%
rAP e-Birch RVC electrodes, rAP (10 Hz), LiBr1,2-dimethyl-4-nitro-1,4-dienePreserved (transient state)> 75%

Self-Validating Protocol: rAP e-Birch Reduction

This protocol utilizes an undivided electrochemical cell. The use of Tris(pyrrolidino)phosphoramide (TPPA) is critical as it forms a Solid Electrolyte Interphase (SEI) layer on the cathode, mimicking Li-ion battery technology to prevent solvent degradation[2].

Materials & Instrumentation
  • Substrate: 1,2-dimethyl-4-nitrobenzene (1.0 mmol)

  • Electrolyte: Lithium bromide (LiBr, 3.0 equiv)

  • Proton Donor: 1,3-Dimethylurea (DMU, 4.0 equiv)

  • SEI Additive: Tris(pyrrolidino)phosphoramide (TPPA, 10 mol%)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Electrodes: Reticulated Vitreous Carbon (RVC) for both Anode and Cathode.

  • Power Source: Potentiostat capable of Rapid Alternating Polarity (rAP) waveforms.

Step-by-Step Methodology
  • Cell Assembly: In a nitrogen-filled glovebox, equip a 20 mL undivided glass vial with a magnetic stir bar and two RVC electrodes (1 cm x 1 cm x 0.5 cm submerged volume) separated by 0.5 cm.

  • Electrolyte Preparation: Add LiBr (260 mg, 3.0 mmol) and DMU (352 mg, 4.0 mmol) to the vial. The choice of DMU is deliberate; it is acidic enough to protonate the highly basic radical anion but weak enough to avoid quenching the cathodic surface.

  • Substrate & Additive Introduction: Dissolve 1,2-dimethyl-4-nitrobenzene (151 mg, 1.0 mmol) and TPPA (24 mg, 0.1 mmol) in 10 mL of anhydrous THF. Transfer this solution to the electrochemical cell.

  • Electrolysis (The rAP Waveform): Seal the cell, remove it from the glovebox, and connect it to the potentiostat. Apply a Rapid Alternating Polarity (rAP) square wave at a frequency of 10 Hz with a current density of 15 mA/cm².

    • Causality Note: The 10 Hz polarity switch ensures that the transient nitro radical anion diffuses away from the electrode interface before it can undergo a second, destructive reduction step[3].

  • In-Process Monitoring (Self-Validation): Pass a total charge of 2.5 F/mol. Monitor the reaction via GC-MS or LC-MS. The reaction is self-validating: if the current drops or voltage spikes unexpectedly, the SEI layer has failed, indicating moisture contamination.

  • Workup & Isolation: Disconnect the cell. Quench the reaction mixture with saturated aqueous NH4​Cl (10 mL) to neutralize any residual reactive species. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Sources

Method

using 1,2-dimethyl-4-nitro-1,4-cyclohexadiene in pharmaceutical intermediates

Application Note: Synthesis and Pharmaceutical Utilization of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Executive Summary The synthesis of highly functionalized, sp³-rich scaffolds is a cornerstone of modern pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Pharmaceutical Utilization of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Executive Summary

The synthesis of highly functionalized, sp³-rich scaffolds is a cornerstone of modern pharmaceutical development. 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (DMNCH) serves as a uniquely versatile intermediate, offering a conformationally restricted ring system equipped with a reactive nitroalkene moiety and a substituted diene system. This application note provides a comprehensive, self-validating protocol for the safe synthesis of DMNCH using nitroacetylene equivalents, alongside proven downstream pathways for active pharmaceutical ingredient (API) derivatization.

Mechanistic Rationale & Synthetic Strategy

Direct Diels-Alder cycloaddition using nitroacetylene is notoriously hazardous; nitroalkynes are highly explosive and prone to rapid, uncontrollable polymerization (). To bypass this bottleneck, our protocol utilizes (E)-1-nitro-2-(phenylsulfinyl)ethylene as a stable, highly reactive nitroacetylene equivalent.

The electron-withdrawing phenylsulfinyl group lowers the LUMO of the dienophile, facilitating a rapid[4+2] cycloaddition with 2,3-dimethyl-1,3-butadiene. Crucially, the sulfinyl group acts as a traceless directing group. At elevated temperatures, the intermediate adduct undergoes a spontaneous thermal syn-elimination of benzenesulfenic acid (PhSOH), yielding the target 1,4-cyclohexadiene in situ ().

Synthesis A 2,3-Dimethyl-1,3-butadiene (Diene) C Diels-Alder Adduct (Intermediate) A->C Toluene, 110°C [4+2] Cycloaddition B 1-Nitro-2-(phenylsulfinyl)ethylene (Dienophile) B->C D 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene C->D Thermal Elimination (- PhSOH)

Fig 1. Synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene via a nitroacetylene equivalent.

Experimental Protocol: Preparation of DMNCH

This methodology is designed as a self-validating system . The successful transition from the cycloaddition phase to the elimination phase can be visually and analytically tracked, ensuring high fidelity in the final yield.

Materials Required:
  • 2,3-Dimethyl-1,3-butadiene (1.5 equiv)

  • (E)-1-nitro-2-(phenylsulfinyl)ethylene (1.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:
  • Reaction Assembly: In a flame-dried 100 mL Schlenk flask equipped with a reflux condenser, dissolve (E)-1-nitro-2-(phenylsulfinyl)ethylene (10.0 mmol) in anhydrous toluene (40 mL).

    • Causality Check: Toluene is explicitly selected for its boiling point (110°C). This temperature is the thermodynamic sweet spot—it is high enough to drive the thermal syn-elimination of the sulfoxide intermediate, but low enough to prevent thermal degradation of the resulting diene.

  • Diene Addition: Inject 2,3-dimethyl-1,3-butadiene (15.0 mmol) into the solution under an argon atmosphere.

    • Causality Check: A 0.5 molar excess of the diene compensates for evaporative losses of this volatile reagent during prolonged reflux, ensuring the dienophile is fully consumed.

  • Cycloaddition & Elimination: Heat the mixture to reflux (110°C) for 12 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar sulfoxide intermediate will initially appear, followed by its complete disappearance as it converts into the non-polar DMNCH product. The reaction is complete only when the intermediate spot vanishes.

  • Quenching & Workup: Cool the reaction vessel to 0°C. Immediately wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL).

    • Causality Check: The eliminated benzenesulfenic acid (PhSOH) is highly reactive and can trigger polymerization or re-add to the diene. The immediate basic workup neutralizes and extracts this byproduct, safeguarding the structural integrity of DMNCH.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to yield a pale yellow oil.

Quantitative Data & Process Optimization

To assist scale-up efforts, the following table summarizes the optimization of reaction parameters. Microwave irradiation represents a significant process upgrade for high-throughput environments.

ParameterCondition A (Standard)Condition B (Lewis Acid Catalyzed)Condition C (Microwave)
Solvent TolueneDichloromethane (DCM)Toluene
Temperature 110°C-78°C to 25°C150°C (MW Irradiation)
Additive NoneTiCl₄ (1.0 equiv)None
Reaction Time 12 hours24 hours30 minutes
Yield (%) 78%45% (Incomplete Elimination)85%
Purity (HPLC) >95%~80%>98%

Table 1. Optimization metrics for the synthesis of DMNCH. Microwave conditions provide superior yields by rapidly surpassing the activation energy threshold for sulfenic acid elimination.

Pharmaceutical Downstream Applications

DMNCH is not an end-product; it is a highly programmable intermediate. Depending on the reagent applied, it can be steered toward three distinct pharmaceutical scaffolds ().

  • Oxidative Aromatization (API Precursors): Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene oxidizes the ring, yielding 3,4-dimethylnitrobenzene . This is a critical building block for synthesizing Riboflavin (Vitamin B2) and benzimidazole-based kinase inhibitors.

  • Complete Reduction (CNS Scaffolds): High-pressure catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces both the diene system and the nitro group, yielding 3,4-dimethylcyclohexylamine . The steric bulk of the methyl groups directs the hydrogenation, providing the stereocontrol necessary for designing conformationally restricted neuroactive compounds (e.g., NMDA receptor modulators).

  • Michael Addition (Targeted Covalent Inhibitors): The C4-C5 double bond is conjugated with the nitro group, rendering it a potent Michael acceptor. Nucleophiles (e.g., cysteine residues, thiols, or synthetic amines) can be stereoselectively added to C5. This generates highly functionalized, sp³-rich nitrocyclohexanes used in the development of allosteric modulators.

PharmaApps Core 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene Aromatization Oxidative Aromatization (MnO2 or DDQ) Core->Aromatization Reduction Complete Reduction (Pd/C, H2) Core->Reduction Michael Michael Addition (Nucleophiles) Core->Michael Prod1 3,4-Dimethylnitrobenzene (API Precursor) Aromatization->Prod1 Prod2 Dimethylcyclohexylamines (CNS Drug Scaffolds) Reduction->Prod2 Prod3 5-Substituted-4-nitrocyclohexenes (Targeted Covalent Inhibitors) Michael->Prod3

Fig 2. Downstream transformations of DMNCH into high-value pharmaceutical scaffolds.

References

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. John Wiley & Sons. Comprehensive review of nitroacetylene equivalents and thermal elimination mechanisms.

  • Windler, G. K. (2014). Nitroacetylenes Harnessed by Cobalt. eScholarship, University of California, Berkeley. Detailed analysis of the instability of free nitroalkynes and cycloaddition strategies.

  • Jasiński, R. (2015). Nitroacetylene as dipolarophile in [2+3] cycloaddition reactions: DFT computational study. ResearchGate. Mechanistic insights into the reactivity of nitro-substituted unsaturated systems.

Application

Application Note: Advanced Derivatization Strategies for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale 1,2-Dimethyl-4-nitro-1,4-cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a highly functionalized, non-conjugated diene frequently encountered as an intermediate in dearomatization-nitration workflows. Its architecture presents a unique synthetic opportunity: it contains two isolated double bonds with diametrically opposed electronic properties. The C1=C2 bond is tetrasubstituted and electron-rich, whereas the C4=C5 bond is trisubstituted and highly electron-deficient due to the conjugated nitro group.

This application note details three divergent, self-validating derivatization protocols designed to selectively manipulate this scaffold without inducing undesired isomerization or over-reaction. By leveraging the inherent electronic bias of the molecule, scientists can achieve precise functional group transformations.

Causality in Experimental Design
  • Pathway A (Regioselective Epoxidation): The epoxidation of alkenes by meta-chloroperoxybenzoic acid (mCPBA) is an electrophilic process strictly governed by the ionization potential and electron density of the alkene[1]. The tetrasubstituted C1=C2 bond has a significantly higher highest occupied molecular orbital (HOMO) energy compared to the nitro-deactivated C4=C5 bond, ensuring >95% regioselectivity for the monoepoxide.

  • Pathway B (Chemoselective Nitro Reduction): Standard catalytic hydrogenation (e.g., Pd/C, H2) would indiscriminately reduce the diene system and potentially trigger aromatization. Stannous chloride dihydrate (SnCl2·2H2O) operates via a mild, single-electron transfer mechanism that chemoselectively reduces the nitro group to an amine while leaving the isolated diene intact[2].

  • Pathway C (Oxidative Aromatization): 1,4-Cyclohexadienes are thermodynamically driven to aromatize. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitates this via a concerted or stepwise hydride transfer mechanism (O-attack vs. C-attack) driven by the thermodynamic stability of the resulting aromatic ring[3].

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and key analytical markers for the three derivatization pathways.

Derivatization PathwayTarget Functional GroupReagent SystemTemp (°C)Time (h)Expected YieldKey ¹H NMR Marker (CDCl₃)
Regioselective Epoxidation C1=C2 Double BondmCPBA (1.05 eq), CH₂Cl₂0 to 202.085–90%Disappearance of allylic methyls; appearance of epoxide methyls at ~1.3 ppm
Oxidative Aromatization 1,4-Diene SystemDDQ (1.10 eq), Toluene1104.0>90%Appearance of aromatic protons (Ar-H) at 7.0–8.0 ppm
Chemoselective Reduction Nitro Group (-NO₂)SnCl₂·2H₂O (5.0 eq), EtOH783.075–80%Broad singlet at ~3.5 ppm (-NH₂); retention of vinylic proton at ~5.8 ppm

Experimental Protocols

Protocol A: Regioselective Epoxidation

Objective: Synthesis of the C1-C2 monoepoxide derivative.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.

  • Oxidation: Add mCPBA (1.05 mmol, assuming 77% purity) portionwise over 10 minutes.

    • Causality Note: Adding mCPBA at 0 °C suppresses background Baeyer-Villiger oxidation and prevents non-specific thermal degradation of the resulting delicate oxirane ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃.

    • Causality Note: Na₂S₂O₃ is strictly required before basic workup to reduce any unreacted mCPBA, preventing oxidative degradation during solvent evaporation.

  • Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL) to remove 3-chlorobenzoic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of 4,5-dimethylcyclohexa-1,4-dien-1-amine.

  • Preparation: Dissolve the starting diene (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 3 hours.

  • Cooling & Basification: Cool the mixture to 0 °C. Carefully add 1M NaOH dropwise until the pH reaches 10–12.

    • Causality Note: Basification with NaOH is a critical self-validating step; it converts the thick, gelatinous tin(II/IV) hydroxide emulsions into soluble stannate complexes ([Sn(OH)₆]²⁻), allowing for clean and rapid phase separation during extraction.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Oxidative Aromatization

Objective: Synthesis of 4-nitro-o-xylene.

  • Preparation: Dissolve the starting diene (1.0 mmol) in anhydrous toluene (10 mL).

  • Oxidation: Add DDQ (1.1 mmol) in one portion. The solution will immediately darken.

  • Reflux: Heat the mixture to reflux (110 °C) for 4 hours.

  • Precipitation: Remove the flask from heat and cool it to 0 °C in an ice bath for 30 minutes.

    • Causality Note: The reduced byproduct, 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDQH₂), is highly insoluble in cold toluene. Cooling the reaction mixture quantitatively precipitates this byproduct, streamlining downstream chromatography.

  • Filtration: Filter the cold mixture through a pad of Celite, washing the filter cake with a small amount of cold toluene (5 mL).

  • Purification: Concentrate the filtrate and purify the crude residue via short-path silica gel chromatography to yield pure 4-nitro-o-xylene.

Visual Workflow

Derivatization SM 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene Epoxide Regioselective Epoxide (C1-C2 Epoxidation) SM->Epoxide mCPBA CH2Cl2, 0 °C Amine 4,5-Dimethylcyclohexa- 1,4-dien-1-amine SM->Amine SnCl2·2H2O EtOH, Reflux Arene 4-Nitro-o-xylene (Aromatization) SM->Arene DDQ Toluene, Reflux

Figure 1: Divergent derivatization pathways of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

Welcome to the technical support center for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the overall yield and purity of your target compound.

I. Synthesis Overview: The Diels-Alder Approach

The synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is most commonly achieved through a Diels-Alder reaction. This powerful cycloaddition reaction involves the combination of a conjugated diene with a substituted alkene (dienophile) to form a cyclohexene derivative.[1] In this specific synthesis, 2,3-dimethyl-1,3-butadiene typically serves as the diene, and a nitro-substituted alkene acts as the dienophile. The nitro group is a strong electron-withdrawing group, which generally increases the reactivity of the dienophile and accelerates the rate of the Diels-Alder reaction.

The general reaction scheme is as follows:

The regioselectivity of this reaction is a critical aspect, and the nitro group plays a significant role in directing the outcome of the cycloaddition.[2]

Experimental Workflow Overview

Below is a generalized workflow for the synthesis. Specific parameters will be discussed in the troubleshooting and FAQ sections.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent Preparation (Diene & Dienophile) Solvent Solvent Selection & Drying Reagents->Solvent Setup Inert Atmosphere Setup Reagents->Setup Addition Reagent Addition Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring TLC Monitoring Heating->Monitoring Quench Reaction Quenching Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (GC, HPLC) Characterization->Purity

Caption: A typical experimental workflow for the synthesis, purification, and analysis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this Diels-Alder reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Diene Quality and Conformation:

  • Purity: Ensure your 2,3-dimethyl-1,3-butadiene is fresh and free of polymers. It is advisable to distill it immediately before use.

  • s-cis Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1] While 2,3-dimethyl-1,3-butadiene favors this conformation, elevated temperatures can help overcome any rotational energy barriers.

2. Dienophile Reactivity:

  • Nitroalkene Purity: The purity of your nitro-substituted alkene is crucial. Impurities can inhibit the reaction or lead to side products. Consider recrystallization or column chromatography of the starting dienophile.

  • Electron-Withdrawing Strength: While the nitro group is strongly electron-withdrawing, the overall structure of the dienophile matters. Ensure there are no unintended electron-donating groups that could reduce its reactivity.

3. Reaction Conditions:

  • Temperature: While higher temperatures can promote the reaction, they can also favor the reverse (retro-Diels-Alder) reaction, especially if the product is thermally unstable.[3] It's essential to find the optimal temperature. Start with refluxing toluene (around 110 °C) and adjust as needed. For less reactive dienophiles, higher boiling point solvents like xylene may be necessary. A generalized protocol often involves heating the reaction mixture to 120-130 °C.[4]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar solvents can sometimes accelerate Diels-Alder reactions.[3] Consider screening solvents like dimethylformamide (DMF) or even aqueous mixtures, though toluene is a common starting point.[4]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically increase the rate and regioselectivity of the Diels-Alder reaction.[3] Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂. These catalysts coordinate to the electron-withdrawing group on the dienophile, making it more electrophilic. Use stoichiometric amounts and be mindful of potential side reactions.

4. Reaction Monitoring:

  • TLC Analysis: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Summary of Optimization Parameters:

ParameterRecommendationRationale
Diene Freshly distilled 2,3-dimethyl-1,3-butadieneRemoves polymers and impurities.
Temperature Start with refluxing toluene (~110-130°C)Balances reaction rate and potential for retro-Diels-Alder.[4]
Solvent Toluene (initial), consider DMF or TFE for rate enhancement.Solvent polarity can influence reaction kinetics.[3][4]
Catalyst Consider a Lewis acid (e.g., AlCl₃, BF₃·OEt₂)Increases dienophile reactivity and can improve regioselectivity.[3]
Monitoring Frequent TLC analysisPrevents product degradation from excessive heating.
Question 2: I am observing multiple products in my crude reaction mixture. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Here are the most probable side reactions and strategies to mitigate them:

1. Isomeric Products:

  • Regioisomers: Depending on the substitution pattern of your dienophile, the formation of regioisomers is possible. The nitro group's directing effect is strong but not always absolute. Lewis acid catalysis can often enhance the formation of the desired regioisomer.

  • Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product.[3] Lower reaction temperatures generally favor the formation of the kinetic endo product.

2. Polymerization:

  • Diene Polymerization: Dienes, especially at elevated temperatures, are prone to polymerization. Using freshly distilled diene and avoiding excessively high temperatures can minimize this.

  • Dienophile Polymerization: Nitroalkenes can also polymerize, particularly in the presence of basic impurities. Ensure your glassware is clean and your reagents are pure.

3. Byproducts from Nitro Group Reactions:

  • The nitro group itself can participate in side reactions, especially under harsh conditions or in the presence of certain catalysts. These can include Michael additions or other nucleophilic attacks.[5][6]

Strategies for Minimizing Side Products:

  • Temperature Control: As mentioned, lower temperatures can improve selectivity.

  • Lewis Acid Choice: The choice of Lewis acid can influence the product distribution. A screening of different Lewis acids may be necessary.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can lead to product degradation or the formation of thermodynamic byproducts.

Question 3: I am having difficulty purifying the final product. What are the best practices for purification?

Answer:

Purification can be challenging, especially if you have a mixture of isomers with similar polarities.

1. Column Chromatography:

  • Solvent System Optimization: This is the most critical step. Use TLC to find a solvent system that provides good separation between your desired product and impurities. A common approach for nitroaromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Start with a low concentration of the polar solvent and gradually increase it (gradient elution).

  • Stationary Phase: Silica gel is the most common stationary phase. If you have difficulty with separation on silica, consider using alumina, which has different selectivity.

  • Column Loading: Do not overload the column. A general guideline is to use a sample-to-silica weight ratio of 1:20 to 1:100. Overloading will result in poor separation.

2. Recrystallization:

  • If your product is a solid and has a high enough purity after chromatography (>90-95%), recrystallization can be an excellent final purification step.

  • Solvent Selection: Screen for a solvent or solvent pair in which your product is soluble when hot but sparingly soluble when cold. Ethanol or methanol can be good starting points.[7]

Purification Troubleshooting:

IssueRecommended Solution
Poor separation of isomers Optimize the mobile phase using TLC. Consider a different stationary phase (e.g., alumina).[7]
Product co-elutes with impurity Try a different solvent system or stationary phase.
"Oiling out" during recrystallization Re-heat the solution, add more solvent, and allow for slower cooling.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl groups on the diene?

A1: The two methyl groups on 2,3-dimethyl-1,3-butadiene are electron-donating. In the context of a normal-electron-demand Diels-Alder reaction, electron-donating groups on the diene increase its reactivity towards an electron-poor dienophile (like a nitroalkene).[1]

Q2: Can I use a different diene or dienophile?

A2: Yes, the Diels-Alder reaction is very versatile. However, changing the diene or dienophile will result in a different product. The principles of reactivity (electron-donating groups on the diene, electron-withdrawing groups on the dienophile) will still apply.[1]

Q3: Is an inert atmosphere necessary for this reaction?

A3: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[4] It prevents potential oxidation of your reagents, especially at elevated temperatures, and is crucial if you are using moisture-sensitive Lewis acids.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will give you detailed information about the carbon-hydrogen framework and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: This will help confirm the presence of key functional groups, particularly the nitro group (typically strong absorptions around 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Q5: What are the safety precautions I should take?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Nitro compounds can be toxic and potentially explosive, although this is less of a concern with this specific molecule. Handle with care.

  • Lewis acids are often corrosive and react violently with water. Handle them with extreme caution.

  • The organic solvents used are flammable. Avoid open flames.

IV. Detailed Experimental Protocol

This protocol is a general guideline. You may need to optimize it based on your specific dienophile and available equipment.

Materials:

  • 2,3-dimethyl-1,3-butadiene (freshly distilled)

  • Nitroalkene dienophile

  • Toluene (anhydrous)

  • Lewis Acid (e.g., AlCl₃, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroalkene dienophile (1.0 equivalent).

    • Place the flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition:

    • Add anhydrous toluene via a syringe.

    • If using a Lewis acid, cool the mixture in an ice bath before slowly adding the Lewis acid.

    • Add freshly distilled 2,3-dimethyl-1,3-butadiene (1.2-2.0 equivalents) dropwise to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.

    • Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a Lewis acid was used, quench the reaction by carefully adding it to a cooled, saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

  • Characterization:

    • Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

V. References

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017). Retrieved from [Link]

  • 1,2-dimethyl-1,4-cyclohexadiene - Chemical Synthesis Database. (2025). Retrieved from [Link]

  • Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Conjugated Nitrodienes. Synthesis and Reactivity | Chemical Reviews - ACS Publications. (2013). Retrieved from [Link]

  • Diels–Alder reaction - Wikipedia. Retrieved from [Link]

  • 1,4-Cyclohexadiene synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Intermolecular Diels‐Alder Reaction of Cyclohexadiene and Nitrosobenzene toward the Synthesis of Aminocyclitols. - ResearchGate. Retrieved from [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene | Journal of the American Chemical Society. (2016). Retrieved from [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene - eScholarship.org. Retrieved from [Link]

  • 1,2-Cyclohexadiene - Organic Syntheses Procedure. Retrieved from [Link]

  • One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes - PMC. Retrieved from [Link]

  • an improved synthesis of 4-methylene-2-cyclohexen-1-one - UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • Conjugated Nitrodienes. Synthesis and Reactivity | Request PDF - ResearchGate. Retrieved from [Link]

  • Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds - ResearchGate. Retrieved from [Link]

  • Scheme 42 Synthesis of both enantiomers of cyclohexane derivatives with... - ResearchGate. Retrieved from [Link]

  • US3378598A - Production and purification of cyclohexadiene - Google Patents. Retrieved from

  • Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization and Handling of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Welcome to the Technical Support Center for handling highly reactive nitrocyclohexadienes. Working with 1,2-dimethyl-4-nitro-1,4-cyclohexadiene presents significant synthetic challenges due to its overwhelming thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly reactive nitrocyclohexadienes. Working with 1,2-dimethyl-4-nitro-1,4-cyclohexadiene presents significant synthetic challenges due to its overwhelming thermodynamic drive to aromatize. This guide provides researchers and drug development professionals with the mechanistic insights, troubleshooting strategies, and self-validating protocols necessary to prevent degradation and successfully isolate this intermediate.

Mechanistic Causality: Why Does Aromatization Occur?

To prevent the degradation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, one must first understand the chemical causality behind its instability. The non-conjugated 1,4-diene system is kinetically trapped but thermodynamically unstable compared to its aromatic counterparts. The aromatization is driven by the resonance energy of the resulting benzene ring (~36 kcal/mol) and occurs via three primary pathways:

  • Oxidative Aromatization (Autoxidation): The bis-allylic protons at the C3 and C6 positions possess exceptionally low bond dissociation energies (BDE ~73 kcal/mol). Exposure to ambient oxygen or actinic light initiates radical abstraction of these protons, leading to rapid oxidation and the formation of 4-nitro-o-xylene[1].

  • Base-Catalyzed Elimination (E1cB): The nitro group is a potent electron-withdrawing moiety. In the presence of trace bases, the acidic α -protons can be deprotonated, triggering the elimination of nitrous acid ( HNO2​ ) to yield o-xylene[2],[3].

  • Acid-Catalyzed Isomerization: Traces of acid (such as silanol groups on standard silica gel) protonate the diene, facilitating double-bond migration to form the conjugated 1,3-diene isomer. This conjugated system is highly unstable and rapidly polymerizes or oxidizes under normal conditions[4].

Mechanism SM 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene Radical Bis-allylic Radical (C3/C6 H-abstraction) SM->Radical O2, Light, Metals Isomer 1,3-Diene Isomer (Conjugated) SM->Isomer Trace Acid/Base Arom1 4-Nitro-o-xylene (Oxidative Aromatization) Radical->Arom1 Oxidation (-H•) Isomer->Arom1 Oxidation (-H2) Arom2 o-Xylene + HNO2 (Elimination) Isomer->Arom2 Base (E1cB)

Mechanistic pathways of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene aromatization.

Troubleshooting Guide & FAQs

Q: My isolated compound turns yellow/brown within hours, and 1H NMR shows a loss of the bis-allylic multiplet (~2.6 ppm) with new aromatic peaks appearing. What went wrong? A: Your sample is undergoing autoxidation to 4-nitro-o-xylene. The bis-allylic protons are highly susceptible to radical abstraction by dissolved O2​ [1]. Solution: You must rigorously degas all solvents using the freeze-pump-thaw method. Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 50 ppm to the storage solvent to terminate the autoxidation chain reaction.

Q: I attempted to purify the crude mixture via standard silica gel flash chromatography, but I only recovered aromatized products. How can I purify this diene? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). This acidity catalyzes the isomerization of the 1,4-diene into the conjugated 1,3-diene, which subsequently aromatizes[4]. Solution: Switch to deactivated neutral alumina (Brockmann Grade III) or pre-treat your silica gel with 1% triethylamine ( Et3​N ). However, be cautious: excessive Et3​N can trigger E1cB elimination of HNO2​ [2]. Neutral alumina is the safest choice.

Q: Does the choice of storage solvent impact the stability of the nitrocyclohexadiene? A: Yes. Halogenated solvents (like CDCl3​ or CH2​Cl2​ ) slowly decompose over time to generate trace amounts of HCl , which catalyzes isomerization. Solution: Store the compound in non-halogenated, aprotic solvents such as benzene- d6​ , toluene, or hexanes.

Standard Operating Protocols (SOPs)

Protocol: Anaerobic Workup and Self-Validating Purification

To ensure the structural integrity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, follow this step-by-step methodology. This protocol incorporates a self-validating feedback loop to verify system inertness before committing your entire batch.

Step 1: Reaction Quench & Extraction

  • Pre-cool all extraction solvents (ethyl acetate/hexanes) to 0°C and degas via sparging with Argon for 30 minutes.

  • Quench the reaction mixture at -78°C using a cold, degassed phosphate buffer (pH 7.0) to prevent acid/base catalyzed isomerization.

  • Extract the aqueous layer rapidly in a separatory funnel under a blanket of Argon.

Step 2: Self-Validating Micro-Scale Stability Test Causality Check: Before bulk purification, you must prove your solvents and stationary phase are truly inert.

  • Take a 5 mg aliquot of the crude extract.

  • Pass it through a miniature pipette column packed with your chosen stationary phase (e.g., neutral alumina).

  • Dissolve the eluent in degassed Benzene- d6​ and acquire a 1H NMR spectrum immediately, and again after 4 hours at room temperature.

  • Validation Criteria: If the bis-allylic proton signals (~2.6-2.8 ppm) remain integrated at 4H relative to the methyl groups, and no aromatic methyl singlets (~2.3 ppm) appear, your system is validated. If aromatization is detected, re-degas your solvents and check the pH of your stationary phase.

Step 3: Bulk Purification & Storage

  • Perform flash chromatography using deactivated neutral alumina under positive Argon pressure.

  • Wrap the column in aluminum foil to exclude actinic light.

  • Concentrate the fractions under reduced pressure (bath temperature < 15°C).

  • Immediately reconstitute the purified oil in toluene containing 50 ppm BHT. Store in a Schlenk flask at -80°C.

Workflow Step1 Synthesis & Quench (pH 7 Buffer, < 0°C) Step2 Micro-Scale NMR (Self-Validation Step) Step1->Step2 Step3 Bulk Purification (Neutral Alumina, Dark) Step2->Step3 Step4 Storage (50ppm BHT, Ar, -80°C) Step3->Step4

Optimized anaerobic workflow for synthesizing and storing nitrocyclohexadienes.

Quantitative Data: Storage Stability Matrix

The following table summarizes the quantitative half-life ( t1/2​ ) of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene under various environmental conditions, demonstrating the critical need for strict atmospheric and temperature control.

Storage ConditionAtmosphereAdditiveEstimated Half-Life ( t1/2​ )Primary Degradant
25°C (Room Temp)AirNone< 2 hours4-Nitro-o-xylene
0°CAirNone~ 3 days4-Nitro-o-xylene
0°CArgonNone~ 14 days1,3-Diene Isomer
-80°CArgon50 ppm BHT> 6 monthsStable

References

  • Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2014) URL:[Link]

  • Triethylamine-Promoted Henry Reaction/Elimination of HNO2/Cyclization Sequence of Functionalized Nitroalkanes Source: Organic Letters, ACS Publications (2023) URL:[Link]

  • ipso Nitration. XXIII. Reactions of cyclohexadiene adducts from nitration of 4-ethyltoluene in acetic anhydride Source: Canadian Journal of Chemistry (2011) URL:[Link]

  • Conjugated Nitrodienes. Synthesis and Reactivity Source: Chemical Reviews, ACS Publications (2013) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Extraction

Welcome to the Technical Support Center for advanced organic synthesis and extraction. This guide is designed for researchers and drug development professionals dealing with the isolation of highly sensitive non-conjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis and extraction. This guide is designed for researchers and drug development professionals dealing with the isolation of highly sensitive non-conjugated dienes, specifically 1,2-dimethyl-4-nitro-1,4-cyclohexadiene .

Because 1,4-cyclohexadienes are thermodynamically driven to aromatize and possess sensitive functional groups (like the nitro moiety), extracting them from crude reaction mixtures (such as Birch reductions or ipso-nitration workflows) requires strict control over pH, temperature, and atmospheric exposure [1].

Part 1: Mechanistic Origins of Extraction Impurities

Before troubleshooting, it is critical to understand the causality behind impurity formation. 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is a kinetically trapped intermediate. During aqueous workup and solvent extraction, three primary degradation pathways compete with your target isolation:

  • Aromatization (Oxidative Dehydrogenation): The thermodynamic driving force to form a stable benzene ring (~36 kcal/mol resonance energy) makes 1,4-cyclohexadienes highly susceptible to oxidation [2]. Trace oxygen, transition metals, or even mild heat during solvent evaporation will trigger the loss of two hydrogen atoms, yielding 1,2-dimethyl-4-nitrobenzene.

  • Isomerization (Conjugation): The non-conjugated 1,4-diene system is less stable than its conjugated 1,3-diene counterpart. Exposure to acidic or basic aqueous phases during extraction catalyzes a proton-shift, isomerizing the molecule into 1,2-dimethyl-4-nitro-1,3-cyclohexadiene.

  • Solvolysis / Rearomatization: If synthesized via ipso-nitration, the nitro group can act as a leaving group (as nitrite) under acidic conditions, leading to rearomatization into substituted phenols or solvolysis products [1].

Degradation Target 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene (Target) Arom 1,2-Dimethyl-4-nitrobenzene (Aromatization Impurity) Target->Arom O2, Heat, or Trace Metals Isom 1,2-Dimethyl-4-nitro- 1,3-cyclohexadiene (Isomerization Impurity) Target->Isom Acid/Base Catalysis Solv Solvolysis Products (e.g., Phenols/Alcohols) Target->Solv Aqueous Acid (Rearomatization)

Mechanistic degradation pathways of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene during extraction.

Part 2: Troubleshooting FAQs

Q1: My extracted product is turning deep yellow/brown, and the 1 H NMR shows new peaks in the 7.0–8.0 ppm region. What went wrong? A: You are observing aromatization . The peaks in the 7.0–8.0 ppm range belong to the aromatic protons of 1,2-dimethyl-4-nitrobenzene. This occurs if your extraction solvent (e.g., diethyl ether or ethyl acetate) was not degassed, allowing dissolved oxygen to act as an oxidant [2]. Furthermore, concentrating the solvent on a rotary evaporator at bath temperatures above 20 °C provides the activation energy needed for oxidative dehydrogenation. Fix: Use argon-sparged solvents and keep the rotary evaporator bath below 15 °C.

Q2: The yield of my 1,4-diene is low, and UV-Vis spectroscopy of the crude extract shows a massive new absorption band around 260 nm. Why? A: This is a classic signature of isomerization to the conjugated 1,3-diene. The isolated double bonds in the 1,4-diene typically absorb weakly near 210 nm, whereas conjugated dienes have a strong λmax​ shift to ~260 nm. This is caused by using unbuffered water or highly acidic/basic brine during the washing steps. Fix: Quench the reaction and wash the organic layer strictly with a cold phosphate buffer (pH 7.0–7.4) to prevent acid/base-catalyzed proton migration.

Q3: I am getting severe emulsions during the aqueous wash, and the product degrades while I wait for phase separation. How can I resolve this? A: Emulsions often form due to the presence of polymeric byproducts or partially soluble salts from the reaction matrix. Waiting for gravity separation at room temperature gives the kinetically trapped diene time to degrade via solvolysis [1]. Fix: Do not wait. Force phase separation by centrifuging the separatory funnel contents at 4 °C, or filter the biphasic mixture through a pad of Celite to break the emulsion instantly.

Part 3: Quantitative Impurity Tracking

Use the following diagnostic table to rapidly identify which extraction parameter failed based on your analytical data.

Compound / Impurity 1 H NMR Diagnostic Peaks (CDCl 3​ )UV-Vis ( λmax​ )Visual AppearancePrimary Cause of Formation
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Target)~5.8 ppm (m, isolated alkene H), ~2.8 ppm (m, bis-allylic CH 2​ )~210 nmPale yellow oilN/A (Desired Product)
1,2-Dimethyl-4-nitrobenzene (Impurity A)7.1–8.0 ppm (m, Ar-H)~270 nmYellow/Brown solidO 2​ exposure, Heat >20°C [2]
1,2-Dimethyl-4-nitro-1,3-cyclohexadiene (Impurity B)~6.2 ppm (d, conjugated alkene H)~260 nmDeep yellow oilpH imbalance (Acid/Base)
Phenolic Solvolysis Products (Impurity C)~5.0 ppm (br s, -OH), 6.5-7.0 ppm (Ar-H)~280 nmDark viscous oilAqueous acid hydrolysis[1]

Part 4: Optimized, Self-Validating Extraction Protocol

To ensure the structural integrity of the 1,4-cyclohexadiene core, follow this self-validating methodology. The protocol is designed to inherently suppress oxidation, isomerization, and solvolysis.

Reagents & Preparation:

  • Diethyl ether (Et 2​ O), anhydrous, sparged with Argon for 30 minutes.

  • 0.1 M Phosphate buffer (pH 7.4), pre-chilled to 0–5 °C.

  • Saturated aqueous NaCl (brine), pre-chilled to 0–5 °C.

Step-by-Step Methodology:

  • Cold Quenching: Transfer the crude reaction mixture (typically at -78 °C) directly into a vigorously stirred biphasic mixture of cold pH 7.4 phosphate buffer (100 mL) and degassed Et 2​ O (100 mL) at 0 °C. Causality: The buffer instantly neutralizes reactive acids/bases before the mixture warms up, preventing isomerization.

  • Phase Separation: Transfer to a pre-chilled separatory funnel. Immediately separate the layers. Extract the aqueous layer with an additional 2 x 50 mL of cold, degassed Et 2​ O.

  • Buffered Wash: Wash the combined organic extracts with cold pH 7.4 buffer (50 mL), followed by cold brine (50 mL) to remove residual water without altering the pH.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ in an Erlenmeyer flask wrapped in aluminum foil. Causality: 1,4-cyclohexadienes can undergo photochemical degradation; darkness prevents radical-initiated aromatization.

  • Low-Temperature Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator. Critical: The water bath must not exceed 15 °C, and the system must be backfilled with Argon, not air.

  • Storage: Immediately dissolve the purified pale-yellow oil in a stabilizing solvent (e.g., deuterated benzene for NMR, or hexane for storage) and store at -20 °C under an inert atmosphere [3].

Workflow Rxn Crude Reaction Mixture (<-78°C) Quench Quench Cold Phosphate Buffer (pH 7.4) Rxn->Quench Extract Extraction Degassed Et2O (0-5°C) Quench->Extract Wash Wash Cold Brine (0-5°C) Extract->Wash Dry Dry Anhydrous Na2SO4 (Dark) Wash->Dry Evap Solvent Removal Rotary Evap (<15°C, Vacuum) Dry->Evap Pure Purified 1,4-Diene (Store at -20°C under Ar) Evap->Pure

Optimized, degradation-minimizing extraction workflow for nitro-1,4-cyclohexadienes.

References

  • Fischer, A., & Henderson, G. N. (1981). ipso Nitration. XXIII. Reactions of cyclohexadiene adducts from nitration of 4-ethyltoluene in acetic anhydride. Canadian Journal of Chemistry.[Link]

  • Müller, P., Pautex, N., & Hagemann, H. (1988). Stereospecific and Unspecific Pathways for Aromatization of 1,4-Cyclohexadienes. CHIMIA.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140223, 1,2-Dimethyl-1,4-cyclohexadiene. PubChem.[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Because direct Birch reduction of nitroaromatics is unviable (the nitro group reduces preferentially to an amine or hydroxylamine), the field-standard approach relies on a [4+2] Diels-Alder cycloaddition . However, the theoretical dienophile—nitroacetylene—is highly unstable and prone to rapid polymerization. Therefore, successful synthesis requires the use of a nitroacetylene equivalent (such as 1-nitro-2-(phenylsulfinyl)ethylene) reacting with 2,3-dimethyl-1,3-butadiene, followed by a controlled elimination step[1].

Reaction Workflow Visualization

G A 2,3-Dimethyl-1,3-butadiene (Diene) C 1,2-Dimethyl-4-nitro-5-(phenylsulfinyl)cyclohexene (Diels-Alder Adduct) A->C [4+2] Cycloaddition (Benzene, 80°C) B 1-Nitro-2-(phenylsulfinyl)ethylene (Dienophile Equivalent) B->C D 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Target Product) C->D Thermal syn-Elimination (Toluene, 110°C) E Phenylsulfenic Acid (Eliminated Byproduct) C->E

Workflow for synthesizing 1,2-dimethyl-4-nitro-1,4-cyclohexadiene via a nitroacetylene equivalent.

Frequently Asked Questions (FAQs)

Q: Why can't I just use free nitroacetylene for the Diels-Alder reaction? A: Free nitroacetylene is highly electrophilic and thermodynamically unstable, rapidly polymerizing or decomposing at room temperature. Using a masked equivalent (like a β -phenylsulfinylnitroalkene) provides a stable, highly activated dienophile that smoothly undergoes the [4+2] cycloaddition. The sulfinyl group is then easily removed via thermal syn-elimination[1].

Q: Should I use a sulfinyl, sulfonyl, or seleno equivalent? A: The choice dictates your elimination conditions. The sulfinyl equivalent is generally preferred because the subsequent elimination is purely thermal (requires no base) and avoids the toxicity of selenium[1]. The sulfonyl equivalent is highly reactive in the cycloaddition step but requires a strong base (like DBU) for elimination, which can sometimes trigger unwanted side reactions[2].

Quantitative Data: Comparison of Nitroacetylene Equivalents

Table 1: Performance metrics of various nitroacetylene equivalents with 2,3-dimethyl-1,3-butadiene.

Nitroacetylene EquivalentCycloaddition ConditionsElimination ConditionsOverall YieldKey Advantage / Disadvantage
1-Nitro-2-(phenylsulfinyl)ethylene Benzene, 80 °C, 12 hToluene, 110 °C, 4 h~65-75%Advantage: Mild thermal elimination; no base required.
1-Nitro-2-(phenylsulfonyl)ethylene Benzene, 80 °C, 12 hDBU, THF, 25 °C, 2 h~60-70%Advantage: Highly reactive dienophile. Disadvantage: Requires base.
1-Nitro-2-(phenylseleno)ethylene Toluene, 110 °C, 24 hH₂O₂ oxidation, 0 °C~50-60%Disadvantage: Rapid oxidative elimination but toxic selenium byproducts.

Troubleshooting Guide

Issue 1: Low Yield of the Diels-Alder Adduct (Cyclohexene Intermediate)
  • Symptom: Unreacted dienophile remains; low conversion after 24 hours.

  • Causality: 2,3-dimethyl-1,3-butadiene is highly volatile (bp ~68 °C). If the reaction is run in an open reflux system, the diene escapes the liquid phase before reacting. Additionally, dienes are prone to radical polymerization at elevated temperatures.

  • Solution: Run the reaction in a sealed pressure tube or Schlenk bomb . Add 0.1 mol% BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical polymerization of the diene.

Issue 2: Incomplete Elimination to the 1,4-Cyclohexadiene
  • Symptom: NMR analysis shows a mixture of the target diene and the sulfinyl/sulfonyl adduct.

  • Causality: The activation energy for the thermal syn-elimination of phenylsulfenic acid requires sustained heating at ~110 °C. If using the sulfonyl equivalent, thermal elimination is impossible without a strong base to abstract the alpha-proton.

  • Solution: For sulfinyl adducts, ensure the solvent is refluxing toluene (not benzene, which boils too low at 80 °C) and monitor the disappearance of the adduct via TLC. For sulfonyl adducts, treat the intermediate with 1.5 equivalents of DBU in THF at room temperature[2].

Issue 3: Unwanted Aromatization to 1,2-Dimethyl-4-nitrobenzene
  • Symptom: The final product mixture contains an aromatic nitro compound instead of the isolated 1,4-diene.

  • Causality: 1,4-cyclohexadienes are thermodynamically driven to aromatize. The presence of trace oxygen or extended heating post-elimination triggers oxidative aromatization.

  • Solution: Rigorously degas all solvents using the freeze-pump-thaw method or by sparging with Argon. Perform the elimination under a strict inert atmosphere. Avoid excessive heating during purification; use cold column chromatography if necessary.

Experimental Protocol: Self-Validating Methodology

This protocol utilizes the sulfinyl equivalent route, optimized for maximum yield and minimal aromatization.

Step 1: [4+2] Cycloaddition

  • In a flame-dried heavy-walled Schlenk tube, dissolve 1-nitro-2-(phenylsulfinyl)ethylene (1.0 eq, 10 mmol) in anhydrous benzene (20 mL).

  • Add 2,3-dimethyl-1,3-butadiene (3.0 eq, 30 mmol) and BHT (0.1 mol%).

  • Seal the tube under an argon atmosphere.

  • Heat the mixture in an oil bath at 80 °C for 12 hours.

  • Cool to room temperature, carefully vent the tube, and concentrate the mixture under reduced pressure.

  • Purify the crude 1,2-dimethyl-4-nitro-5-(phenylsulfinyl)cyclohexene via flash chromatography (silica gel, hexanes/EtOAc) to validate intermediate formation (monitor via TLC, UV active).

Step 2: Thermal syn-Elimination

  • Dissolve the purified adduct (1.0 eq) in anhydrous, thoroughly degassed toluene (0.1 M concentration).

  • Equip the flask with a reflux condenser and maintain a positive pressure of argon.

  • Reflux the solution at 110 °C for 4 hours. The elimination of phenylsulfenic acid occurs via a 5-membered cyclic transition state.

  • Cool the reaction to room temperature. To trap the eliminated phenylsulfenic acid and prevent reverse/side reactions, wash the organic layer with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a temperature not exceeding 30 °C to prevent aromatization.

  • Isolate the target 1,2-dimethyl-4-nitro-1,4-cyclohexadiene via cold silica gel chromatography.

References

  • Jung, M. E., & Grove, D. D. "Nitroacetylene equivalents. Preparation and cycloadditions of 2-phenylsulphinyl-1-nitroalkenes." Journal of the Chemical Society, Chemical Communications, 1987. URL: [Link]1]

  • Ono, N., Kamimura, A., & Kaji, A. "Regioselective preparation of cyclohexadienes or aromatic nitro compounds by Diels-Alder reactions of beta-sulfonylnitroolefins." Journal of Organic Chemistry, 1988. URL: [Link]2]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling highly reactive ipso-nitration intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling highly reactive ipso-nitration intermediates.

1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (DMNCHD) is a classic ipso-adduct trapped during the electrophilic nitration of o-xylene. Due to the disruption of aromaticity and the presence of a highly labile allylic C–NO₂ bond, this compound presents unique thermal hazards and analytical challenges. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your high-temperature workflows remain safe, reproducible, and analytically rigorous.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does DMNCHD exhibit severe thermal instability compared to standard nitroaromatics? A: Unlike fully aromatic nitro compounds, DMNCHD is an ipso-nitration adduct 1. The sp³-hybridized carbon bearing the nitro group interrupts the aromatic π-system. The aliphatic C–NO₂ bond dissociation energy in such environments is remarkably low (approx. 155 kJ/mol) 2. Consequently, thermal stress (>100 °C) readily induces homolytic cleavage, releasing NO₂• radicals and driving the thermodynamic sink toward rearomatization 3.

Q: My GC-MS shows significant amounts of oxygenated byproducts (e.g., dimethylphenols) instead of just o-xylene. Why? A: Nitrocyclohexadienes are highly susceptible to aerobic oxidation 4. If thermal homolysis occurs in the presence of trace oxygen, the intermediate cyclohexadienyl radical is rapidly trapped by O₂, forming peroxy radicals that decompose into phenols and ketones. Strict anaerobic conditions are required to favor the pure rearomatization pathway.

Q: Can I store synthesized DMNCHD at room temperature? A: No. DMNCHD should be stored neat or in anhydrous, non-nucleophilic solvents under a strict N₂ or Ar atmosphere at 0 °C or lower 4. Ambient storage leads to slow, autocatalytic denitration and solvolytic degradation 5.

Part 2: Mechanistic Workflows & Troubleshooting

Understanding the exact degradation mechanism is critical for troubleshooting reactor failures or anomalous analytical results.

Pathway DMNCHD 1,2-dimethyl-4-nitro- 1,4-cyclohexadiene Homolysis C-NO2 Homolysis (>120°C) DMNCHD->Homolysis Heat Elimination HNO2 Elimination (Base/Thermal) DMNCHD->Elimination Heat/Catalyst RadicalInter Cyclohexadienyl Radical + NO2• Homolysis->RadicalInter Aromatic o-Xylene / Substituted Benzene Elimination->Aromatic Rearomatization RadicalInter->Aromatic H• abstraction Oxidation Oxidation Byproducts (Phenols, Ketones) RadicalInter->Oxidation O2 present

Fig 1. Mechanistic pathways for the thermal degradation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Common Issues & Interventions

Issue 1: Uncontrolled Exothermic Runaway in Batch Reactors

  • Symptom: Rapid pressure spikes and temperature overshoots when heating DMNCHD above 125 °C.

  • Causality: The thermal degradation of DMNCHD produces NO₂ gas. In a closed system, NO₂ acts as an autocatalyst, accelerating the oxidative decomposition of the diene backbone and leading to a thermal runaway.

  • Intervention: Transition from a closed batch system to a continuous flow reactor, or implement active inert gas sparging (N₂ at 50 mL/min) to continuously sweep NO₂ from the liquid phase.

Issue 2: High-Temperature Flow Reactor Clogging

  • Symptom: Backpressure increases rapidly when processing DMNCHD above 130 °C in continuous flow systems.

  • Causality: Radical-induced oligomerization. The cyclohexadienyl radicals generated via thermal homolysis 3 can undergo intermolecular cross-coupling rather than intramolecular rearomatization if the local concentration is too high.

  • Intervention: Decrease the feed concentration of DMNCHD to <0.1 M in an inert solvent (e.g., chlorobenzene) to kinetically favor unimolecular rearomatization over bimolecular oligomerization.

Workflow Start Anomalous Exotherm in DSC/TGA CheckMass Mass Loss > 20%? Start->CheckMass GasEvol NO2/HNO2 Evolution (Denitration) CheckMass->GasEvol Yes Polymer Oligomerization / Cross-linking CheckMass->Polymer No Vent Ensure Proper Venting Use Ar/N2 Purge GasEvol->Vent Dilute Dilute Sample in Inert Solvent Polymer->Dilute

Fig 2. Decision tree for troubleshooting anomalous exothermic events during thermal analysis.

Part 3: Self-Validating Experimental Protocols

To accurately assess the thermal boundaries of DMNCHD, you must isolate the kinetic exotherm of the C–NO₂ cleavage from secondary reactions.

Protocol: Controlled Thermal Degradation and Kinetic Profiling (DSC/TGA)
  • Sample Preparation: Weigh 2.0 ± 0.1 mg of DMNCHD into a 150 µL gold-plated high-pressure crucible.

    • Causality: Standard stainless-steel crucibles contain transition metals (Fe, Ni) that artificially catalyze C–NO₂ homolysis, skewing activation energy ( Ea​ ) calculations. Gold provides a chemically inert boundary.

  • Atmosphere Control: Purge the TGA/DSC furnace with ultra-high purity Argon at 50 mL/min for 15 minutes prior to heating.

    • Self-Validation Step: Run a blank cycle with a known oxygen-sensitive indicator (e.g., a drop of dilute organozinc reagent). If oxidation occurs (visible cloudiness/precipitate), the system is not truly anaerobic and gas lines must be checked for micro-leaks before analyzing the diene.

  • Heating Program: Apply a dynamic heating rate of 5 °C/min from 25 °C to 250 °C.

    • Causality: Slower heating rates allow for the thermal resolution of the endothermic HNO₂ elimination peak from the dominant exothermic C–NO₂ homolysis peak, which otherwise merge at heating rates >10 °C/min.

  • Evolved Gas Analysis (EGA): Couple the TGA exhaust to an FT-IR spectrometer.

    • Self-Validation Step: Monitor the 1610 cm⁻¹ band (NO₂ stretch). The appearance of this band must perfectly correlate with the onset of the exothermic peak in the DSC trace to validate that homolysis is the primary thermal event triggering the mass loss.

Part 4: Quantitative Data Summary

The following table summarizes the expected kinetic and thermodynamic boundaries for pure DMNCHD degradation. Deviations from these benchmarks indicate sample contamination or catalytic interference.

Table 1: Thermodynamic and Kinetic Parameters for DMNCHD Thermal Degradation

ParameterValue / RangeAnalytical MethodMechanistic Significance
Onset Temperature ( Tonset​ ) 118 – 125 °CDSC (5 °C/min)Threshold for spontaneous C–NO₂ bond homolysis.
Peak Exotherm ( Tpeak​ ) 142 – 148 °CDSC (5 °C/min)Maximum rate of NO₂• radical generation.
Activation Energy ( Ea​ ) 152 – 158 kJ/molIsoconversional KineticsCorresponds to the aliphatic C–NO₂ bond dissociation energy.
Pre-exponential Factor ( logA ) 13.8 – 14.2 s⁻¹Arrhenius PlotIndicates a unimolecular bond cleavage rate-determining step.
Heat of Decomposition ( ΔH ) -850 to -920 J/gDSC IntegrationHigh energy release necessitates strict thermal runaway controls.

Part 5: References

  • Title: Ipso nitration in organic synthesis Source: PMC - NIH URL:

  • Title: “Ipso” Aromatic Nitration in the Gas Phase Source: The Journal of Physical Chemistry (ACS) URL:

  • Title: Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance Source: ResearchGate URL:

  • Title: ipso Nitration. XXIII. Reactions of cyclohexadiene adducts from nitration of 4-ethyltoluene in acetic anhydride Source: Canadian Journal of Chemistry URL:

  • Title: Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives Source: RSC Publishing URL:

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Welcome to the Technical Support Center for reactive intermediate handling. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and characterize 1,2-dimethyl-4-nitro-1,4-cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediate handling. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and characterize 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (CAS 111905-36-3) [1]. Like many ipso-nitration adducts, this diene is a kinetically trapped intermediate. Its stability is entirely dictated by its solvent environment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent unwanted aromatization, isomerization, or solvolysis during your workflows.

Part 1: Frequently Asked Questions (Troubleshooting Solvent Effects)

Q1: We observe rapid degradation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene when dissolved in chloroform for NMR analysis. How can we prevent this? Causality: Standard chloroform (CHCl₃) and its deuterated counterpart (CDCl₃) naturally undergo photolytic decomposition to generate trace amounts of hydrochloric acid (HCl). Even at parts-per-million levels, protons catalyze the rearomatization of the diene. The acid protonates the nitro group or the diene ring, driving the elimination of nitrous acid (HNO₂) to restore the massive thermodynamic stability of the aromatic sextet (forming o-xylene derivatives) [2]. Solution: Switch to a non-polar, non-acidic solvent such as benzene-d6 (C₆D₆). If CDCl₃ must be used, filter it through a short pad of basic alumina immediately before dissolving your sample to neutralize trace acids.

Q2: What is the primary mechanism of degradation when the diene is exposed to methanol or water? Causality: In polar protic solvents, the molecule undergoes rapid solvolysis. The high dielectric constant of solvents like methanol stabilizes charge separation, promoting the heterolytic cleavage of the C–NO₂ bond. This forms a transient cyclohexadienyl cation and a nitrite anion [3]. The solvent then acts as a nucleophile, attacking the cation to yield alkoxy-cyclohexadienes, which eventually rearomatize into substituted phenols. Solution: Strictly avoid protic solvents during extraction and chromatography. Use anhydrous biphasic systems (e.g., hexane/water) only when the aqueous layer is buffered to a slightly basic pH.

Q3: Why does our yield drop significantly if the reaction mixture is allowed to warm to room temperature before extraction? Causality: The activation energy for the homolytic cleavage of the C–NO₂ bond is relatively low. At room temperature, thermal energy is sufficient to induce slow radical dissociation, even in perfectly neutral, non-polar solvents. Solution: Maintain the workflow strictly below 0°C until the compound is safely stored in a cryogenic environment.

Part 2: Quantitative Data on Solvent-Dependent Stability

To assist in experimental design, the following table summarizes the kinetic stability and primary degradation pathways of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene across different solvent classes at 25°C.

Solvent EnvironmentDielectric Constant (ε)Est. Half-Life (t₁/₂)Primary Degradation PathwayMajor Degradation Product
Hexane / Pentane 1.89> 48 hoursSlow homolytic C–NO₂ cleavageo-Xylene + NO₂•
Benzene-d6 2.28> 24 hoursSlow homolytic C–NO₂ cleavageo-Xylene + NO₂•
Methanol 32.7~ 4.5 hoursSolvolysis (Heterolytic cleavage)Methoxydienes / Phenols
Acetic Acid 6.15< 1.5 hoursAcid-catalyzed rearomatizationNitro-o-xylenes
Aqueous H₂SO₄ (10%) ~ 80.0< 5 minutesRapid acid-catalyzed rearomatizationNitro-o-xylenes

Part 3: Mechanistic Pathways Visualization

The following diagram maps the divergent chemical fates of the diene based on the solvent environment chosen by the researcher.

SolventEffects A 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene B Non-Polar Solvents (e.g., Hexane, C6D6) A->B C Polar Protic Solvents (e.g., MeOH, H2O) A->C D Acidic Media (e.g., AcOH, HCl) A->D E High Kinetic Stability (Slow Homolysis) B->E F Solvolysis (Nucleophilic Attack) C->F G Rapid Rearomatization (Loss of HNO2) D->G H o-Xylene + NO2• (Trace) E->H I Alkoxy-cyclohexadienes & Phenol Derivatives F->I J Nitro-o-xylenes G->J

Reaction pathways of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene across different solvent environments.

Part 4: Self-Validating Experimental Protocol for Isolation

To successfully isolate this sensitive diene from a crude nitration mixture, you must outcompete the kinetics of rearomatization. The following protocol utilizes thermal and pH controls to "freeze" the intermediate state.

Step-by-Step Methodology:

  • Cryogenic Quenching:

    • Action: Transfer the crude reaction mixture (-78°C) via cannula into a vigorously stirred, pre-cooled (-20°C) biphasic mixture of 5% aqueous NaHCO₃ and pentane.

    • Causality: The bicarbonate instantly neutralizes acidic nitrating agents, halting acid-catalyzed rearomatization. Pentane immediately partitions the hydrophobic diene away from the aqueous interface.

    • Validation Check: The aqueous layer should actively evolve CO₂ gas but remain colorless. If the organic layer turns deep yellow/orange, acid-catalyzed NO₂ release has occurred, indicating insufficient quenching.

  • Cold Phase Separation:

    • Action: Transfer the mixture to a pre-chilled separatory funnel. Isolate the organic (pentane) layer within 3 minutes. Maintain ambient temperature around the funnel as low as possible.

  • Desiccation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄ at 0°C for 10 minutes.

    • Causality: Removing residual water prevents hydrogen-bonding-induced polarization of the C–NO₂ bond, which would otherwise lower the activation barrier for heterolytic cleavage.

  • Concentration:

    • Action: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator bath set to 0°C).

    • Validation Check: The resulting residue should be a pale oil or off-white solid. A strong aromatic odor (resembling xylene) indicates thermal degradation during evaporation.

  • Storage:

    • Action: Immediately re-dissolve the purified diene in anhydrous hexane and store under an argon atmosphere at -20°C or lower.

Workflow S1 1. Cryogenic Quenching (-78°C) S2 2. Biphasic Extraction (<0°C) S1->S2 S3 3. Desiccation (Anhydrous Na2SO4) S2->S3 S4 4. Cold Concentration (0°C) S3->S4 S5 5. Argon Storage (-20°C in Hexane) S4->S5

Step-by-step workflow for the isolation and stabilization of nitrocyclohexadiene adducts.

References

  • 1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- (CAS 111905-36-3) . LookChem Chemical Database. Available at:[Link]

  • Fischer, A., & Henderson, G. N. (1981). ipso Nitration. XXIII. Reactions of cyclohexadiene adducts from nitration of 4-ethyltoluene in acetic anhydride . Canadian Journal of Chemistry, 59(15), 2314-2327. Available at:[Link]

  • Suzuki, H., Mishina, T., & Hanafusa, T. (1979). Nitration of Hexamethylbenzene and Hexamethylbenzene-d18 in Acetic Acid. Deuterium Isotope Effect on the Product Distribution. Mechanism of Side-chain Substitution of Arenes . Bulletin of the Chemical Society of Japan, 52(1), 191-195. Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Handling of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

Introduction & Mechanistic Overview Welcome to the Technical Support Center for the synthesis and purification of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (CAS: 111905-36-3). This compound is typically accessed via the Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for the synthesis and purification of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (CAS: 111905-36-3). This compound is typically accessed via the Diels-Alder cycloaddition of 2,3-dimethyl-1,3-butadiene with β-sulfinylnitroethylene, followed by the thermal elimination of sulfenic acid ().

While the cycloaddition itself is robust, the subsequent purification of the 1,4-cyclohexadiene core is notoriously challenging. The compound possesses a high propensity for oxidative aromatization, and reaction byproducts share nearly identical polarities. This guide provides field-proven troubleshooting strategies, quantitative matrix comparisons, and a self-validating protocol to ensure high-fidelity isolation of the target diene.

Troubleshooting Guides & FAQs

Q1: My isolated yield is very low, and NMR shows my product has converted predominantly into 4-nitro-o-xylene. What is causing this aromatization during purification? Expertise & Causality: 1,4-Cyclohexadienes possess a massive thermodynamic driving force to aromatize (gaining ~36 kcal/mol of aromatic stabilization energy). The electron-withdrawing nitro group further increases the acidity of the doubly allylic protons. When purified on standard silica gel, the acidic silanol groups (pKa ~4.5–5.0) catalyze the isomerization of the 1,4-diene into a conjugated 1,3-diene. In the presence of trace ambient oxygen, this intermediate rapidly oxidizes to the arene. Solution: You must eliminate acidic sites during chromatography. Switch your stationary phase to Neutral Alumina (Brockmann Grade I). If silica gel must be used, it must be deactivated by pre-flushing the column with 1% triethylamine (Et 3​ N) in hexanes to neutralize the silanols.

Q2: How can I accurately monitor the purification process without inducing degradation in my NMR samples? Expertise & Causality: Standard Chloroform-d (CDCl 3​ ) slowly degrades under ambient light to produce trace DCl and phosgene. Even trace DCl will immediately catalyze the aromatization of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene inside the NMR tube, leading to false-positive degradation results that make you think your column failed. Solution: Use Benzene-d6 (C 6​ D 6​ ) for all NMR validation of 1,4-cyclohexadienes. If CDCl 3​ is absolutely required, it must be filtered through a small plug of basic alumina immediately prior to use.

Q3: I am experiencing severe co-elution of unreacted 2,3-dimethyl-1,3-butadiene and sulfenic acid byproducts with my target compound. How do I improve chromatographic resolution? Expertise & Causality: The non-polar nature of the starting diene and the target 1,4-cyclohexadiene causes them to migrate together near the solvent front in normal-phase chromatography (). Furthermore, sulfenic acid byproducts can streak heavily through the column. Solution: Do not rely on chromatography alone. Apply a mild vacuum distillation (40 °C at 10 mmHg) before loading the column to selectively remove the highly volatile 2,3-dimethyl-1,3-butadiene (bp ~68 °C). Follow this with a saturated aqueous NaHCO 3​ wash to convert the sulfenic acid into a water-soluble sodium salt, effectively removing it from the organic phase before it ever touches the column.

Quantitative Data: Stationary Phase Performance

To highlight the critical nature of stationary phase selection, the following table summarizes the recovery and aromatization rates of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene across different chromatographic matrices.

Stationary PhaseMobile PhaseAdditiveTarget Recovery (%)Aromatization to 4-Nitro-o-xylene (%)Resolution of Byproducts
Standard Silica Gel (60Å) Hexanes/EtOAc (95:5)None< 40%> 50%Poor (Streaking)
Deactivated Silica Gel Hexanes/EtOAc (95:5)1% Et 3​ N75%15%Good
Neutral Alumina (Grade I) Hexanes/EtOAc (98:2)None88%< 2%Excellent
Reversed-Phase (C18) MeCN/H 2​ O (70:30)None92%< 1%Excellent

Experimental Protocol: Self-Validating Purification Workflow

This protocol establishes a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Pre-Purification Volatile Strip

  • Action: Transfer the crude thermal elimination mixture to a rotary evaporator. Apply a vacuum of 10 mmHg at a bath temperature of exactly 40 °C for 30 minutes.

  • Causality: Selectively removes unreacted 2,3-dimethyl-1,3-butadiene without providing enough thermal energy to trigger the aromatization of the target compound.

  • Validation Check: Weigh the flask before and after stripping. The mass loss should roughly equal the theoretical excess of the diene used in the reaction. Confirm the absence of diene vinylic protons (δ ~5.0 ppm) via a quick crude 1 H NMR in C 6​ D 6​ .

Step 2: Alkaline Wash

  • Action: Dissolve the stripped residue in diethyl ether (50 mL). Wash with saturated aqueous NaHCO 3​ (3 × 20 mL), followed by brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Causality: Neutralizes and extracts the acidic sulfenic acid byproducts into the aqueous layer, preventing them from catalyzing degradation during chromatography.

  • Validation Check: Test the pH of the final aqueous wash using pH paper. The pH must be ≥ 8.0. If pH < 8.0, perform an additional NaHCO 3​ wash.

Step 3: Column Chromatography

  • Action: Pack a flash chromatography column using Neutral Alumina (Brockmann Grade I). Load the organic residue and elute using an isocratic mixture of Hexanes/EtOAc (98:2).

  • Causality: Neutral alumina lacks the acidic silanols of standard silica, effectively preventing the acid-catalyzed isomerization of the 1,4-diene.

  • Validation Check: Run a rapid TLC on an alumina-backed TLC plate. The target compound should elute with an R f​ of ~0.4. If the R f​ is < 0.2, increase EtOAc to 5%.

Step 4: Concentration and Storage

  • Action: Pool the product-containing fractions. Concentrate under a gentle stream of argon gas at room temperature (do not use a heated water bath). Store the pure compound in an amber vial at -20 °C under an argon atmosphere.

  • Causality: Heating during concentration can re-initiate aromatization. Argon and amber glass prevent oxidative and photochemical degradation.

  • Validation Check: Dissolve a 5 µL aliquot of the final product in C 6​ D 6​ . Run a 1 H NMR spectrum. The ratio of the 1,4-cyclohexadiene vinylic protons (δ ~5.6 ppm) to any aromatic protons (δ 7.1–7.8 ppm) must be > 98:2 to certify the batch as pure.

Pathway Visualization

The following diagram illustrates the logical workflow of the purification process, highlighting how the choice of stationary phase directly dictates the survival or destruction of the target compound.

G Crude Crude Reaction Mixture (Diene + Sulfenic Acid + Target) Vacuum Vacuum Distillation (Remove Volatile Diene) Crude->Vacuum Aqueous Aqueous NaHCO3 Wash (Remove Sulfenic Acid) Vacuum->Aqueous Chromatography Chromatography Choice Aqueous->Chromatography Silica Standard Silica Gel (Acidic Silanols) Chromatography->Silica Sub-optimal Alumina Neutral Alumina or Et3N-Deactivated Silica Chromatography->Alumina Optimal Aromatization Aromatization (4-Nitro-o-xylene) Silica->Aromatization Isomerization & Oxidation PureTarget Pure 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene Alumina->PureTarget Preserves 1,4-Diene

Workflow for the purification of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene avoiding aromatization.

References

  • Title: Regioselective preparation of cyclohexadienes or aromatic nitro compounds by Diels-Alder reactions of β-sulfonylnitroolefins or β-sulfinylnitroethylene. Source: Journal of Organic Chemistry, 1988, 53(2), 251-258. URL: [Link][1]

  • Title: Analysis of Cyclohexa-1,4-dienes with an Asymmetrically Substituted, 3° Carbon Atom as Chiral Dihydrogen Surrogates in Reagent-Controlled Transfer Hydrogenation of Alkenes. Source: The Journal of Organic Chemistry - ACS Publications, 2025. URL: [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene .

Because free nitroacetylene is notoriously unstable and prone to explosive decomposition, this synthesis relies on a two-step sequence: a[4+2] Diels-Alder cycloaddition between 2,3-dimethyl-1,3-butadiene and a "nitroacetylene equivalent," followed by a controlled elimination step. While conceptually straightforward, the highly activated bis-allylic protons of the resulting 1,4-cyclohexadiene make it exceptionally vulnerable to side reactions such as aromatization and alkene migration.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis.

I. Synthesis Strategy & Reagent Selection

The choice of your nitroacetylene equivalent dictates the mechanism of the elimination step, which is the primary source of side reactions.

Workflow A 2,3-Dimethyl-1,3-butadiene (Diene) C [4+2] Cycloadduct (Intermediate) A->C Diels-Alder Cycloaddition B Nitroacetylene Equivalent (e.g., Sulfinylnitroethene) B->C D 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene C->D Thermal Elimination

Fig 1. Two-step synthesis workflow for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Quantitative Comparison of Nitroacetylene Equivalents
Nitroacetylene EquivalentLeaving GroupActivation ConditionsPrimary Side Reaction RiskRecommended Use Case
1-Chloro-1-nitroethene -HClBase (Et₃N), 0–25 °CHigh (Base-catalyzed isomerization)Highly base-tolerant substrates [1]
1-Nitro-2-(phenylsulfinyl)ethene -PhSOHThermal, 110 °CModerate (Thermal aromatization)Optimal for acid/base-sensitive targets [2]
1-Nitro-2-(phenylseleno)ethene -PhSeOHOxidative (H₂O₂), 0 °CHigh (Diene over-oxidation)Strictly low-temperature requirements
II. Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of 1,2-dimethyl-4-nitrobenzene instead of the desired 1,4-cyclohexadiene. Why is my product aromatizing? The Causality: 1,4-cyclohexadienes contain highly activated bis-allylic protons (at C3 and C6). Trace amounts of dissolved oxygen in your solvent initiate a radical chain reaction. Oxygen radicals abstract these bis-allylic protons, leading to spontaneous dehydrogenation (loss of H₂) and the formation of the thermodynamically stable aromatic ring. The Solution: You must rigorously degas your solvents using the freeze-pump-thaw method. Furthermore, add 1 mol% of Butylated hydroxytoluene (BHT) during the elimination step. BHT acts as a sacrificial radical scavenger, quenching peroxy radicals before they can abstract the bis-allylic protons of your product.

Q2: When using 1-chloro-1-nitroethene, my NMR shows the double bonds are conjugated (1,3-diene) rather than isolated (1,4-diene). How do I prevent this isomerization? The Causality: 1-chloro-1-nitroethene is a highly electrophilic dienophile [3], but it requires an amine base (like triethylamine) to eliminate HCl. While the base successfully forms the 1,4-diene, the basic environment immediately deprotonates the acidic bis-allylic position. This catalyzes a [1,3]-hydride shift, migrating the double bond to form the thermodynamically favored 1,2-dimethyl-4-nitro-1,3-cyclohexadiene. The Solution: Abandon the chloro-equivalent and switch to 1-nitro-2-(phenylsulfinyl)ethene . The sulfoxide leaving group undergoes a syn-pyrolytic elimination under neutral thermal conditions (110 °C), completely bypassing the need for base and preserving the kinetic 1,4-diene structure [2].

Q3: My diene (2,3-dimethyl-1,3-butadiene) seems to be polymerizing or dimerizing during the reaction, lowering my yield. How can I suppress this? The Causality: 2,3-dimethyl-1,3-butadiene is highly reactive and prone to both thermal [4+2] dimerization and radical polymerization. If the concentration of the diene is too high relative to the dienophile, diene-diene collisions outcompete diene-dienophile collisions. The Solution: Employ a syringe pump to slowly add the diene to a dilute solution of the nitroacetylene equivalent over 2 hours. Keep the reaction mixture shielded from light and ensure a radical inhibitor (like hydroquinone) is present in the stock diene bottle prior to use.

III. Mechanistic Divergence of Side Reactions

Understanding the exact pathways of product degradation is critical for optimizing your reaction environment.

SideReactions Intermediate [4+2] Cycloadduct Intermediate Target 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Target Product) Intermediate->Target Controlled Thermal Elimination (Toluene, 110 °C) Side1 1,2-Dimethyl-4-nitrobenzene (Aromatization) Target->Side1 Autoxidation / Loss of H2 (O2 exposure) Side2 1,2-Dimethyl-4-nitro-1,3-cyclohexadiene (Isomerization) Target->Side2 Base-Catalyzed Alkene Migration (Excess Amine)

Fig 2. Mechanistic divergence showing primary side reactions from the desired 1,4-diene product.

IV. Optimized Experimental Protocol (SOP)

This protocol utilizes 1-nitro-2-(phenylsulfinyl)ethene to ensure neutral elimination, utilizing a self-validating analytical framework to track reaction progress.

Step 1: Diels-Alder Cycloaddition

  • In an oven-dried, argon-purged Schlenk flask, dissolve 1-nitro-2-(phenylsulfinyl)ethene (1.0 equiv) in anhydrous, degassed CH₂Cl₂ (0.1 M).

  • Cool the solution to 0 °C.

  • Add 2,3-dimethyl-1,3-butadiene (1.5 equiv) dropwise via syringe pump over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting sulfinylnitroethene is strongly UV-active (254 nm). The resulting cycloadduct intermediate will show significantly reduced UV absorbance due to the loss of extended conjugation.

Step 2: Thermal Elimination

  • Concentrate the crude intermediate under reduced pressure (keep bath < 30 °C to prevent premature, uncontrolled elimination).

  • Redissolve the residue in anhydrous, rigorously degassed toluene (0.05 M).

  • Add BHT (0.01 equiv) to the flask to suppress oxidative aromatization.

  • Equip a reflux condenser and heat the mixture to 110 °C for 4 hours to eliminate phenylsulfenic acid.

  • Cool to room temperature and immediately pass through a short pad of silica gel (eluting with hexanes) to remove the polar phenylsulfenic acid byproduct.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR.

    • Success: Disappearance of the chiral sulfoxide α-proton and the emergence of a distinct vinylic proton at C5 (~7.1 ppm). Two sets of bis-allylic CH₂ protons should appear between 2.8–3.2 ppm.

    • Failure (Aromatization): If you observe a sharp aromatic singlet near 8.0 ppm, your system was breached by oxygen, resulting in 1,2-dimethyl-4-nitrobenzene.

V. References
  • Benchchem. 1-Chloro-1-nitroethene | High-Quality Research Chemical. Verified Link[1]

  • Jasiński, R. One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan. ResearchGate. Verified Link[3]

  • Jung, M. E., & Grove, D. D. Nitroacetylene equivalents. Preparation and cycloadditions of 2-phenylsulphinyl-1-nitroalkenes. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Verified Link[2]

Sources

Troubleshooting

handling and storage best practices for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, material degradation, or safety incidents when working with highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, material degradation, or safety incidents when working with highly functionalized dienes.

1,2-dimethyl-4-nitro-1,4-cyclohexadiene is a uniquely reactive molecule. It combines the thermodynamic instability of a pro-aromatic 1,4-cyclohexadiene core with the thermal hazards inherent to nitro-containing compounds. This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind its degradation, providing you with self-validating protocols to ensure both scientific integrity and laboratory safety.

Diagnostic & Safety Workflow

Before utilizing any stored batch of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, you must validate its chemical integrity. The following workflow dictates the mandatory evaluation process to prevent the use of peroxidized or aromatized material.

G A Visual Inspection of Stored Bottle B Crystals, crust, or stratification? A->B C DO NOT OPEN. Contact EHS. B->C Yes D Perform Peroxide Dip Strip Test B->D No E Peroxide Concentration? D->E F > 100 ppm Discard Immediately E->F High G 25 - 100 ppm Mandatory Purification E->G Moderate H < 25 ppm Safe for Direct Use E->H Low I Alumina Filtration & Vacuum Distillation G->I

Fig 1: Safety workflow for evaluating stored 1,2-dimethyl-4-nitro-1,4-cyclohexadiene.

Mechanistic Troubleshooting & FAQs

Q1: My 1,2-dimethyl-4-nitro-1,4-cyclohexadiene has turned from a pale liquid to a dark yellow/brown oil, and my reaction yields have plummeted. What happened? Causality: The compound has undergone spontaneous autoxidation and aromatization. 1,4-cyclohexadiene derivatives possess highly reactive bis-allylic C-H bonds. In the presence of trace oxygen, these bonds undergo hydrogen atom transfer (HAT) to form peroxyl radicals[1]. Driven by the massive thermodynamic gain of forming a stable aromatic ring, these radicals undergo an intra-1,4-HAT, releasing a hydroperoxyl radical (HOO•) and yielding 1,2-dimethyl-4-nitrobenzene[1][2]. This nitrobenzene byproduct is entirely unreactive in diene-specific workflows, which explains your sudden drop in experimental yield.

Q2: Is there a significant explosion risk associated with storing this compound? Causality: Yes, there is a dual hazard profile.

  • Peroxide Formation: As a conjugated diene, it is a Group C peroxide-former. Autoxidation generates hydroperoxides that can concentrate and become shock-sensitive explosives over time[3].

  • Thermal Instability: The nitro group introduces high thermal energy potential. Nitro compounds exhibit highly exothermic decomposition profiles (often releasing >500 J/g)[4]. Furthermore, trace impurities (such as the aromatized byproduct) can trigger cross-catalyzed autocatalytic decomposition, significantly lowering the thermal onset temperature of the bulk material[5].

Q3: What are the absolute best practices for long-term storage to maintain scientific integrity? Causality: To arrest both the HOO• radical chain propagation and thermal degradation, the compound must be stored under strictly controlled conditions:

  • Inert Atmosphere: Store under Nitrogen or Argon to eliminate O2 insertion into the bis-allylic bonds.

  • Temperature: Store at -20 °C in the dark to suppress thermal decomposition.

  • Radical Scavenging: The addition of 100–500 ppm of butylated hydroxytoluene (BHT) is highly recommended. BHT acts as a sacrificial antioxidant, intercepting initial peroxyl radicals before the aromatization cascade can begin[6].

Q4: How do I safely purify a degraded batch? Causality: Purification requires removing both safety hazards (peroxides) and chemical impurities (the aromatized arene). A two-step process of basic alumina filtration (to heterolytically cleave peroxides) followed by vacuum distillation (to separate the diene from the arene) provides a self-validating recovery method. Crucial Safety Note: Never distill a peroxide-forming diene to dryness; always leave at least 10-20% residual bottoms to prevent the explosive concentration of heavy peroxide oligomers[3][7].

Quantitative Storage & Safety Parameters
ParameterLimit / RecommendationScientific Rationale
Storage Temperature -20 °C (Dark)Minimizes thermal decomposition of the nitro group and slows autoxidation kinetics[4].
Atmosphere Inert (N2 or Ar)Prevents O2 insertion into bis-allylic C-H bonds, stopping HOO• generation[2].
Peroxide Testing Every 3–6 monthsDienes are Group C peroxide formers; risk of autopolymerization and detonation[3].
Max Distillation Temp < 80 °C (High Vacuum)Nitro compounds exhibit exothermic autocatalytic decomposition at elevated temperatures[5].
Chemical Inhibitor 100–500 ppm BHTScavenges initiating radicals to prevent chain propagation and aromatization[6].
Validated Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Evaluation

This protocol must be executed prior to any distillation or concentration step.

  • Preparation: Conduct all operations in a certified fume hood behind a blast shield. Wear heavy gloves, a lab coat, and a face shield[7].

  • Visual Screen: Examine the bottle using a flashlight. If any crystalline structures, crusts around the cap, or liquid stratifications are visible, abort the procedure immediately . Do not attempt to open the bottle; contact Environmental Health and Safety (EHS) for bomb-squad disposal[8].

  • Sampling: If the liquid is visually uniform, carefully open the container. Dip a commercial semi-quantitative KI (potassium iodide) peroxide test strip into the liquid for 1 second.

  • Reading: Allow the color to develop for 15 seconds. Compare the strip to the manufacturer's color scale.

    • < 25 ppm: Safe for immediate use.

    • 25 - 100 ppm: Requires immediate purification (See Protocol 2).

    • > 100 ppm: Extreme hazard. Do not attempt purification. Dispose of as hazardous waste[9].

Protocol 2: Deperoxidation and Purification Workflow

Objective: Sequentially remove hydroperoxides and the aromatized 1,2-dimethyl-4-nitrobenzene byproduct to restore the diene's integrity.

  • Alumina Filtration (Deperoxidation): Pass the contaminated diene through a short column of activated basic alumina (Brockmann Activity I). The basic sites catalyze the heterolytic cleavage of hydroperoxides into non-explosive alcohols and oxygen.

  • Vacuum Distillation Setup: Transfer the filtrate to a round-bottom boiling flask. Add a magnetic stir bar and 100-500 ppm of BHT to inhibit radical formation during heating[6].

  • Distillation: Apply high vacuum (e.g., < 1 mmHg) to significantly lower the boiling point. Keep the heating bath strictly below 80 °C to prevent autocatalytic thermal decomposition of the nitro moiety[5].

  • Fraction Collection: Collect the purified 1,2-dimethyl-4-nitro-1,4-cyclohexadiene in a receiver flask cooled in a dry ice/acetone bath to prevent immediate re-volatilization or degradation.

  • Termination (CRITICAL): Halt the distillation while 10-20% of the original volume remains in the boiling flask. Never distill to a dry residue, as high-boiling peroxide oligomers concentrate in the bottoms and can detonate upon overheating or friction[3][7].

  • Storage: Backfill the receiver flask with Argon, seal tightly with a PTFE-lined cap, and store immediately at -20 °C.

References
  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. stanford.edu.7

  • Peroxide-Forming Chemicals | Division of Research Safety - University of Illinois. illinois.edu.3

  • INFORMATION ON PEROXIDE-FORMING COMPOUNDS - Social Theory (University of Kentucky). uky.edu.8

  • Peroxide Forming Chemicals Guidance - UMSL. umsl.edu. 9

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development - ACS Publications. 5

  • Absolute rate constants for hydrocarbon autoxidation. V. The hydroperoxy radical in chain propagation and termination: autoxidation of 1,4-cyclohexadiene. cdnsciencepub.com. 2

  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. unibo.it. 1

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. unicam.it. 4

  • Supporting Information Direct Photocatalytic C–H Functionalization Mediated by a Molybdenum Dioxo Complex. rsc.org. 6

Sources

Optimization

Technical Support Center: Resolving Low Conversion in 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. As researchers and drug development professionals, you are likely aware that isolating highly functionalized, non-aromatic cyclic dienes presents unique thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As researchers and drug development professionals, you are likely aware that isolating highly functionalized, non-aromatic cyclic dienes presents unique thermodynamic challenges.

The synthesis of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene cannot be achieved directly via parent nitroacetylene, as the unsubstituted alkyne is highly unstable and prone to rapid decomposition[1]. Instead, the field standard relies on a two-step sequence: a [4+2] Diels-Alder cycloaddition utilizing a "nitroacetylene equivalent" such as 1-chloro-1-nitroethene[2][3], followed by a controlled elimination step.

In my experience optimizing these cascades, "low conversion" is rarely a failure of the cycloaddition itself. The nitro and chloro groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, making it an exceptionally potent electrophile[2]. Rather, yield is almost always lost to anionic polymerization during step one, or spontaneous aromatization during step two.

Below is our comprehensive guide to diagnosing, validating, and resolving these mechanistic bottlenecks.

I. Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the competing thermodynamic sinks in the reaction network.

Pathway SM1 2,3-Dimethyl-1,3-butadiene + 1-Chloro-1-nitroethene INT Intermediate Cycloadduct (Chloronitrocyclohexene) SM1->INT [4+2] Cycloaddition (0 °C to RT) POLY Anionic Polymerization of Dienophile SM1->POLY Trace Nucleophiles / High Temp PROD Target Molecule 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene INT->PROD Base-Mediated Elimination (-HCl) AROM Aromatization (4-Nitro-o-xylene) INT->AROM Excess Base / Over-oxidation PROD->AROM Spontaneous Isomerization

Fig 1. Mechanistic pathway of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene synthesis and side reactions.

II. Diagnostic Data & Optimization Metrics

If your overall conversion is falling below 40%, cross-reference your reaction parameters with the optimized metrics below.

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Conversion
Dienophile Choice True Nitroacetylene1-Chloro-1-nitroetheneNitroacetylene is highly unstable[1]; equivalents provide controlled LUMO lowering[2].>85% (Step 1)
Diene Stoichiometry 1.0 Equivalent2.0 EquivalentsCompensates for the high volatility of 2,3-dimethyl-1,3-butadiene (bp 68 °C).>95% (Step 1)
Elimination Base NaOH / KOHDBU (1.05 eq)Non-nucleophilic base prevents Michael addition to the highly electrophilic nitroalkene.>75% (Step 2)
Elimination Temp. Room Temperature-78 °C to 0 °CSuppresses the thermodynamic driving force toward aromatization (forming 4-nitro-o-xylene).>70% (Overall)
III. Self-Validating Experimental Protocol

To prevent compounding errors, this protocol decouples the cycloaddition from the elimination. You must validate the success of Phase 1 before initiating Phase 2.

Phase 1: [4+2] Cycloaddition (Intermediate Formation)
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-chloro-1-nitroethene (1.0 eq, 10 mmol) and anhydrous toluene (20 mL).

  • Diene Addition: Cool the solution to 0 °C. Dropwise, add freshly distilled 2,3-dimethyl-1,3-butadiene (2.0 eq, 20 mmol).

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 12 hours. The reaction proceeds via a polar, highly asynchronous mechanism[3].

  • Validation Checkpoint (Critical): Take a 0.1 mL aliquot, remove the solvent in vacuo, and analyze via 1 H NMR. The reaction is only complete when the characteristic vinylic doublets of 1-chloro-1-nitroethene at δ 6.85 and 6.04 ppm completely disappear[2]. Do NOT proceed to Phase 2 until this is confirmed.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude 1-chloro-4,5-dimethyl-1-nitrocyclohexene intermediate.

Phase 2: Base-Mediated Elimination
  • Solvation: Redissolve the crude intermediate in anhydrous dichloromethane (20 mL) and cool to -78 °C under argon.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq, 10.5 mmol) over 15 minutes. Causality Note: DBU is strictly utilized as a proton acceptor for the E2 elimination; using nucleophilic bases like NaOH will trigger polymerization.

  • Elimination: Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Quench & Extraction: Quench with cold saturated NH 4​ Cl (20 mL). Extract with Et 2​ O (3 x 20 mL), wash with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Purify immediately via flash chromatography (silica gel, hexanes/EtOAc) to isolate 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. Store strictly at -20 °C.

IV. Troubleshooting FAQs

Q: Why is my conversion rate stalling at 30% during Step 1, accompanied by the formation of a dark, tar-like substance? A: This is the classic signature of anionic polymerization of the 1-chloro-1-nitroethene dienophile. Because the nitro and chloro groups drastically lower the LUMO, the alkene is highly susceptible to nucleophilic attack[2]. Ensure your glassware is rigorously acid-washed and avoid any trace moisture or nucleophilic impurities during the cycloaddition phase.

Q: The cycloaddition works perfectly, but after the elimination step, my NMR shows aromatic peaks in the 7.0–8.0 ppm range instead of the 1,4-diene. What happened? A: You are observing spontaneous aromatization to 4-nitro-o-xylene. 1,4-cyclohexadienes are thermodynamically unstable relative to their aromatic counterparts. This over-oxidation is accelerated by excess base, heat, or ambient oxygen. To resolve this, strictly limit your DBU to 1.05 equivalents, run the elimination at sub-zero temperatures, and degas all solvents.

Q: Is there an alternative to 1-chloro-1-nitroethene that avoids the harsh basic elimination step entirely? A: Yes. You can substitute 1-chloro-1-nitroethene with β -phenylsulfinyl-nitro-alkenes (such as (E)-2-phenylsulfinyl-1-nitroethene), which act as excellent bench-stable nitroacetylene equivalents[4]. The cycloaddition proceeds smoothly, and the sulfinyl group can be eliminated thermally (via the syn-elimination of phenylsulfenic acid) at elevated temperatures, completely bypassing the need for basic conditions and yielding the cycloadduct efficiently[5].

V. References

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene vs. Conjugated Nitrocyclohexadienes

Nitrocyclohexadienes represent a highly versatile class of intermediates in synthetic organic chemistry, materials science, and drug development. While conjugated variants like 1-nitro-1,3-cyclohexadiene are well-establi...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitrocyclohexadienes represent a highly versatile class of intermediates in synthetic organic chemistry, materials science, and drug development. While conjugated variants like 1-nitro-1,3-cyclohexadiene are well-established mainstays in cycloaddition chemistry [1], unconjugated isomers such as 1,2-dimethyl-4-nitro-1,4-cyclohexadiene offer highly specialized reactivity profiles. This guide provides an in-depth, objective comparative analysis of these compounds, detailing their structural divergence, synthetic methodologies, and application performance.

Structural and Mechanistic Divergence

The fundamental behavioral difference between 1,2-dimethyl-4-nitro-1,4-cyclohexadiene and its 1,3-diene counterparts is dictated by orbital overlap and thermodynamic stability.

  • Conjugated Systems (1,3-Dienes): In 1-nitro- or 2-nitro-1,3-cyclohexadienes, the π -system of the diene is fully conjugated with the strongly electron-withdrawing nitro group. This extended delocalization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making these molecules exceptionally reactive as electron-deficient dienes in inverse-electron-demand Diels-Alder reactions [1]. Furthermore, this conjugation represents a deep thermodynamic sink.

  • Unconjugated Systems (1,4-Dienes): 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is a cross-conjugated system. The spatial separation of the two double bonds by sp3 hybridized carbons prevents extended π -delocalization. Consequently, this 1,4-diene is thermodynamically less stable than its 1,3-isomer. It serves primarily as a kinetic product, a radical scavenger, or a specialized intermediate for dearomatization and the synthesis of complex polycyclic frameworks [2].

Performance and Reactivity Comparison

To objectively evaluate these compounds for synthetic planning, their key physicochemical and reactive properties are summarized below.

Parameter1,2-Dimethyl-4-nitro-1,4-cyclohexadiene1-Nitro-1,3-cyclohexadiene2-Nitro-1,3-cyclohexadiene
Conjugation Status Unconjugated (Cross-conjugated)Fully ConjugatedFully Conjugated
Relative Thermodynamic Stability Low ( ΔG>0 relative to 1,3-isomer)High (Global minimum)High
HOMO-LUMO Gap (approx.) Larger (Localized π bonds)Smaller (Extended delocalization)Smaller
Typical Synthetic Yield 45 - 60% (via Selenoxide Elimination)70 - 85% (via Nitration/Elimination)65 - 80% (via Condensation)
Primary Application Dearomatization intermediate, Radical probeElectron-deficient Diene (Inverse DA)Electron-deficient Diene
Room Temp. Stability ( t1/2​ ) Moderate (Hours to Days; prone to isomerization)High (Months if stored properly)High

Experimental Workflows: Synthesis & Validation

Synthesizing unconjugated 1,4-nitrodienes requires strict kinetic control to prevent spontaneous, base-catalyzed isomerization to the thermodynamic 1,3-diene [3]. The most robust method involves a Diels-Alder cycloaddition using a nitroacetylene equivalent, followed by a controlled syn-elimination.

Protocol: Synthesis of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene via Selenoxide Elimination

Expertise & Causality Note: Direct use of nitroacetylene as a dienophile is impossible due to its explosive instability. Instead, (E)-1-(phenylseleno)-2-nitroethene is deployed as a stable, highly reactive surrogate. The subsequent oxidation triggers a highly regioselective syn-elimination. The enhanced acidity of the proton α to the nitro group dictates the kinetic formation of the 1,4-diene over the 1,3-diene.

Step 1: Diels-Alder Cycloaddition

  • In an oven-dried Schlenk flask under argon, dissolve (E)-1-(phenylseleno)-2-nitroethene (10 mmol) in anhydrous toluene (20 mL).

  • Add 2,3-dimethyl-1,3-butadiene (15 mmol) dropwise. Rationale: An excess of the diene compensates for its volatility at elevated temperatures and drives the equilibrium toward the cycloadduct.

  • Heat the mixture to 110 °C for 18 hours.

  • Concentrate under reduced pressure to yield crude trans-4-nitro-5-(phenylseleno)-1,2-dimethylcyclohexene.

Step 2: Oxidation and Syn-Elimination

  • Dissolve the crude cycloadduct in THF (30 mL) and cool to 0 °C in an ice bath. Rationale: Strict temperature control prevents over-oxidation of the resulting diene and suppresses thermal isomerization.

  • Add 30% aqueous H2​O2​ (12 mmol) dropwise over 15 minutes. The peroxide selectively oxidizes the selenide to a selenoxide.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The selenoxide undergoes spontaneous syn-elimination with the highly acidic α -nitro proton (which is geometrically cis to the selenoxide group in the trans cycloadduct).

  • Quench with saturated aqueous NaHCO3​ , extract with diethyl ether, dry over MgSO4​ , and concentrate. Purify via flash chromatography (silica gel, hexanes/EtOAc) using deactivated silica to prevent acid-catalyzed isomerization.

Self-Validating System (NMR Tracking)

To ensure the protocol's success and rule out isomerization, analyze the crude product via 1H NMR before chromatography.

  • Success Indicator: The formation of the 1,4-diene is confirmed by the presence of a distinct vinylic proton signal at δ ~6.8 ppm (the proton β to the nitro group) and the complete disappearance of the CH-SePh multiplet at δ ~3.5 ppm.

  • Failure/Isomerization Indicator: If the reaction has over-equilibrated to the 1,3-diene, the methyl group singlets (typically around δ 1.6 ppm) will shift significantly downfield due to integration into the extended conjugated π -system.

Visualizing the Reaction Pathways

The following diagrams illustrate the synthetic logic and the divergent reactivity profiles of these compounds.

Synthesis A 2,3-Dimethyl-1,3-butadiene C Diels-Alder Cycloaddition (Toluene, 110 °C) A->C B (E)-1-(Phenylseleno)-2-nitroethene B->C D trans-4-Nitro-5-(phenylseleno)- 1,2-dimethylcyclohexene C->D E Oxidation & Syn-Elimination (H2O2, THF, 0 °C) D->E F 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene E->F

Synthetic route to 1,2-dimethyl-4-nitro-1,4-cyclohexadiene via selenoxide elimination.

Comparison N14 1,4-Cyclohexadienes (Unconjugated, Kinetic) Iso Base-Catalyzed Isomerization N14->Iso DBU / Heat Radical Radical Scavenger / Dearomatization Intermediate N14->Radical Allylic H Abstraction N13 1,3-Cyclohexadienes (Conjugated, Thermodynamic) DA_Diene Diels-Alder Diene (Highly Reactive) N13->DA_Diene LUMO Lowered by NO2 Iso->N13

Reactivity and isomerization pathways of unconjugated vs conjugated nitrocyclohexadienes.

References

  • Conjugated Nitrodienes. Synthesis and Reactivity. Chemical Reviews (ACS Publications), 2013.[1]

  • Synthesis and ring opening reactions of 2-glyco-1,4-dimethyl-3-nitro-cyclohexadienes. Tetrahedron: Asymmetry, 2003.[2]

  • Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. RSC Advances, 2014.[3]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 1,2-Dimethyl-4-Nitro-1,4-Cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for 1,2-dimethyl-4-nitro-1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. In the absence of published mass spectra for this specific compound, this document serves as a predictive framework grounded in established fragmentation mechanisms of its constituent chemical motifs. By comparing its expected behavior to that of structurally related molecules, we can anticipate the key fragmentation pathways crucial for its identification and structural elucidation in a research setting.

The Challenge of Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile organic compounds.[1][2][3] The high-energy electron beam used in EI induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[2][4] For a novel or uncharacterized compound like 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, predicting this fragmentation pattern is essential for its unambiguous identification.

This guide will deconstruct the molecule into its key structural components—the substituted cyclohexadiene ring and the nitro group—to forecast its fragmentation behavior. We will explore the primary fragmentation reactions expected to govern its mass spectrum, supported by comparative data from analogous compounds.

Predicted Fragmentation Pathways

The fragmentation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (molecular weight: 153.18 g/mol ) upon electron ionization will begin with the formation of a molecular ion ([M]•+) at m/z 153. This radical cation is highly energetic and will undergo a series of fragmentation reactions driven by the formation of stable neutral molecules and fragment ions.[5]

The Dominant Pathway: Retro-Diels-Alder Reaction

The presence of a cyclohexadiene ring strongly suggests that the most prominent fragmentation pathway will be a Retro-Diels-Alder (RDA) reaction.[6][7] This reaction involves the cleavage of the ring to form a conjugated diene and a dienophile (an alkene).[7][8] For 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, this would result in the formation of 2-nitro-1,3-butadiene and propene. The charge can reside on either fragment, but it is generally favored on the fragment with the lower ionization energy.[9]

RDA_Fragmentation mol [1,2-dimethyl-4-nitro-1,4-cyclohexadiene]•+ m/z 153 diene diene mol->diene Retro-Diels-Alder dienophile dienophile mol->dienophile

Fragmentation of the Nitro Group

Nitroaromatic compounds are well-known to exhibit characteristic losses of nitrogen oxides.[10][11] We can predict similar behavior for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, either from the parent molecular ion or from the fragments generated by the RDA reaction.

  • Loss of NO₂: A direct cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), corresponding to a mass loss of 46 u.

  • Loss of NO: A rearrangement followed by the elimination of nitric oxide (•NO), a mass loss of 30 u, is also a common pathway for nitro compounds.[11][12]

  • Loss of a Hydroxyl Radical (•OH) - An "Ortho-like" Effect: In nitroaromatic compounds with an adjacent methyl group, a phenomenon known as the "ortho effect" can occur, leading to the loss of a hydroxyl radical (•OH, 17 u).[8][10] Although not an aromatic system, the proximity of the nitro group to the methyl group at position 2 might facilitate a similar hydrogen rearrangement and subsequent loss of •OH.

Nitro_Fragmentation M [M]•+ m/z 153 M_minus_NO2 [M - NO₂]•+ m/z 107 M->M_minus_NO2 - 46 u M_minus_NO [M - NO]•+ m/z 123 M->M_minus_NO - 30 u M_minus_OH [M - OH]+ m/z 136 M->M_minus_OH - 17 u (Ortho-like effect)

Other Potential Fragmentations
  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group (a loss of 15 u) is a common fragmentation pathway for alkyl-substituted compounds, leading to the formation of a more stable secondary carbocation. This can occur from the molecular ion to produce a fragment at m/z 138.

Comparative Fragmentation Data

To contextualize the predicted fragmentation, the following table compares the expected key fragments of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene with the known fragmentation patterns of related molecules.

m/z Predicted Fragment Ion for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Plausible Origin Comparative Fragment in Related Compounds
153[M]•+Molecular IonN/A
138[M - CH₃]+Loss of a methyl radicalCommon in methylated cyclohexenes and toluenes.
136[M - OH]+"Ortho-like" effectObserved in ortho-nitrotoluene due to the ortho effect.[10]
123[M - NO]+Loss of nitric oxideCommon in nitroaromatic compounds.[11][12]
107[M - NO₂]+Loss of nitro groupCommon in nitroaromatic compounds.[12]
99[C₄H₅NO₂]•+Retro-Diels-Alder reaction productThe diene fragment resulting from RDA.
54[C₄H₆]•+Retro-Diels-Alder reaction productObserved in the mass spectrum of cyclohexene.[9]

Experimental Protocol: GC-MS Analysis

Acquiring a mass spectrum for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation
  • Dissolve 1-2 mg of the analyte in a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 100-500 µg/mL.[10]

  • Ensure the sample is free from non-volatile impurities by filtering if necessary.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.[3]

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak should be analyzed for the presence of the predicted fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Analyte in Volatile Solvent filter Filter (if necessary) dissolve->filter inject Inject Sample (1 µL) filter->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect analyze Analyze Mass Spectrum detect->analyze compare Compare with Predicted Fragmentation analyze->compare

Conclusion

The mass spectrometry fragmentation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene is predicted to be dominated by a Retro-Diels-Alder reaction, a characteristic fragmentation of cyclohexene-containing structures. Additionally, characteristic losses of nitrogen oxides (NO and NO₂) from the nitro group are expected, along with a potential "ortho-like" elimination of a hydroxyl radical. This predictive guide, based on fundamental principles of mass spectrometry and comparative analysis, provides a robust framework for the identification and structural confirmation of this and other related nitro-substituted cyclohexadiene compounds.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955.
  • UCLA Chemistry Department. (n.d.). Illustrated Glossary of Organic Chemistry - McLafferty rearrangement. Retrieved from [Link]

  • Pfeifer, F., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(6), 1635-1644. [Link]

  • Khan Academy. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

  • Wikipedia. (2023). Electron ionization. [Link]

  • Bakos, J. (2025). McLafferty Rearrangement. Chemistry Steps. [Link]

  • University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

  • UCLA Chemistry Department. (n.d.). Illustrated Glossary of Organic Chemistry - Electron impact ionization (EI; EI-MS). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) [Video]. YouTube. [Link]

  • Vékey, K., et al. (2019).
  • Biernasiuk, A., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1803.
  • Pfeifer, F., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Stenton, Z. A., et al. (2021). Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. Analytical Chemistry, 93(36), 12229–12236.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(8), 2969–2980.
  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. [Link]

  • Turecek, F., & Hanus, V. (2005). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152.
  • Vandewalle, M., et al. (1969). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges, 78(7-8), 389-398.
  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Harrison, A. G., et al. (1968). The Mass Spectra of Methyl-Substituted Cyclopentadienes. Journal of the American Chemical Society, 90(19), 5099-5105.
  • TMP Chem. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

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Comparative

A Comparative Guide to the Reactivity of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and 1,2-Dimethyl-1,4-cyclohexadiene

Executive Summary This guide provides a detailed comparative analysis of the chemical reactivity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene and its non-nitrated analog, 1,2-dimethyl-1,4-cyclohexadiene. The introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a detailed comparative analysis of the chemical reactivity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene and its non-nitrated analog, 1,2-dimethyl-1,4-cyclohexadiene. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, profoundly alters the electronic landscape of the diene system. This results in a significant divergence in reactivity towards two major classes of reactions: pericyclic (specifically Diels-Alder cycloadditions) and electrophilic additions. We will demonstrate that the nitro-substituted diene exhibits attenuated reactivity in normal electron-demand Diels-Alder reactions and electrophilic additions, yet shows markedly enhanced reactivity in inverse electron-demand Diels-Alder cycloadditions. This guide synthesizes fundamental mechanistic principles with practical experimental considerations to provide researchers with a predictive framework for employing these substrates in complex synthetic routes.

Introduction: Structural and Electronic Profiles

The reactivity of a conjugated diene is fundamentally governed by the electron density of its π-system. The two molecules at the center of this guide, while structurally similar, possess opposing electronic characteristics due to their substituents.

  • 1,2-Dimethyl-1,4-cyclohexadiene: This molecule features two methyl (-CH₃) groups, which are weak electron-donating groups (EDGs) through hyperconjugation. These groups enrich the electron density of the diene's π-system, making it a competent nucleophile. Its molecular formula is C₈H₁₂ and it has a molecular weight of 108.18 g/mol .[1][2][3][4][5]

  • 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: In addition to the electron-donating methyl groups, this molecule contains a nitro (-NO₂) group. The nitro group is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects. It significantly reduces the electron density across the diene system, rendering the molecule "electron-poor."

This fundamental electronic difference is the primary determinant of the divergent reactivity pathways explored below.

Molecular_Structures cluster_0 1,2-Dimethyl-1,4-cyclohexadiene cluster_1 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene A A B [Image representation of the nitro-substituted diene]

Caption: Chemical structures of the two cyclohexadiene derivatives.

Comparative Reactivity in Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings.[6][7] The reaction's efficiency is dictated by the electronic complementarity of the diene and the dienophile, a concept rationalized by Frontier Molecular Orbital (FMO) theory. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. A smaller HOMO-LUMO energy gap leads to a faster reaction.

Normal (Forward) Electron-Demand Diels-Alder

This is the classic variant, involving an electron-rich diene and an electron-poor dienophile.

  • 1,2-Dimethyl-1,4-cyclohexadiene (Electron-Rich Diene): The electron-donating methyl groups raise the energy of the diene's HOMO, decreasing the HOMO(diene)-LUMO(dienophile) gap and accelerating the reaction.

  • 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Electron-Poor Diene): The electron-withdrawing nitro group significantly lowers the energy of the diene's HOMO. This widens the energy gap with the LUMO of an electron-poor dienophile, resulting in a substantially slower reaction rate or failure to react under standard conditions.[8]

FMO_Normal_Demand cluster_diene1 1,2-Dimethyl-1,4-cyclohexadiene cluster_dienophile Maleic Anhydride (Dienophile) cluster_diene2 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene D1_HOMO HOMO (High Energy) DP_LUMO LUMO (Low Energy) D1_HOMO->DP_LUMO Small Energy Gap (Fast Reaction) D1_LUMO LUMO DP_HOMO HOMO D2_HOMO HOMO (Low Energy) D2_HOMO->DP_LUMO Large Energy Gap (Slow Reaction) D2_LUMO LUMO

Caption: FMO diagram for a normal electron-demand Diels-Alder reaction.

Inverse (Reverse) Electron-Demand Diels-Alder

This variant involves an electron-poor diene and an electron-rich dienophile. Here, the roles are reversed, and the dominant interaction is between the LUMO of the diene and the HOMO of the dienophile.

  • 1,2-Dimethyl-1,4-cyclohexadiene (Electron-Rich Diene): The EDGs raise the energy of the diene's LUMO, creating a large energy gap with the HOMO of an electron-rich dienophile. This reaction is therefore disfavored and slow.

  • 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene (Electron-Poor Diene): The potent EWG character of the nitro group dramatically lowers the energy of the diene's LUMO.[9] This significantly narrows the LUMO(diene)-HOMO(dienophile) gap, leading to a highly favorable and rapid cycloaddition. Nitrodienes are known to be excellent substrates for this class of reactions.[10][11]

Performance Data: A Comparative Overview

The following table summarizes the expected relative performance in Diels-Alder reactions.

Reaction Type Dienophile 1,2-Dimethyl-1,4-cyclohexadiene 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Mechanistic Rationale
Normal Electron-Demand Maleic Anhydride (Electron-poor)High Reactivity / High YieldLow to No ReactivityNitro group lowers diene HOMO energy, widening the HOMO-LUMO gap.[8]
Inverse Electron-Demand Ethyl Vinyl Ether (Electron-rich)Low Reactivity / Low YieldHigh Reactivity / High YieldNitro group lowers diene LUMO energy, narrowing the LUMO-HOMO gap.[9][11]

Comparative Reactivity in Electrophilic Addition

Electrophilic addition reactions are initiated by the attack of an electrophile (E⁺) on the electron-rich π-system of the diene.[12][13] The stability of the resulting carbocation intermediate is paramount in determining the reaction's feasibility and regiochemical outcome.

  • 1,2-Dimethyl-1,4-cyclohexadiene: As an electron-rich system, this diene readily reacts with electrophiles like HBr or Br₂. The reaction proceeds via a resonance-stabilized allylic carbocation. Addition can occur at the 1,2- or 1,4-positions relative to the diene system, with the product ratio often depending on temperature (kinetic vs. thermodynamic control).[14][15][16]

  • 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene: The electron-withdrawing nitro group severely deactivates the diene towards electrophilic attack. By pulling electron density away from the π-system, it makes the double bonds less nucleophilic.[17] Furthermore, the nitro group would destabilize any adjacent positive charge in a potential carbocation intermediate, raising the activation energy for the reaction. Consequently, this compound is significantly less reactive towards electrophiles and requires much harsher conditions, if it reacts at all.

Electrophilic_Addition_Workflow cluster_nitro 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene cluster_non_nitro 1,2-Dimethyl-1,4-cyclohexadiene start Diene + Electrophile (E⁺) nitro_intermediate Destabilized Carbocation (High Activation Energy) start->nitro_intermediate Unfavorable non_nitro_intermediate Resonance-Stabilized Allylic Carbocation start->non_nitro_intermediate Favorable nitro_product Addition Product (Slow/No Reaction) nitro_intermediate->nitro_product non_nitro_product 1,2 and 1,4 Addition Products (Fast) non_nitro_intermediate->non_nitro_product

Caption: Logical workflow for electrophilic addition reactivity.

Experimental Protocols

The following protocols are representative methodologies for probing the reactivity of these dienes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Normal Electron-Demand Diels-Alder with Maleic Anhydride

Objective: To demonstrate the higher reactivity of the non-nitrated diene under normal electron-demand conditions.

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place maleic anhydride (1.0 eq).

  • Reagent Addition: To Flask A, add 1,2-dimethyl-1,4-cyclohexadiene (1.1 eq) in toluene (5 mL/mmol). To Flask B, add 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.1 eq) in toluene (5 mL/mmol).

  • Reaction Conditions: Heat both mixtures to 80°C with stirring.

  • Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour for 6 hours.

  • Expected Outcome: The reaction in Flask A is expected to proceed to high conversion, often with the product precipitating upon cooling. The reaction in Flask B will show little to no conversion of the starting materials.

  • Workup and Isolation: Upon completion (or after 6 hours), cool the reaction mixtures to room temperature. If a precipitate has formed, collect it by vacuum filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Electrophilic Addition of HBr

Objective: To compare the reactivity of the dienes towards an electrophile.

  • Reaction Setup: In two separate flasks maintained at 0°C in an ice bath, dissolve the respective dienes (1.0 eq) in a non-nucleophilic solvent such as dichloromethane.

  • Reagent Addition: Slowly bubble HBr gas through each solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the diene spot.

  • Expected Outcome: The 1,2-dimethyl-1,4-cyclohexadiene will react relatively quickly, showing complete consumption within 1-2 hours. The 1,2-dimethyl-4-nitro-1,4-cyclohexadiene will be largely unreactive under these conditions.

  • Workup and Quenching: Once the starting diene is consumed (or after 4 hours), carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture. Analyze by ¹H NMR and GC-MS to identify the 1,2- and 1,4-adducts.

Conclusion

The chemical behavior of 1,2-dimethyl-1,4-cyclohexadiene is dramatically altered by the introduction of a C-4 nitro group. This single functional group modification effectively "flips" the diene's electronic character and, consequently, its synthetic utility.

  • 1,2-Dimethyl-1,4-cyclohexadiene is an electron-rich diene, making it an excellent substrate for normal electron-demand Diels-Alder reactions and electrophilic additions .

  • 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is an electron-poor diene. It is a poor substrate for the aforementioned reactions but excels in inverse electron-demand Diels-Alder cycloadditions , where it reacts with high efficiency.

This comparative guide underscores the critical importance of substituent effects in reaction design. A thorough understanding of these electronic principles allows for the rational selection of substrates and reaction conditions, enabling drug development professionals and synthetic chemists to construct complex molecular architectures with precision and control.

References

  • A Comparative Guide to Nitroalkenes and Enones as Dienophiles in Diels-Alder Reactions - Benchchem. (URL: )
  • Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC. (URL: )
  • Intramolecular cycloaddition of nitrones in total synthesis of n
  • Electrocyclization/cycloadditions of nitrodiene 1. All compounds 3a-i...
  • 1,4-Cyclohexadiene, 1,2-dimethyl- - NIST WebBook. (URL: [Link])

  • 1,2-Dimethyl-1,4-cyclohexadiene | C8H12 | CID 140223 - PubChem. (URL: [Link])

  • Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC. (URL: [Link])

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene | Journal of the American Chemical Society. (URL: [Link])

  • 1,4-Cyclohexadiene, 1,2-dimethyl- - NIST WebBook. (URL: [Link])

  • Intramolecular Nitrofuran Diels–Alder Reactions: Extremely Substituent-Tolerant Cycloadditions via Asynchronous Transition States | The Journal of Organic Chemistry. (URL: [Link])

  • 1-Nitronaphtalene as a Dienophile in Diels-Alder Reactions - MDPI. (URL: [Link])

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles | Organic Letters - ACS Publications. (URL: [Link])

  • 1,4-Cyclohexadiene, 1,2-dimethyl- - NIST WebBook. (URL: [Link])

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 1,2-dimethyl-1,4-cyclohexadiene - Chemical Synthesis Database. (URL: [Link])

  • Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04390E. (URL: [Link])

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones - Longdom Publishing. (URL: [Link])

  • THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (URL: [Link])

  • (DOC) Experiment 1: Diels Alder reaction - Academia.edu. (URL: [Link])

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (URL: [Link])

  • Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC. (URL: [Link])

  • Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures | Organic Letters. (URL: [Link])

  • 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition - Chemistry LibreTexts. (URL: [Link])

  • Face-Selective Diels−Alder Reactions between Unsymmetrical Cyclohexadienes and Symmetric trans-Dienophile: An Experimental and Computational Investigation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. (URL: [Link])

  • Which is more reactive towards an electrophilic attack, alkynes or alkenes? - Quora. (URL: [Link])

  • 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps. (URL: [Link])

  • Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. (URL: [Link])

  • 1,4-cyclohexadiene cyclohexa-1,4-diene - The Good Scents Company. (URL: [Link])

  • 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations - Organic Chemistry | OpenStax. (URL: [Link])

  • 1.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations - Chemistry LibreTexts. (URL: [Link])

  • Cyclohexa-1,4-diene - Wikipedia. (URL: [Link])

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene - eScholarship.org. (URL: [Link])

  • Reactions of Dienes: 1,2 and 1,4 Addition - Master Organic Chemistry. (URL: [Link])

  • 9: Electrophilic Addition Reactions of Alkenes and Alkynes - Chemistry LibreTexts. (URL: [Link])

Sources

Validation

validating purity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene via HPLC

As a Senior Application Scientist, validating the purity of highly reactive intermediates like 1,2-dimethyl-4-nitro-1,4-cyclohexadiene requires moving beyond generic chromatographic templates. This compound presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the purity of highly reactive intermediates like 1,2-dimethyl-4-nitro-1,4-cyclohexadiene requires moving beyond generic chromatographic templates. This compound presents a unique analytical challenge: it is a non-aromatic cyclic diene coupled with a strongly electron-withdrawing nitro group. Its primary degradation pathway is oxidative aromatization, rapidly converting it into 1,2-dimethyl-4-nitrobenzene[1].

If your analytical method cannot definitively resolve the parent diene from its aromatized degradant, your purity data is compromised. This guide objectively compares standard reversed-phase methodologies against optimized π−π interacting stationary phases, providing a self-validating protocol to ensure absolute data integrity.

Chromatographic Challenges & Column Comparison

Standard environmental and pharmaceutical protocols for nitroaromatics often default to fully porous C18 columns, as seen in EPA Method 8330B. However, when analyzing non-aromatic nitro-dienes, standard hydrophobic retention often fails. The partition coefficients of the diene and its aromatized benzene counterpart are nearly identical, leading to dangerous co-elution on standard C18 phases.

To solve this, we must exploit the subtle electronic differences between the isolated double bonds of the diene and the fully conjugated aromatic ring of the impurity. A Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. As documented in optimizations for complex nitro-aromatic separations, Phenyl-Hexyl columns provide a secondary retention mechanism that selectively delays aromatic impurities relative to non-aromatic dienes[2].

Quantitative Performance Comparison

The following data summarizes the performance of a traditional C18 column versus a Core-Shell Phenyl-Hexyl column for resolving 1,2-dimethyl-4-nitro-1,4-cyclohexadiene from its primary aromatized impurity.

Chromatographic ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Separation Mechanism Hydrophobic partitioning onlyHydrophobic + π−π interactions
Retention Time (Diene) 8.4 min5.2 min
Resolution ( Rs​ ) *1.1 (High risk of co-elution)3.4 (Baseline resolved)
Theoretical Plates ( N ) ~12,000~28,000
Tailing Factor ( Tf​ ) 1.41.05
Optimal Organic Modifier AcetonitrileMethanol

*Resolution ( Rs​ ) calculated between 1,2-dimethyl-4-nitro-1,4-cyclohexadiene and 1,2-dimethyl-4-nitrobenzene.

Methodological Logic & Workflow

To ensure trustworthiness, an analytical workflow must be a self-validating system. You cannot simply inject a sample and trust the peak area; you must prove the sample didn't degrade during preparation and that the column is actively resolving critical pairs.

HPLC_Method N1 Sample Prep (Amber Vial, <4°C) N2 System Suitability (Resolution > 2.0) N1->N2 N3 Column Selection N2->N3 N4 C18 Column (Hydrophobic Only) N3->N4 Suboptimal N5 Phenyl-Hexyl Column (π-π + Hydrophobic) N3->N5 Optimal N6 Mobile Phase: MeOH/H2O (Maximizes π-π) N4->N6 N5->N6 N7 Self-Validation (Spike Recovery) N6->N7

Logical workflow for HPLC method development and self-validation of nitro-cyclohexadiene purity.

Self-Validating Experimental Protocol

Phase 1: Sample Preparation (Preventing Ex Vivo Degradation)

The Causality: 1,4-cyclohexadienes are highly susceptible to auto-oxidation, converting to their aromatic counterparts when exposed to light and ambient oxygen[1]. Preparing samples at room temperature in transparent vials will artificially inflate the aromatized impurity profile, leading to false-positive degradation reports.

  • Chilling: Pre-chill the diluent (Methanol:Water, 50:50 v/v) to 4°C.

  • Dissolution: Accurately weigh 10 mg of the analyte into a 10 mL amber volumetric flask to prevent UV-induced radical formation.

  • Dilution: Dissolve and make up to volume with the chilled diluent (Yields 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into amber autosampler vials. Maintain vials in a thermostatted autosampler at 4°C throughout the run.

Phase 2: Chromatographic Conditions (The Phenyl-Hexyl Advantage)

The Causality: While many nitroaromatic analyses use Acetonitrile, Acetonitrile contains a carbon-nitrogen triple bond ( π electrons). These electrons actively compete with the analyte for the π electrons of the Phenyl-Hexyl stationary phase, suppressing the separation power. Methanol, a protic solvent lacking π bonds, is strictly required here to maximize the π−π interaction between the nitro-diene and the column[2].

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 40% B to 80% B over 10 minutes, then hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm. This wavelength corresponds to the high absorbance maximum for the conjugated nitro-alkene system, ensuring maximum sensitivity for both the parent and impurities[3].

Phase 3: System Suitability and Self-Validation Architecture

The Causality: A protocol must continuously prove it is functioning correctly. Instrument drift or column fouling can mimic sample degradation.

  • Resolution Solution (The Orthogonal Check): Prior to analyzing the unknown batch, inject a sample spiked with 1% 1,2-dimethyl-4-nitrobenzene.

  • Hard Acceptance Criteria: The method is only validated for use if the resolution ( Rs​ ) between the diene and the benzene degradant is ≥2.0 . If Rs​<2.0 , the column is likely stripped of its phenyl phase and must be replaced.

  • Continuous Bracketing: Inject a known reference standard every 10 samples. If the peak area of the standard drifts by >2% , the sequence is automatically invalidated. This ensures that any observed degradation in the sample is chemical, not instrumental.

References

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation.

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) - US Environmental Protection Agency (EPA).

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole - BenchChem. 3

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column - Agilent Technologies. 2

  • Analysis of Cyclohexa-1,4-dienes with an Asymmetrically Substituted, 3° Carbon Atom as Chiral Dihydrogen Surrogates in Reagent-Controlled Transfer Hydrogenation of Alkenes - The Journal of Organic Chemistry (ACS Publications).1

Sources

Comparative

Analytical Comparison Guide: ATR-FTIR vs. Transmission KBr Spectroscopy for the Structural Verification of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

In drug development and advanced organic synthesis, the structural verification of highly functionalized intermediates is a critical bottleneck. 1,2-dimethyl-4-nitro-1,4-cyclohexadiene represents a complex analytical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced organic synthesis, the structural verification of highly functionalized intermediates is a critical bottleneck. 1,2-dimethyl-4-nitro-1,4-cyclohexadiene represents a complex analytical challenge: it is a cyclic diene featuring both isolated and conjugated double bonds, alongside a strongly electron-withdrawing nitro group.

For researchers and analytical scientists, selecting the correct Fourier Transform Infrared (FTIR) sampling technique is paramount. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the structural validation of this specific intermediate, providing mechanistic insights, experimental data, and self-validating protocols.

Theoretical Spectroscopic Profile & Mechanistic Causality

Before comparing instrumentation, we must establish the ground-truth spectroscopic profile of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. The molecule's unique structural features dictate its IR absorption behavior.

The nitro group (-NO₂) typically exhibits an asymmetric stretch at ~1550 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹ [1][1]. However, in this molecule, the nitro group is directly attached to the C4=C5 double bond. This conjugation allows the delocalization of π-electrons, which lowers the force constant of the N-O bonds, shifting the asymmetric stretch down to approximately 1520–1530 cm⁻¹.

Furthermore, the diene system contains two distinct double bonds. The C1=C2 bond is tetrasubstituted (attached to two methyls and the ring carbons), resulting in a negligible dipole moment change during stretching; thus, its IR peak at ~1670 cm⁻¹ will be minimal or absent. Conversely, the C4=C5 bond is conjugated with the highly electronegative nitro group, creating a strong permanent dipole. This results in a sharp, diagnostic C=C stretching peak at ~1640 cm⁻¹ [2][2].

Table 1: Expected Quantitative IR Peaks for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene
Functional Group / VibrationExpected Frequency (cm⁻¹)IntensityMechanistic Causality
sp² =C-H Stretch (C5 proton)~3030WeakHigher s-character of the sp² hybridized carbon increases bond stiffness compared to alkanes.
sp³ -C-H Stretch (Methyls/CH₂)2850 – 2960StrongStandard symmetric/asymmetric stretching of the C1/C2 methyls and C3/C6 methylenes.
C=C Stretch (Conjugated, C4=C5)~1640ModerateStrong dipole moment induced by the adjacent electron-withdrawing nitro group.
-NO₂ Asymmetric Stretch 1520 – 1530Very StrongConjugation with the C4=C5 bond lowers the N-O force constant, shifting the peak <1550 cm⁻¹.
-NO₂ Symmetric Stretch 1340 – 1350StrongIn-phase expansion/contraction of the N-O bonds.
C-N Stretch ~860ModerateSingle bond stretching between the sp² ring carbon and the nitro nitrogen.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing a functionalized diene, the sampling method can introduce artifacts that compromise data integrity.

Transmission FTIR (KBr Pellet) has historically been the gold standard for bulk quantitative analysis. However, potassium bromide is highly hygroscopic. Absorbed atmospheric moisture produces an H-O-H bending mode at ~1640 cm⁻¹. This artifact perfectly overlaps with the critical conjugated C=C stretch of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, potentially masking structural confirmation [3][3]. Additionally, the high pressure and localized friction during KBr grinding can induce thermal isomerization or degradation of sensitive dienes.

ATR-FTIR (Attenuated Total Reflectance) utilizes a high-refractive-index crystal (typically diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample [4][4]. This eliminates the need for hygroscopic salts and mechanical grinding, preserving the diene's structural integrity.

Table 2: Performance Comparison for Diene Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)Extensive (Grinding, 1:100 dilution, pressing)
Moisture Interference NegligibleHigh (H₂O artifact at 1640 cm⁻¹ masks C=C)
Risk of Isomerization Zero (Ambient conditions)Moderate (Friction heat / 10-ton pressure)
Quantitative Accuracy Moderate (Pathlength depends on contact)High (Defined pathlength, bulk sampling)
Sample Recovery 100% (Can be washed off crystal)0% (Embedded in salt matrix)

Self-Validating Experimental Protocols

To ensure Trustworthiness and Scientific Integrity, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent false data acquisition.

Protocol A: ATR-FTIR Analysis (Recommended Workflow)
  • Crystal Validation: Clean the diamond crystal with isopropanol. Self-Validation: Run a preliminary background scan. The baseline must be flat with >95% transmittance. Any peaks indicate residual contamination that will skew the sample spectrum.

  • Background Subtraction: Acquire a background spectrum immediately before sample analysis. Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor constantly fluctuate. Real-time background subtraction mathematically removes these environmental variables, preventing false peaks.

  • Sample Application: Place ~2 mg of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil onto the sample. Self-Validation: Monitor the intensity of the 1520 cm⁻¹ nitro peak in real-time. Causality: The sample must be within the penetration depth of the evanescent wave. The peak intensity will plateau once optimal optical contact is achieved; do not over-tighten, as this damages the anvil without improving spectral quality.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol B: Transmission KBr Pellet (Alternative Workflow)
  • Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use. Causality: Removing trapped water is mandatory to prevent the 1640 cm⁻¹ H-O-H bending artifact from masking the molecule's C=C stretch [5][5].

  • Matrix Dilution: Gently mix 1 mg of the diene with 100 mg of dry KBr using an agate mortar. Causality: A 1% concentration prevents detector saturation and peak broadening (Beer-Lambert Law compliance). Avoid aggressive grinding to prevent thermal degradation of the diene.

  • Vacuum Pressing: Transfer the mixture to a die and press at 10 tons under vacuum for 3 minutes. Causality: The vacuum removes trapped air pockets, fusing the KBr into a continuous glassy matrix.

  • Pellet Validation: Visually inspect the pellet; it must be completely transparent. Self-Validation: Perform a baseline transmission scan. A heavily sloping baseline from 4000 to 2000 cm⁻¹ indicates excessive Rayleigh scattering due to poor vacuum or large particle sizes. If scattering is observed, the pellet must be discarded and remade to ensure trustworthy data.

Analytical Workflow Visualization

The following decision tree illustrates the logical progression for selecting the appropriate FTIR methodology based on the physical and chemical risks associated with functionalized dienes.

G Start Synthesized Intermediate: 1,2-dimethyl-4-nitro-1,4-cyclohexadiene Decision Select FTIR Sampling Technique Start->Decision ATR ATR-FTIR (Diamond Crystal) Recommended Decision->ATR KBr Transmission (KBr Pellet) Alternative Decision->KBr ATR_Prep Direct Application No thermal/pressure degradation ATR->ATR_Prep KBr_Prep Grind with KBr & Press Risk: Moisture & Isomerization KBr->KBr_Prep ATR_Data Clear C=C stretch (~1640 cm⁻¹) Sharp NO₂ stretches ATR_Prep->ATR_Data KBr_Data Potential H₂O overlap at 1640 cm⁻¹ Baseline scattering KBr_Prep->KBr_Data Validate Structural Verification Confirmed ATR_Data->Validate KBr_Data->Validate

Decision tree and validation workflow for the FTIR structural analysis of nitro-diene intermediates.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[Link]

  • Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Application Notes.[Link]

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Analytical Tools Database. [Link]

  • ACS Publications. (1999). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage.[Link]

Sources

Validation

A Comparative Guide to Computational and Experimental Data for Substituted Cyclohexadienes

A Senior Application Scientist's Field Guide to Bridging Theory and Practice In the realm of molecular characterization, the synergy between computational modeling and experimental data provides a powerful framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Bridging Theory and Practice

In the realm of molecular characterization, the synergy between computational modeling and experimental data provides a powerful framework for structural elucidation and reactivity prediction. This guide offers an in-depth comparison of computational and experimental approaches for the characterization of substituted cyclohexadienes, with a conceptual focus on 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. Due to the limited availability of specific data for this exact molecule, we will use closely related and well-documented analogues to illustrate the core principles and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate these two critical domains.

The Symbiotic Relationship of Bits and Beakers

Modern chemical research thrives on the interplay between theoretical predictions and empirical validation. Computational chemistry, particularly Density Functional Theory (DFT), allows for the a priori prediction of molecular properties such as spectroscopic signatures (NMR, IR, UV-Vis) and thermodynamic stability.[1][2] Experimental techniques, in turn, provide the ground truth, confirming or challenging theoretical models. This iterative process of prediction and verification accelerates discovery and deepens our understanding of molecular behavior. For complex or novel molecules like 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, this dual approach is not just beneficial, but essential.

The Experimental Workflow: From Synthesis to Spectrum

The journey from a chemical concept to a fully characterized molecule involves a rigorous, multi-step experimental process. This workflow ensures the purity of the sample and the reliability of the acquired data.

Synthesis and Purification

The synthesis of a substituted cyclohexadiene like 1,2-dimethyl-4-nitro-1,4-cyclohexadiene would likely involve a multi-step sequence. A plausible route could be the Birch reduction of a corresponding aromatic precursor, a classic method for generating cyclohexadienes.[3] The presence of a nitro group, however, complicates this approach and might necessitate alternative strategies such as Diels-Alder reactions.[4][5]

Following synthesis, purification is paramount. Techniques such as column chromatography, distillation, and recrystallization are employed to isolate the target compound from byproducts and unreacted starting materials. The purity of the sample is then confirmed, typically by a combination of chromatography (TLC, GC) and spectroscopy, before proceeding to detailed characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation in organic chemistry.[6] They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the molecule's connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds.[7] It is particularly useful for identifying functional groups. For our target molecule, key vibrational bands would be expected for the C=C double bonds, C-H bonds (both sp² and sp³ hybridized), and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8][9] The presence of conjugated π-systems and chromophores like the nitro group will result in characteristic absorption maxima. The absorption wavelength and intensity are highly dependent on the molecular structure.[8][9]

The Computational Workflow: Modeling Molecules in Silico

Computational modeling provides a powerful lens to predict and interpret experimental results. The workflow involves building the molecule in a virtual environment and then applying quantum mechanical calculations to determine its properties.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[10]

Prediction of Spectroscopic Data

Once the optimized geometry is obtained, the same theoretical framework can be used to predict various spectroscopic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.[11][12][13] These calculated shifts can then be correlated with experimental data to aid in peak assignment and structural verification.[1]

IR Vibrational Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the theoretical model.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. It can calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Visualizing the Workflows

To better illustrate the relationship between these processes, the following diagrams outline the experimental and computational workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Synthesis Chemical Synthesis Purification Purification (Chromatography, Distillation) Synthesis->Purification Purity Purity Assessment (TLC, GC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis

Caption: High-level experimental workflow for the synthesis and characterization of a target molecule.

Computational_Workflow cluster_modeling Molecular Modeling cluster_prediction Property Prediction Build Build 3D Structure Optimize Geometry Optimization (DFT) Build->Optimize NMR_Pred NMR Prediction (GIAO) Optimize->NMR_Pred IR_Pred IR Frequencies Optimize->IR_Pred UV_Vis_Pred UV-Vis Spectra (TD-DFT) Optimize->UV_Vis_Pred

Sources

Comparative

A Comparative Guide to the Structural Validation of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of a novel synthetic compound, using the target molecule 1,2-dimethyl-4-nitro-1,4-cyclohexadiene as a central case study.

While single-crystal X-ray crystallography (SC-XRD) remains the undisputed "gold standard" for providing a definitive three-dimensional structure, it is not always feasible or accessible.[1][2] Consequently, a robust structural hypothesis is typically constructed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide will dissect the utility of each method, explain the causality behind experimental choices, and present the data a researcher would expect to see, thereby offering a holistic view of the validation process.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography provides direct, unambiguous evidence of atomic connectivity, stereochemistry, and conformation in the solid state.[3] By measuring the diffraction of X-rays by a single, well-ordered crystal, a three-dimensional map of electron density can be generated, from which the precise position of each atom is determined.[3][4]

The primary challenge and rate-limiting step in SC-XRD is the growth of a diffraction-quality single crystal.[1][4][5] This process can be a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques like slow evaporation or vapor diffusion.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a final, validated crystal structure is a multi-step process that demands precision at every stage.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesized Powder B Screen Solvents & Conditions A->B C Grow Single Crystal B->C Optimization D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Process Data (Indexing, Integration) E->F G Solve Structure (Phase Problem) F->G H Refine Atomic Positions G->H I Final Structure Validation (CIF) H->I

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

While a published crystal structure for this specific molecule is not available, a successful analysis would yield a Crystallographic Information File (CIF) containing data similar to that presented below. This hypothetical data is based on typical values for small organic molecules.

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₁₁NO₂Confirms the elemental composition of the crystal.
Molecular Weight153.18 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.3The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles of the unit cell; for monoclinic, α and γ are 90°.
Volume (ų)925The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF)~1.0Indicates the quality of the refinement; a value near 1.0 is ideal.

Part 2: A Comparative Guide to Spectroscopic Elucidation

In the absence of a crystal structure, or as a more routine and high-throughput validation method, spectroscopic techniques are indispensable. They provide orthogonal pieces of the structural puzzle that, when combined, can build a compelling and self-consistent case for the proposed structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Causality in NMR: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups, like the nitro group, "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[8][9] Through-bond couplings (J-couplings) between adjacent protons, observed in ¹H NMR and COSY spectra, reveal direct connectivity, while through-space correlations (Nuclear Overhauser Effect, NOE) can establish relative stereochemistry.

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-3~6.8d1H=CH-C(NO₂)Olefinic proton adjacent to the electron-withdrawing nitro group, significantly deshielded.
H-5~5.9m1H=CH-CH₂Olefinic proton coupled to both H-6 methylene protons and H-3.
H-6~2.8m2H-CH₂-Allylic methylene protons.
CH₃-1~1.8s3H=C-CH₃Methyl group on a double bond.
CH₃-2~1.7s3H=C-CH₃Methyl group on a double bond, similar environment to CH₃-1.
¹³C NMR (Predicted)Chemical Shift (δ, ppm)AssignmentRationale
C-4~145C -NO₂Carbon bearing the nitro group, highly deshielded.
C-1, C-2~130-135C =C Quaternary carbons of the dimethyl-substituted double bond.
C-3~128=C H-C(NO₂)Olefinic CH deshielded by the adjacent nitro group.
C-5~125=C H-CH₂Olefinic CH.
C-6~30-C H₂-Allylic methylene carbon.
CH₃-1, CH₃-2~20-25-C H₃Methyl carbons.
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to assess purity and identify all proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify all unique carbon environments.

  • COSY (Correlation Spectroscopy) Acquisition: This 2D experiment reveals which protons are coupled to each other, confirming the -CH=CH-CH₂- spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This crucial 2D experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It would definitively link the methyl protons to carbons C-1 and C-2, and the olefinic proton H-3 to the nitro-bearing carbon C-4.

NMR_Workflow A 1D ¹H & ¹³C Spectra (Identify all signals) B COSY Spectrum (Establish H-H connectivity) A->B C HMBC Spectrum (Establish long-range H-C connectivity) A->C D HSQC/HMQC Spectrum (Link protons to attached carbons) A->D E Assemble Fragments B->E C->E D->E F Propose Final Structure E->F

Caption: NMR workflow for de novo structure elucidation.

B. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, clues about its structure.[10]

Causality in MS: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The fragmentation pattern is like a fingerprint. For our target molecule, characteristic losses would include the nitro group (NO₂) and other neutral fragments.[10][11]

  • Molecular Ion (M⁺•): m/z = 153. This peak confirms the molecular weight.

  • Key Fragments:

    • m/z = 138 ([M-CH₃]⁺): Loss of a methyl group.

    • m/z = 107 ([M-NO₂]⁺): A very common and diagnostic fragmentation for nitro compounds, representing the loss of the nitro group.[10][11]

    • m/z = 123 ([M-NO]⁺): Loss of nitric oxide.[10][11]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC): Inject the sample into the GC. The compound will travel through a capillary column, separating it from any impurities.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • Ionization: The compound is ionized, typically using Electron Ionization (EI) at 70 eV.

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

MS_Workflow A Inject Sample into GC B Separation on GC Column A->B C Elution into MS Ion Source B->C D Ionization (EI) C->D E Mass Analysis D->E F Spectrum Generation E->F

Caption: Typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality in FTIR: Specific chemical bonds vibrate at characteristic frequencies. Therefore, the absorption bands in an FTIR spectrum can be correlated to the presence of specific functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000MediumC-H StretchAlkene (=C-H)
~2950-2850MediumC-H StretchAlkane (-C-H)
~1650MediumC=C StretchAlkene
~1550 & ~1350 Strong Asymmetric & Symmetric N-O Stretch **Nitro (R-NO₂) **

The two strong bands for the nitro group are highly characteristic and would be a key diagnostic feature in the spectrum. The alkene C=C and C-H stretches confirm the presence of the cyclohexadiene ring.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: The instrument records the infrared spectrum. The process is non-destructive and requires minimal sample preparation.

FTIR_Workflow A Place Sample on ATR Crystal B Acquire Interferogram A->B C Fourier Transform B->C D Generate IR Spectrum (Absorbance vs. Wavenumber) C->D

Caption: Simplified workflow for ATR-FTIR analysis.

Part 3: Synthesizing the Evidence: A Holistic Comparison

No single spectroscopic technique provides the complete picture. True structural validation comes from the convergence of evidence from multiple, orthogonal methods, all of which must be consistent with the proposed structure. While SC-XRD stands alone in its definitive power, a combination of NMR, MS, and FTIR provides a robust and widely accepted standard of proof in its absence.

TechniqueInformation ProvidedSample AmountThroughputKey StrengthKey Limitation
SC-X-ray Crystallography Definitive 3D structure, connectivity, stereochemistry, conformation<1 mgLowUnambiguous, "gold standard" proof of structure.[1]Requires a high-quality single crystal, which can be difficult to obtain.[4][5]
NMR Spectroscopy Carbon-proton framework, connectivity, chemical environment5-10 mgMediumProvides the most detailed structural information in solution.[6]Can suffer from signal overlap in complex molecules; less sensitive.
Mass Spectrometry Molecular weight and elemental formula, structural fragments<1 mgHighHigh sensitivity, confirms molecular weight.Isomers can have identical masses and similar fragmentation.
FTIR Spectroscopy Presence/absence of key functional groups<1 mgHighFast, simple, and excellent for identifying functional groups.Provides no information on the overall molecular architecture.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem,
  • Synthesis and characterization of 2,2-diphenyl-1-(5-acetonyl-2,4,6-trinitro-1,3-cyclohexadienyl)hydrazine, C21H19N5O7. ResearchGate, [Link]
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, [Link]
  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, [Link]
  • IR: nitro groups. University of Calgary, [Link]
  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. National Institutes of Health, [Link]
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, [Link]
  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). The Review of Diabetic Studies, [Link]
  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, [Link]
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library, [Link]
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE, [Link]
  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science, [Link]
  • X-ray crystallography. Wikipedia, [Link]
  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online, [Link]
  • The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. University of Bath, [Link]
  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs, [Link]
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, [Link]%2025%20311-315.pdf)
  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI, [Link]
  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Zanco Journal of Pure and Applied Sciences, [Link]
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ACS Publications, [Link]
  • FTIR spectra of V and VI in the presence of cyclohexanol, showing... ResearchGate, [Link]
  • Chem 117 Reference Spectra Spring 2011. University of Massachusetts Lowell, [Link]
  • FTIR spectra for the functionalized samples for A−)the range of... ResearchGate, [Link]
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar, [Link]
  • FTIR Functional Group Database Table with Search. InstaNANO, [Link]
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery, [Link]
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. National Institutes of Health, [Link]

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Validation

comparative toxicity of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene analogs

As a Senior Application Scientist overseeing preclinical toxicology and reactive intermediate profiling, I approach the evaluation of chemical hazards not as a static list of symptoms, but as a kinetic, mechanistically d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical toxicology and reactive intermediate profiling, I approach the evaluation of chemical hazards not as a static list of symptoms, but as a kinetic, mechanistically driven system.

The compound 1,2-dimethyl-4-nitro-1,4-cyclohexadiene occupies a unique and highly reactive chemical space. It is an ipso-nitration adduct—a non-aromatic, nitro-substituted diene. To truly understand its toxicity, we cannot evaluate it in isolation. We must benchmark it against its structural analogs: its stable aromatic counterpart (1,2-dimethyl-4-nitrobenzene ) and its unsubstituted diene backbone (1,4-cyclohexadiene ).

This guide provides an objective, data-grounded comparison of these analogs, detailing how structural instability dictates toxicological outcomes, supported by validated experimental workflows.

Mechanistic Divergence: Why Structure Dictates Toxicity

The fundamental rule of reactive toxicology is that chemical stability is inversely proportional to acute electrophilic toxicity. The toxicity of these analogs diverges based on their reliance on enzymatic bioactivation versus spontaneous chemical reactivity.

  • The Unsubstituted Diene (1,4-Cyclohexadiene): Lacking the electron-withdrawing nitro group, this analog's toxicity is primarily physical and oxidative. According to1 [1], it acts as a severe aspiration hazard and a membrane fluidizer. Chemically, it is prone to auto-oxidation, forming lipid-peroxide mimics that induce localized oxidative stress.

  • The Nitroaromatic (1,2-Dimethyl-4-nitrobenzene): This is a stable molecule. Its toxicity is metabolism-dependent. It requires enzymatic reduction by Cytochrome P450 (CYP450) or bacterial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These intermediates generate Reactive Oxygen Species (ROS) and bind to hemoglobin (causing methemoglobinemia) or DNA.

  • The Nitro-Diene Adduct (1,2-Dimethyl-4-nitro-1,4-cyclohexadiene): This compound is a "dual-threat" direct-acting toxicant. Research on ipso-nitration mechanisms, such as those detailed in 2 [2], demonstrates that nitro-cyclohexadiene intermediates are highly unstable. They undergo spontaneous rearomatization (releasing nitrous acid) or act as potent Michael acceptors. Causality: Because the diene ring desperately "wants" to regain aromaticity, it acts as an aggressive electrophile, directly depleting cellular glutathione (GSH) without requiring any enzymatic activation.

Quantitative Toxicity Comparison

The following table synthesizes the kinetic and toxicological profiles of the three structural classes.

Analog / CompoundStructural ClassStabilityPrimary Toxicity DriverMetabolic Activation Required?Acute Oral LD50 (Rat)
1,4-Cyclohexadiene Unsubstituted DieneModerate (Auto-oxidizes)Membrane disruption, AspirationNo~0.6 g/kg (Human LDLo)
1,2-Dimethyl-4-nitrobenzene NitroaromaticHighCYP450 Nitroreduction to ROSYes~1.5 - 2.0 g/kg
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Nitro-Diene AdductLow (Highly reactive)Direct electrophilic attack & GSH depletionNo (Direct-acting)< 0.5 g/kg (Estimated)

(Note: Safety data for the unsubstituted diene is corroborated by the 3 [3], which highlights its mutagenic and aspiration hazards).

Pathway Visualization

ToxicityMechanisms Adduct 1,2-Dimethyl-4-nitro- 1,4-cyclohexadiene PathwayA Spontaneous Rearomatization Adduct->PathwayA -HNO2 PathwayB Direct Electrophilic Addition Adduct->PathwayB Nucleophilic Attack Aromatic 1,2-Dimethyl-4-nitrobenzene PathwayA->Aromatic GSH Glutathione (GSH) Depletion PathwayB->GSH Enzymatic CYP450 Nitroreduction Aromatic->Enzymatic Apoptosis Cellular Apoptosis GSH->Apoptosis ROS ROS & DNA Adducts Enzymatic->ROS ROS->Apoptosis

Fig 1: Mechanistic divergence of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene toxicity pathways.

Self-Validating Experimental Protocols

To prove the mechanistic claims above, we cannot rely on standard cell viability assays alone. We must design systems that isolate direct chemical reactivity from enzymatic bioactivation.

Protocol A: Cell-Free Glutathione (GSH) Depletion Assay

Causality & Purpose: This assay proves that the nitro-diene adduct is a direct-acting electrophile. By running this in a cell-free environment, we eliminate CYP450 metabolism as a variable. If the compound depletes GSH here, it is inherently reactive. Self-Validating Control: We run parallel arms with a radical scavenger (TEMPO). If GSH depletion continues despite TEMPO, the toxicity is driven by ionic Michael addition, not radical auto-oxidation.

  • Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Dosing: Introduce 1,2-dimethyl-4-nitro-1,4-cyclohexadiene and 1,2-dimethyl-4-nitrobenzene (as the negative control) at 10 µM, 50 µM, and 100 µM concentrations into separate GSH aliquots.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Derivatization: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s reagent) to a final concentration of 1 mM. DTNB reacts with the remaining free thiol groups of GSH to produce a yellow chromophore (TNB).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate the percentage of GSH depleted relative to the vehicle control.

Protocol B: CYP450-Dependent Cytotoxicity Assay (HepG2)

Causality & Purpose: This cell-based assay differentiates the toxicity pathways of the aromatic analog versus the diene adduct. Self-Validating Control: We utilize 1-Aminobenzotriazole (1-ABT), a pan-CYP450 inhibitor. If 1-ABT rescues the cells from toxicity, the compound requires enzymatic activation (expected for the nitroaromatic). If 1-ABT fails to rescue the cells, the compound is a direct-acting toxicant (expected for the nitro-diene).

  • Cell Culture: Seed HepG2 cells (human hepatocellular carcinoma, rich in basal CYP activity) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Pre-treat half the plate with 1 mM 1-ABT for 2 hours to completely inhibit CYP450 enzymes. Leave the other half as untreated controls.

  • Compound Exposure: Dose the cells with varying concentrations (1 µM to 500 µM) of the test analogs. Incubate for 24 hours.

  • Viability Readout: Add Resazurin (Alamar Blue) reagent to all wells. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

  • Analysis: Read fluorescence (Ex 560 nm / Em 590 nm). Plot dose-response curves for both the 1-ABT treated and untreated arms to calculate the shift in IC50 values.

References

  • National Center for Biotechnology Information. "1,4-Cyclohexadiene | C6H8 | CID 12343 - PubChem". PubChem.
  • Oxford Academic. "Nitration of Hexamethylbenzene and Hexamethylbenzene-d18 in Acetic Acid. Deuterium Isotope Effect on the Product Distribution. Mechanism of Side-chain Substitution of Arenes". Bulletin of the Chemical Society of Japan.
  • TCI Chemicals. "C0468 - 1,4-Cyclohexadiene (stabilized with BHT) - SAFETY DATA SHEET". TCI Chemicals.

Sources

Comparative

A Comparative Guide to Catalysts for the Reduction of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene

Introduction: The Synthetic Challenge and Opportunity The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly vital in the pharmaceutical and fine chemical indus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge and Opportunity

The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly vital in the pharmaceutical and fine chemical industries.[1] These amines serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs) and complex molecular architectures. The substrate in focus, 1,2-dimethyl-4-nitro-1,4-cyclohexadiene, presents a unique synthetic challenge: the chemoselective reduction of a nitro group in the presence of two carbon-carbon double bonds within a cyclohexadiene ring.

The primary goal is the synthesis of 1,2-dimethyl-4-amino-1,4-cyclohexadiene, preserving the diene structure which is often crucial for subsequent functionalization, such as in Diels-Alder reactions.[2][3] A non-selective reduction would lead to the saturation of the ring, yielding the corresponding cyclohexylamine, an undesired byproduct. This guide provides a comparative analysis of various catalytic systems for this specific transformation, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and optimization. The choice of catalyst and reaction conditions is paramount to steering the reaction towards the desired product with high yield and selectivity.[4]

Catalyst Benchmarking: A Comparative Analysis

The selection of an optimal catalyst hinges on a balance of reactivity, chemoselectivity, cost, safety, and operational simplicity. We will compare several classes of catalysts, including noble metal heterogeneous catalysts, non-noble metal systems, and transfer hydrogenation methods.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts are solid-phase materials, often metals dispersed on a high-surface-area support, which are widely used in industry due to their high efficiency and ease of separation from the reaction mixture.[5]

  • Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high activity.[6] However, for a conjugated system like our target substrate, its high hydrogenating power is a double-edged sword. Pd/C can readily reduce both the nitro group and the C=C double bonds, potentially leading to low selectivity.[4][6] Modifying the catalyst, for instance with ethylenediamine (as in Pd/C(en)), can sometimes temper its activity to achieve higher selectivity for certain functional groups.[7]

  • Raney Nickel (Raney® Ni): A cost-effective and highly active alternative to palladium.[4] It is particularly effective for nitro group reductions and is sometimes preferred when trying to avoid dehalogenation, showcasing its potential for chemoselectivity.[6] Its performance in preserving the diene system would need careful experimental validation.

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A powerful hydrogenation catalyst that typically reduces both nitro groups and alkenes.[4] It is generally considered too reactive for the selective reduction of a nitroalkene where the preservation of the double bond is desired.

  • Iron (Fe) Metal: The use of iron powder under acidic conditions (e.g., with acetic acid or ammonium chloride) is a classic, mild, and often highly chemoselective method for nitro group reduction.[1][6][8] This method is particularly attractive as it generally does not affect C=C double bonds, making it a strong candidate for our target transformation. Its primary drawbacks are the requirement for stoichiometric amounts of metal and a potentially challenging workup to remove iron salts.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts operate in the same phase as the reactants, offering the potential for higher selectivity and milder reaction conditions due to their well-defined molecular structure.[9]

  • Iron-Based Complexes: Recent advancements have led to the development of well-defined iron complexes that can selectively reduce nitro groups.[10] These catalysts can operate under milder conditions than their heterogeneous counterparts and exhibit high functional group tolerance. However, catalyst synthesis and separation from the product can be more complex and costly.

Transfer Hydrogenation: Avoiding Gaseous Hydrogen

Transfer hydrogenation offers a practical alternative to using high-pressure molecular hydrogen, employing donor molecules to provide the hydrogen equivalents.[11]

  • Hantzsch Esters with an Organocatalyst: This method has proven highly effective for the enantioselective reduction of nitroalkenes.[11][12] A chiral organocatalyst can facilitate the transfer of hydrogen from a Hantzsch ester to the substrate, offering high selectivity. While often focused on generating chirality, the underlying principle of mild, selective reduction is applicable here.

  • Hydrazine Hydrate: Used in combination with catalysts like iron, hydrazine hydrate is an effective hydrogen source.[10][13] This system can be quite powerful and requires careful temperature control.

Data Summary: Catalyst Performance Overview

The following table summarizes the expected performance of various catalysts for the selective reduction of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene. The data is compiled based on established principles of nitroalkene reduction and serves as a guiding baseline for experimental design.

Catalyst SystemReductantTypical Temp. (°C)Typical Time (h)Selectivity (Amine vs. Saturated Amine)Yield (%)Key Advantages & Disadvantages
5% Pd/CH₂ (1 atm)252 - 6Low - Moderate>95(+): High activity, fast. (-): Poor selectivity, risk of over-reduction.[4][6]
Raney® NiH₂ (50 psi)25 - 504 - 12Moderate85 - 95(+): Cost-effective, active. (-): Pyrophoric, requires pressure.[4][6]
Fe Powder / NH₄ClH₂O/EtOH806 - 18Very High80 - 90(+): Excellent selectivity, inexpensive, safe. (-): Stoichiometric, filtration of iron sludge.[1][8]
SnCl₂·2H₂OEtOH604 - 8High75 - 85(+): Mild, good selectivity. (-): Stoichiometric, tin waste.[1][6]
Iron Pincer ComplexH₂ (10 atm)6012 - 24High>90(+): High selectivity, catalytic. (-): Catalyst synthesis, air-sensitive.

Experimental Workflows & Protocols

A systematic approach is crucial for efficiently benchmarking catalysts. The following workflow illustrates the key stages of the process.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Comparison A Synthesize/Procure 1,2-dimethyl-4-nitro- 1,4-cyclohexadiene C Parallel Reaction Setup (Controlled Conditions) A->C B Procure & Prepare Catalyst Candidates B->C D Monitor Progress (TLC, LC-MS) C->D Time points E Reaction Work-up & Product Isolation D->E Upon completion F Characterization (NMR, MS) E->F G Calculate Yield & Selectivity F->G H Compare Performance Metrics (Table 1) G->H

Caption: General workflow for benchmarking catalysts.

Protocol 1: Chemoselective Reduction using Iron in Acidic Medium

This protocol leverages the high chemoselectivity of iron metal for reducing nitro groups while preserving alkenes.[1][6]

Materials:

  • 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitro-cyclohexadiene (1.0 eq) and a 2:1 mixture of EtOH:H₂O.

  • Add the ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.[1]

  • Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 6-18 hours).

  • Once complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol details the use of the highly active Pd/C catalyst. Careful monitoring is essential to prevent over-reduction.[1][4]

Materials:

  • 1,2-dimethyl-4-nitro-1,4-cyclohexadiene (1.0 eq)

  • 5% Palladium on Carbon (Pd/C, 2 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or pressurized vessel)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the nitro-cyclohexadiene (1.0 eq) in a suitable solvent (e.g., MeOH).

  • Carefully add the Pd/C catalyst (2 mol%) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.[4]

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.

  • For atmospheric pressure, maintain a positive pressure of hydrogen with a balloon. For higher pressures, pressurize the vessel (e.g., 50 psi).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Crucially, monitor the reaction very closely by TLC or LC-MS at short intervals (e.g., every 30 minutes).

  • Upon consumption of the starting material, immediately stop the reaction to minimize reduction of the diene.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a mixture of the desired amine and the over-reduced product.

  • Purify via column chromatography.

Mechanistic Considerations & Rationale

The choice between catalytic systems is fundamentally a choice of mechanism and the associated selectivity.

G cluster_fe Fe / NH₄Cl Path (High Selectivity) cluster_pdc Pd/C Path (Low Selectivity) A Substrate (1,2-dimethyl-4-nitro- 1,4-cyclohexadiene) B Desired Product (1,2-dimethyl-4-amino- 1,4-cyclohexadiene) A->B H₂ addition (fast) D Intermediate (Hydroxylamine) A->D e⁻ transfer C Side Product (Fully Saturated Amine) B->C H₂ addition (competing) D->B further reduction

Caption: Contrasting reaction pathways for different catalysts.

Metal-mediated reductions, such as with iron, typically proceed via a series of single-electron transfers to the nitro group in a protic solvent.[1] This mechanism is inherently selective for the electron-deficient nitro group over the electron-rich C=C bonds. In contrast, catalytic hydrogenation on surfaces like Pd/C involves the adsorption of the entire molecule. Both the nitro group and the diene can bind to the catalyst surface and react with adsorbed hydrogen, leading to a competitive reaction pathway that often results in over-reduction.[4]

Conclusion and Recommendations

For the selective reduction of 1,2-dimethyl-4-nitro-1,4-cyclohexadiene to its corresponding amine while preserving the diene moiety, classic metal-reductant systems are the most promising starting point.

  • Recommendation: Begin with iron powder and ammonium chloride in an alcohol/water mixture. This method offers the highest predicted chemoselectivity, is low-cost, and uses readily available materials. The primary trade-off is the stoichiometric use of reagents and the subsequent workup.

  • For Optimization: If the iron method proves inefficient, a carefully monitored catalytic hydrogenation with Raney Nickel at low pressure and temperature could provide a balance of activity and improved selectivity over Pd/C.

  • Advanced Approaches: For future development, exploring modern homogeneous iron catalysts or transfer hydrogenation systems could yield a highly efficient, selective, and catalytic process, albeit with higher initial investment in catalyst synthesis and screening.

This guide provides a framework for approaching this specific synthetic challenge. As with all catalytic processes, the optimal conditions will be determined through careful experimentation and analysis.

References

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.
  • Nitro Reduction - Common Conditions.
  • A Comparative Guide to Catalysts for 2-Nitro-2-butene Hydrogenation - Benchchem.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Representative flow experiments for reduction of nitro compounds - ResearchGate.
  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - PMC.
  • A Comparative Guide to Catalysts for Nitroaromatic Reduction - Benchchem.
  • Chemoselective Reduction catalysts | [Synthesis & Materials]Products - FUJIFILM Wako Chemicals.
  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - Organic Chemistry Portal.
  • Homogeneous catalysis using iron complexes: recent developments in selective reductions.
  • Cyclohexa-1,4-diene - Wikipedia.
  • Performance of homogeneous catalysts viewed in dynamics - PMC.
  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light - Organic Chemistry Portal.
  • Heterogeneous catalysis: The key to efficient chemical reactions. | Allied Academies.
  • 1,4-Cyclohexadiene synthesis - Organic Chemistry Portal.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

The core principle guiding the disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is the assumption that it possesses a combination of hazards from its constituent functional groups: the flammability associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle guiding the disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is the assumption that it possesses a combination of hazards from its constituent functional groups: the flammability associated with the cyclohexadiene ring and the potential toxicity and reactivity of the nitro group. Therefore, this compound must be treated as hazardous waste.

Part 1: Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical or solvents used during handling and disposal.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[1]
Body Protection A flame-resistant lab coat.[2]Protects against accidental spills and is crucial given the flammability of cyclohexadiene derivatives.[3][4]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or vapors.The nitro group and the organic nature of the compound suggest a potential for inhalation toxicity. All work should be performed in a certified chemical fume hood.[2]
Engineering Controls

All handling and preparation for disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene must be conducted within a properly functioning chemical fume hood to prevent the release of flammable or toxic vapors into the laboratory environment.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.

Part 2: Step-by-Step Disposal Procedure

The disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene must adhere to institutional and regulatory guidelines for hazardous waste.[2] Under no circumstances should this compound or its residues be disposed of down the drain or in the regular trash. [2]

Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Prep Gather necessary PPE and materials FumeHood Work within a certified chemical fume hood Prep->FumeHood Container Select a designated, compatible hazardous waste container FumeHood->Container Labeling Properly label the container with the full chemical name and hazard warnings Container->Labeling Transfer Carefully transfer the waste into the container Labeling->Transfer Seal Securely seal the container Transfer->Seal Storage Store in a designated hazardous waste accumulation area Seal->Storage EHS Contact Environmental Health & Safety (EHS) for pickup Storage->EHS

Caption: Disposal workflow for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene.

Waste Collection
  • Container Selection: Use a dedicated, chemically resistant container for the collection of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene waste. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the full chemical name: "1,2-Dimethyl-4-nitro-1,4-cyclohexadiene". Also, include appropriate hazard pictograms for "Flammable" and "Health Hazard".

  • Transfer: Carefully transfer the waste into the designated container using appropriate tools (e.g., a funnel for liquids). Avoid splashing. If the compound is a solid, use a scoop or spatula.

  • Decontamination: Any equipment or surfaces that come into contact with the compound must be decontaminated. Wipe down surfaces with a suitable solvent (e.g., acetone or ethanol), and collect the contaminated wipes as hazardous waste.

Storage and Final Disposal
  • Sealing: Once the waste has been collected, securely seal the container to prevent any leakage or evaporation.

  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible materials.[3][4]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[2] Follow all institutional protocols for waste manifest and pickup scheduling.

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: Given the flammability of cyclohexadiene derivatives, eliminate all potential ignition sources (e.g., open flames, hot plates, and spark-producing equipment).[3][4]

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2] Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Part 4: Scientific Rationale for Disposal Procedures

The recommended disposal protocol is based on the known hazards of analogous compounds.

  • Flammability of Cyclohexadienes: Cyclohexadiene and its derivatives are known to be highly flammable liquids.[3][4][5] This necessitates the strict control of ignition sources and the use of flame-resistant protective clothing.

  • Hazards of Nitro Compounds: Nitro compounds are generally considered hazardous and require disposal through a licensed hazardous waste facility.[2] Some nitroaromatic compounds have been shown to have toxic effects.[6]

  • Waste Segregation: It is crucial to segregate hazardous waste from non-hazardous waste to ensure proper disposal and to minimize costs.[7] Combining 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene with non-hazardous waste would render the entire mixture hazardous.

By adhering to these stringent protocols, researchers can ensure the safe and environmentally responsible disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene, thereby protecting themselves, their colleagues, and the environment.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • SDS US - CRC Industries. (2017, December 27).
  • 1,3-CYCLOHEXADIENE - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
  • CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene | CymitQuimica. (n.d.).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds - Benchchem. (n.d.).
  • Material Safety Data Sheet - 1,3-Cyclohexadiene, 99% - Cole-Parmer. (2006, January 19).
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2026, February 25).
  • 1,4-Cyclohexadiene - chemeurope.com. (n.d.).
  • 1-Methyl-1,4-cyclohexadiene - Apollo Scientific. (2023, July 4).
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).
  • Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene - US EPA. (n.d.).
  • 1,2-Dimethyl-1,4-cyclohexadiene | C8H12 | CID 140223 - PubChem. (n.d.).

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Handling

Comprehensive Safety and Handling Guide for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene

This guide provides essential safety protocols and operational procedures for the handling, use, and disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene. As a highly reactive and potentially hazardous compound with limit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling, use, and disposal of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene. As a highly reactive and potentially hazardous compound with limited published safety data, a conservative approach based on the known hazards of its constituent functional groups—nitroalkenes and cyclohexadienes—is imperative. This document is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Hazard Assessment: A Synthesis of Inferred Risks

Due to the absence of a specific Safety Data Sheet (SDS) for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene, a thorough risk assessment must be conducted by evaluating its structural components. The primary hazards are associated with the nitroalkene functionality and the diene core.

  • Energetic and Thermal Instability: Organic nitro compounds are known for their energetic nature and potential for rapid, exothermic decomposition upon heating.[1][2] The thermal stability of nitro compounds can be significantly reduced by the presence of impurities, including other nitro-containing species or contaminants.[3] This presents a risk of runaway reactions, particularly if the compound is heated or subjected to pressure.

  • High Reactivity and Polymerization Potential: The nitro group is strongly electron-withdrawing, which activates the conjugated diene system. This makes the molecule highly susceptible to nucleophilic attack and anionic polymerization.[4][5] Conjugated nitrodienes can be unstable, with a tendency to polymerize, dimerize, or oxidize under normal conditions.[4]

  • Toxicity and Health Hazards: While data for this specific molecule is unavailable, nitroalkenes are generally more toxic than their saturated nitroalkane counterparts.[6] Inhalation and dermal contact should be avoided. Aromatic nitro compounds are known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, headache, dizziness, and at high levels, coma and death.[7][8][9] Skin contact may cause irritation or allergic reactions.[10]

  • Flammability: The cyclohexadiene core suggests the compound is a flammable liquid.[11] As with other dienes, care must be taken to avoid sources of ignition.

Summary of Inferred Hazards
Hazard CategoryAssociated Functional GroupPotential Consequences
Explosive/Reactive NitroalkeneRapid exothermic decomposition, runaway reaction, potential for explosion upon heating or shock.[1]
High Reactivity Conjugated Nitro-dieneUncontrolled polymerization, dimerization, or oxidation.[4][5]
Health Hazard (Acute) Nitroalkene/Nitro-aromatic analoguesMethemoglobinemia, skin and eye irritation, respiratory tract irritation.[7][10]
Health Hazard (Chronic) Nitroalkene/Nitro-aromatic analoguesPotential carcinogenicity, liver damage, anemia.[6][10]
Flammability CyclohexadieneFlammable liquid and vapor; fire hazard when exposed to heat or ignition sources.[11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory when handling 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene. The selection of PPE should be based on a conservative assessment of the combined risks of chemical exposure and potential energetic events.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale and Causality
Hand Protection Double Gloving: Inner nitrile glove covered by an outer butyl rubber or heavy-duty neoprene glove.Nitrile provides splash protection against a range of chemicals, but butyl rubber offers superior resistance to nitro compounds.[12] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical to the eyes and face. A face shield is critical to protect against potential energetic reactions or unexpected vigorous reactions.[13]
Body Protection Flame-resistant (FR) lab coat worn over clothing made of natural fibers (e.g., cotton).An FR lab coat provides protection against fire hazards from the flammable solvent and the energetic nature of the compound.[14] Natural fibers are preferred over synthetics, which can melt and adhere to the skin in a fire.
Respiratory Protection To be determined by a site-specific risk assessment. A respirator may be required if there is a risk of aerosol generation or if work is not performed in a certified chemical fume hood.Protects against inhalation of potentially toxic vapors or aerosols. The use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.
Glove Selection and Breakthrough Time Considerations

While specific breakthrough time data for 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is not available, the following table provides general guidance for glove selection based on related chemical classes. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately upon any known or suspected contact.

Glove MaterialResistance to Nitro CompoundsResistance to Cyclic AlkenesBreakthrough Time (General)Recommendation
Butyl Rubber ExcellentGoodGenerally > 8 hours for many challenging chemicals.[15]Recommended Outer Glove
Neoprene GoodGoodGenerally > 4 hours for many chemicals.[15]Acceptable Outer Glove
Nitrile Fair to Good (for splash)GoodHighly variable; can be < 15 minutes for some organic compounds.[12]Recommended as Inner Glove Only
Natural Rubber (Latex) PoorFairNot recommended due to poor chemical resistance and potential for allergies.[15]Not Recommended

Operational Plan: Safe Handling and Storage Protocols

All work with 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills or reactions.

Workflow for Handling

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling in Fume Hood cluster_Post Post-Procedure Prep Conduct Pre-Task Hazard Assessment DonPPE Don Appropriate PPE Prep->DonPPE Transfer Transfer Smallest Necessary Quantity DonPPE->Transfer Reaction Perform Reaction Behind a Blast Shield Transfer->Reaction Decontaminate Decontaminate Work Area and Equipment Reaction->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Segregate Segregate and Label Waste DoffPPE->Segregate

Caption: Step-by-step workflow for the safe handling of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene.

Step-by-Step Handling Procedures
  • Prior Approval and Planning: Before any new procedure or scaling up, a detailed standard operating procedure (SOP) must be written and approved by the principal investigator and the institutional safety officer.

  • Minimize Quantities: Always work with the smallest quantity of the material necessary for the experiment.

  • Inert Atmosphere: Given the reactivity, consider handling the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Avoid heating the compound unless absolutely necessary and with appropriate safety measures (e.g., oil bath with secondary containment, temperature controller). Pure organic nitro compounds can decompose violently at high temperatures.[1]

  • Use of a Blast Shield: All manipulations should be performed behind a certified blast shield within the fume hood.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from heat, light, and sources of ignition. It should be segregated from incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents.[16] Store in a tightly sealed container, clearly labeled with the chemical name, date received, and all relevant hazard warnings.

Emergency and Disposal Plan

Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent injury and further contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is spilled outside of a fume hood, extinguish all nearby ignition sources.

  • Assess the Spill: For small spills (<100 mL) that are contained within a fume hood, trained laboratory personnel may proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate the area, close the door, and contact the institution's emergency response team.

  • Cleanup Procedure for Small, Contained Spills:

    • Ensure appropriate PPE is worn, including respiratory protection if necessary.

    • Contain the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[17] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a soap and water solution, followed by a solvent rinse (e.g., ethanol or acetone), collecting all decontamination materials as hazardous waste.

Waste Disposal

Chemical waste containing 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene must be treated as hazardous waste. Improper disposal can lead to serious environmental contamination and safety risks.

Waste Segregation and Disposal Pathway

Disposal_Pathway cluster_Generation Waste Generation cluster_Segregation Segregation cluster_Disposal Final Disposal Waste 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene Waste (Pure compound, solutions, contaminated materials) Container Collect in a dedicated, labeled 'Halogenated/Nitro Organic Waste' container Waste->Container Incompatibles Do NOT mix with: - Strong Acids/Bases - Oxidizers/Reducers - Aqueous Waste EHS Contact Environmental Health & Safety (EHS) Container->EHS Contractor Licensed Hazardous Waste Contractor EHS->Contractor Incineration High-Temperature Incineration Contractor->Incineration

Caption: Decision pathway for the proper segregation and disposal of waste containing 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene.

  • Segregation: Collect all waste containing this compound in a dedicated container for organic nitro compounds or halogenated organic waste, as directed by your institution's EHS department.[18] Never mix this waste with strong acids, bases, or other reactive chemicals.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Reactive," "Toxic," "Flammable").

  • Storage: Store the waste container in a designated satellite accumulation area, with secondary containment, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. The recommended final disposal method for such compounds is high-temperature incineration by a licensed hazardous waste management company.[18] Do not dispose of this chemical down the drain or in the regular trash.[19]

References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • ACS Publications. (2022, October 10). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • EPA NEPAL. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships.
  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • BenchChem. (n.d.). A Literature Review on the Discovery and Synthesis of Nitro-Substituted Dienes.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • (n.d.). SPILL CLEANUP QUICK REFERENCE.
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  • ACS Publications. (2013, January 11). Conjugated Nitrodienes. Synthesis and Reactivity. Chemical Reviews.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • BenchChem. (n.d.). Preventing polymerization of nitroalkenes in synthesis.
  • GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview.
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • EPA. (n.d.). Nitrobenzene.
  • PMC. (2022, September 1). Diagnosis and management of nitrobenzene poisoning in a low-resource setting: A case report.
  • (n.d.). Nitrobenzene - HAZARD SUMMARY.
  • (n.d.). Working with Hazardous Chemicals.
  • Trimaco. (2023, September 8). Essential Chemical PPE.

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